Product packaging for Laureth-3 carboxylic acid(Cat. No.:CAS No. 20858-24-6)

Laureth-3 carboxylic acid

Cat. No.: B15181374
CAS No.: 20858-24-6
M. Wt: 332.5 g/mol
InChI Key: VUCGAFPTLRWSEB-UHFFFAOYSA-N
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Description

Laureth-3 carboxylic acid is a useful research compound. Its molecular formula is C18H36O5 and its molecular weight is 332.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H36O5 B15181374 Laureth-3 carboxylic acid CAS No. 20858-24-6

Properties

CAS No.

20858-24-6

Molecular Formula

C18H36O5

Molecular Weight

332.5 g/mol

IUPAC Name

2-[2-(2-dodecoxyethoxy)ethoxy]acetic acid

InChI

InChI=1S/C18H36O5/c1-2-3-4-5-6-7-8-9-10-11-12-21-13-14-22-15-16-23-17-18(19)20/h2-17H2,1H3,(H,19,20)

InChI Key

VUCGAFPTLRWSEB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOCCOCCOCC(=O)O

Origin of Product

United States

Foundational & Exploratory

Synthesis of Lauret-3 Carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for Laureth-3 Carboxylic Acid, a polyoxyethylene alkyl ether carboxylic acid. This class of compounds is valued for its surfactant properties and finds applications in various scientific and industrial fields. This document details the chemical reactions involved, experimental protocols, and relevant quantitative data to support research and development activities.

Introduction

This compound is synthesized in a two-step process. The first step involves the ethoxylation of a fatty alcohol, specifically lauryl alcohol, to produce Laureth-3. The subsequent step is the conversion of the terminal hydroxyl group of Laureth-3 into a carboxylic acid moiety, typically through a carboxymethylation reaction. The overall synthesis route is a well-established method for producing alkyl ether carboxylates.[1]

Synthesis Pathway

The synthesis of this compound proceeds as follows:

  • Step 1: Ethoxylation of Lauryl Alcohol. Lauryl alcohol is reacted with ethylene oxide in the presence of an alkaline catalyst to form Laureth-3. The numerical designation "3" indicates the average number of ethylene oxide units in the polyoxyethylene chain.[2][3]

  • Step 2: Carboxymethylation of Laureth-3. The terminal hydroxyl group of Laureth-3 is then converted to a carboxylic acid. The most common method for this transformation is the Williamson ether synthesis, which involves the reaction of the alkoxide of Laureth-3 with an alkali salt of chloroacetic acid, such as sodium chloroacetate.[4]

The following diagram illustrates the overall synthesis pathway:

Synthesis_Pathway cluster_0 Step 1: Ethoxylation cluster_1 Step 2: Carboxymethylation Lauryl_Alcohol Lauryl Alcohol Laureth3 Laureth-3 Lauryl_Alcohol->Laureth3 Ethoxylation Ethylene_Oxide Ethylene Oxide (3 eq.) Ethylene_Oxide->Laureth3 Catalyst1 Alkaline Catalyst (e.g., KOH) Catalyst1->Laureth3 Laureth3_Carboxylic_Acid This compound Laureth3->Laureth3_Carboxylic_Acid Williamson Ether Synthesis Carboxymethylation_Reagent Sodium Chloroacetate Carboxymethylation_Reagent->Laureth3_Carboxylic_Acid Base Base (e.g., NaOH) Base->Laureth3_Carboxylic_Acid

Caption: Synthesis Pathway of this compound.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound. The specific parameters may require optimization based on the desired scale and purity.

Step 1: Ethoxylation of Lauryl Alcohol to Laureth-3

Objective: To synthesize Laureth-3 by the ethoxylation of lauryl alcohol.

Materials:

  • Lauryl alcohol

  • Ethylene oxide

  • Potassium hydroxide (KOH) or other suitable alkaline catalyst

Procedure:

  • Lauryl alcohol and the alkaline catalyst (e.g., potassium hydroxide) are charged into a suitable high-pressure reactor.

  • The reactor is purged with an inert gas (e.g., nitrogen) to remove any air and moisture.

  • The mixture is heated to the reaction temperature, typically in the range of 120-160°C.

  • Ethylene oxide is then introduced into the reactor under controlled pressure. The amount of ethylene oxide is carefully metered to achieve an average of three ethylene oxide units per molecule of lauryl alcohol.

  • The reaction is allowed to proceed until the desired degree of ethoxylation is achieved, which can be monitored by analyzing the reaction mixture.

  • After the reaction is complete, the catalyst is neutralized with an acid (e.g., acetic acid or phosphoric acid).

  • The resulting Laureth-3 product is then purified, typically by filtration to remove the neutralized catalyst salts.

Step 2: Carboxymethylation of Laureth-3 to this compound

Objective: To convert the terminal hydroxyl group of Laureth-3 to a carboxylic acid via Williamson ether synthesis.

Materials:

  • Laureth-3

  • Sodium chloroacetate

  • Sodium hydroxide (NaOH)

  • Solvent (optional, e.g., an inert organic solvent)

Procedure:

  • Laureth-3 is mixed with sodium hydroxide in a reaction vessel to form the corresponding alkoxide. This step is often carried out at an elevated temperature (e.g., 60-80°C) to ensure complete reaction.

  • Sodium chloroacetate is then added to the reaction mixture.

  • The reaction is maintained at a temperature typically between 80°C and 120°C for a period of 2 to 6 hours.

  • The progress of the reaction can be monitored by measuring the consumption of the reactants or the formation of the product.

  • Upon completion, the reaction mixture is cooled and then acidified with a mineral acid (e.g., hydrochloric acid or sulfuric acid) to a pH of 2-3 to protonate the carboxylate salt and precipitate the this compound.

  • The crude product is then purified. This can involve washing with water to remove inorganic salts and unreacted chloroacetic acid, followed by separation of the organic layer. Further purification may be achieved through distillation under reduced pressure.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of alkyl ether carboxylates. The exact values for this compound may vary depending on the specific reaction conditions and purification methods employed.

ParameterStep 1: EthoxylationStep 2: Carboxymethylation
Reactant Molar Ratios
Lauryl Alcohol:Ethylene Oxide1 : ~3
Laureth-3:Sodium Chloroacetate1 : 1 to 1.2
Laureth-3:Sodium Hydroxide1 : 1 to 1.5
Reaction Temperature 120 - 160 °C80 - 120 °C
Reaction Time 2 - 8 hours2 - 6 hours
Typical Yield > 95%85 - 95%
Purity of Final Product -> 90%

Logical Workflow for Synthesis and Purification

The following diagram outlines the logical workflow for the synthesis and purification of this compound.

Workflow Start Start Ethoxylation Ethoxylation of Lauryl Alcohol Start->Ethoxylation Neutralization1 Catalyst Neutralization Ethoxylation->Neutralization1 Purification1 Purification of Laureth-3 Neutralization1->Purification1 Carboxymethylation Carboxymethylation of Laureth-3 Purification1->Carboxymethylation Acidification Acidification Carboxymethylation->Acidification Purification2 Purification of Laureth-3 Carboxylic Acid Acidification->Purification2 Final_Product Final Product: This compound Purification2->Final_Product

Caption: Experimental Workflow for this compound Synthesis.

References

Physical and chemical characteristics of Laureth-3 carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Laureth-3 Carboxylic Acid

Abstract

This compound is a versatile anionic surfactant belonging to the alkyl ether carboxylic acid family. It is synthesized from lauryl alcohol, a fatty alcohol derived from sources like coconut oil.[1] Its molecular structure, featuring a lipophilic alkyl chain and a short hydrophilic polyoxyethylene chain terminated with a carboxylic acid group, imparts valuable emulsifying, cleansing, and solubilizing properties.[2] This guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, details its synthesis and mechanism of action, and outlines key experimental protocols for its analysis, targeting researchers, scientists, and formulation professionals.

Physical and Chemical Characteristics

This compound is characterized by its dual hydrophilic and lipophilic nature, making it an effective surface-active agent. Its properties are influenced by its relatively short ethoxylated chain and the terminal carboxyl group.

Data Presentation

The key quantitative physical and chemical properties of this compound are summarized in the table below.

PropertyValueUnitsConditionsSource(s)
Molecular Formula C₁₈H₃₆O₅--[2][3]
Molecular Weight ~332.5 g/mol Computed[2]
INCI Name This compound--[2]
CAS Number 20858-24-6--[2]
Appearance Clear liquid or paste, may haze when chilled-20-25 °C[4][5]
Density ~0.93g/cm³25 °C[4]
Solubility Poorly soluble in water; Soluble in oils and alcohols-Room Temp[1][4][5]
pH (1% aq. solution) 5.0 - 6.5 (Slightly acidic to neutral)--[4][5]
HLB Value ~7.8 - 8.0-Calculated[1][4][5]

Synthesis Pathway

The industrial synthesis of this compound is typically a two-step process. First, a fatty alcohol is ethoxylated. Second, the terminal hydroxyl group of the resulting alcohol ethoxylate is converted into a carboxylic acid.

  • Ethoxylation: Lauryl alcohol (dodecanol), a C12 fatty alcohol, is reacted with ethylene oxide in the presence of an alkaline catalyst like potassium hydroxide (KOH). The numerical designation '3' in Laureth-3 indicates an average of three repeating ethylene oxide units are added to the lauryl alcohol backbone.[1][6]

  • Carboxymethylation: The resulting Laureth-3 is then reacted with sodium chloroacetate in the presence of a strong base (e.g., sodium hydroxide) to form the sodium salt of the carboxylic acid. This reaction, a type of Williamson ether synthesis, attaches a carboxymethyl group to the terminal oxygen atom. The final product is obtained after acidification.

Synthesis_Pathway Lauryl_Alcohol Lauryl Alcohol (C12H25OH) Laureth3 Laureth-3 Lauryl_Alcohol->Laureth3 1. Ethoxylation (+ Alkaline Catalyst) Ethylene_Oxide Ethylene Oxide (x3) Ethylene_Oxide->Laureth3 1. Ethoxylation (+ Alkaline Catalyst) Na_Chloroacetate Sodium Chloroacetate (ClCH2COONa) L3CA This compound Na_Chloroacetate->L3CA 2. Carboxymethylation (+ Acidification) Base Base (e.g., NaOH) Base->L3CA 2. Carboxymethylation (+ Acidification) Laureth3->L3CA 2. Carboxymethylation (+ Acidification)

Caption: Synthesis of this compound.

Mechanism of Action: Emulsification

As a surfactant, this compound reduces the surface tension between two immiscible phases, such as oil and water, allowing them to form a stable mixture known as an emulsion. This is achieved through its amphiphilic structure:

  • Lipophilic (Hydrophobic) Tail: The C12 alkyl chain ("lauryl") is nonpolar and has a strong affinity for oils and fats.

  • Hydrophilic (Lipophobic) Head: The polyoxyethylene chain and the terminal carboxyl group are polar and readily interact with water molecules.

When added to an oil and water mixture, the surfactant molecules align themselves at the oil-water interface. The lipophilic tails penetrate the oil droplets while the hydrophilic heads remain in the surrounding water phase. This arrangement forms a protective layer around the oil droplets, preventing them from coalescing and stabilizing the emulsion.

Emulsification_Mechanism System Immiscible System (Oil + Water) Interface Molecules align at Oil-Water Interface System->Interface Add Surfactant Surfactant This compound (Amphiphilic Molecule) Surfactant->Interface Micelle Micelle Formation (Oil Droplets Encapsulated) Interface->Micelle Reduces Interfacial Tension Emulsion Stable Emulsion Micelle->Emulsion Prevents Coalescence

Caption: Logical workflow of surfactant-mediated emulsification.

Experimental Protocols

The characterization of this compound involves determining its key physical and chemical parameters. The following sections describe generalized methodologies for these assessments.

Determination of Acid Value

The acid value is a measure of the free carboxylic acids present and is defined as the milligrams of potassium hydroxide (KOH) required to neutralize the free acids in one gram of the sample. A direct titration method is commonly used.

  • Principle: The sample is dissolved in a suitable solvent and titrated with a standardized solution of potassium hydroxide (KOH) to a phenolphthalein endpoint.

  • Apparatus: Analytical balance, 250 mL conical flask, 50 mL burette.

  • Reagents:

    • Titration Solvent: A mixture of ethanol and diethyl ether (1:1 v/v), neutralized to the phenolphthalein endpoint.

    • Standard Potassium Hydroxide (0.1 M): Standardized alcoholic KOH solution.

    • Phenolphthalein Indicator: 1% solution in 95% ethanol.

  • Procedure:

    • Accurately weigh approximately 2-5 g of the this compound sample into a conical flask.

    • Add 50 mL of the neutralized titration solvent and swirl to dissolve the sample. Gentle warming may be necessary.

    • Add 2-3 drops of phenolphthalein indicator.

    • Titrate the solution with standardized 0.1 M KOH, swirling constantly, until a faint pink color persists for at least 30 seconds.

    • Record the volume of KOH solution used.

    • Perform a blank titration using only the titration solvent and indicator.

  • Calculation: Acid Value = ( (V_s - V_b) * M * 56.1 ) / W

    • V_s = Volume of KOH used for the sample (mL)

    • V_b = Volume of KOH used for the blank (mL)

    • M = Molarity of the KOH solution (mol/L)

    • 56.1 = Molar mass of KOH ( g/mol )

    • W = Weight of the sample (g)

Determination of pH (1% Aqueous Solution)

This protocol measures the pH of a dilute solution of the surfactant to assess its acidity or alkalinity.

  • Principle: A calibrated pH meter is used to measure the hydrogen ion activity in a 1% by weight solution of the surfactant in deionized water.

  • Apparatus: Calibrated pH meter with a suitable electrode (e.g., METTLER TOLEDO InLab Pure Pro-ISM), beakers, analytical balance.[7]

  • Reagents:

    • Deionized water.

    • Standard pH buffer solutions (e.g., pH 4.0, 7.0, 10.0).

  • Procedure:

    • Calibrate the pH meter according to the manufacturer's instructions using at least two standard buffer solutions that bracket the expected pH range.

    • Prepare a 1% (w/w) solution by accurately weighing 1.0 g of this compound into a beaker and adding 99.0 g of deionized water.

    • Stir the solution until the sample is fully dissolved or homogeneously dispersed.

    • Immerse the pH electrode in the solution, ensuring the bulb is fully covered.

    • Allow the reading to stabilize and record the pH value.

Analytical Workflow for Purity and Identification via HPLC

High-Performance Liquid Chromatography (HPLC) can be used to determine the purity of this compound and separate it from related substances, such as unreacted starting materials or byproducts.

  • Principle: The sample is dissolved and injected into a reversed-phase HPLC system. The components are separated based on their differential partitioning between the mobile phase and the stationary phase. Detection is typically performed using a UV detector or mass spectrometer (LC-MS).

  • Methodology: The following outlines a general workflow for developing an HPLC method.

    • Column Selection: A C8 or C18 reversed-phase column is typically suitable for separating molecules of this polarity.

    • Mobile Phase Selection: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer at an acidic pH to suppress ionization of the carboxyl group) and an organic solvent (e.g., acetonitrile or methanol) is common.

    • Sample Preparation: Accurately weigh the sample and dissolve it in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL).

    • Detection: A UV detector set at a low wavelength (e.g., 210-220 nm) where the carboxyl group absorbs, or a mass spectrometer for more definitive identification, can be used.[8]

    • Validation: The method should be validated for specificity, linearity, accuracy, and precision as per relevant guidelines (e.g., ICH Q2).[9][10]

Analytical_Workflow cluster_prep 1. Sample & System Preparation cluster_analysis 2. Chromatographic Analysis cluster_data 3. Data Processing SamplePrep Prepare Sample Solution (e.g., 1 mg/mL in diluent) Injection Inject Sample onto Reversed-Phase Column SamplePrep->Injection MobilePhase Prepare Mobile Phases (A: Aqueous Buffer, B: Organic) SystemPrep Equilibrate HPLC System with Initial Conditions MobilePhase->SystemPrep SystemPrep->Injection Separation Gradient Elution (Separation of Components) Injection->Separation Detection Detect Analytes (UV or MS) Separation->Detection Integration Integrate Chromatographic Peaks Detection->Integration Quantification Quantify Purity / Impurities (Area % or vs. Standard) Integration->Quantification Result Final Report (Purity, Impurity Profile) Quantification->Result

Caption: General experimental workflow for HPLC analysis.

References

Laureth-3 carboxylic acid CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Laureth-3 Carboxylic Acid, a nonionic surfactant with emerging potential in various scientific and industrial applications, including drug development. This document details its chemical identity, synthesis, physicochemical properties, and current applications, with a focus on its relevance to the pharmaceutical sciences.

Chemical Identification and Molecular Structure

This compound is chemically known as 2-[2-(2-dodecoxyethoxy)ethoxy]acetic acid.[1] It belongs to the family of polyoxyethylene alkyl ether carboxylic acids, which are valued for their surfactant and emulsifying properties.

IdentifierValue
CAS Number 20858-24-6[1]
Molecular Formula C18H36O5[1]
IUPAC Name 2-[2-(2-dodecoxyethoxy)ethoxy]acetic acid[1]
Synonyms PEG-3 Lauryl Ether Carboxylic Acid, 3,6,9-trioxa-heneicosanoic acid

Molecular Structure:

Chemical Structure of this compound struct CH3(CH2)11O(CH2CH2O)2CH2COOH

Caption: Chemical Structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound make it a versatile ingredient in various formulations. As a surfactant, it possesses both hydrophilic (water-loving) and lipophilic (oil-loving) characteristics.

PropertyValue
Molecular Weight 332.48 g/mol [1]
Appearance Colorless to pale yellow liquid
Solubility Soluble in water and organic solvents
HLB Value Approximately 11

Synthesis of this compound

The synthesis of this compound is typically a two-step process:

  • Ethoxylation of Lauryl Alcohol: Lauryl alcohol is reacted with ethylene oxide in the presence of a catalyst to produce Laureth-3. The number of ethylene oxide units can be controlled by the reaction conditions.

  • Oxidation: The terminal hydroxyl group of Laureth-3 is then oxidized to a carboxylic acid using an oxidizing agent, such as potassium permanganate or through catalytic oxidation.

Experimental Protocol: Synthesis of Polyoxyethylene Alkyl Ether Carboxylic Acids (General Procedure)

This protocol describes a general method for the synthesis of polyoxyethylene alkyl ether carboxylic acids.

Materials:

  • Polyoxyethylene alkyl ether (e.g., Laureth-3)

  • Oxidizing agent (e.g., Jones reagent, TEMPO/NaOCl)

  • Appropriate solvent (e.g., acetone, dichloromethane)

  • Sodium hydroxide solution

  • Hydrochloric acid

  • Extraction solvent (e.g., diethyl ether)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Dissolve the polyoxyethylene alkyl ether in a suitable solvent.

  • Cool the solution in an ice bath.

  • Slowly add the oxidizing agent to the solution while maintaining the temperature.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or GC).

  • Quench the reaction by adding a suitable quenching agent (e.g., isopropanol for Jones reagent).

  • Adjust the pH of the solution to acidic (pH ~2) with hydrochloric acid.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over an anhydrous drying agent, and filter.

  • Remove the solvent under reduced pressure to obtain the crude carboxylic acid.

  • Purify the product by column chromatography or distillation if necessary.

Synthesis Workflow cluster_0 Step 1: Ethoxylation cluster_1 Step 2: Oxidation Lauryl Alcohol Lauryl Alcohol Laureth-3 Laureth-3 Lauryl Alcohol->Laureth-3 + Ethylene Oxide This compound This compound Laureth-3->this compound + Oxidizing Agent

Caption: Synthesis of this compound.

Applications

This compound is widely used in the cosmetics industry as a mild anionic surfactant, emulsifier, and cleansing agent in a variety of products such as shampoos, facial cleansers, and body washes. Its ability to form stable emulsions and its gentle nature on the skin make it a popular choice.

While not as extensively documented as other excipients, the surfactant properties of this compound suggest its potential use in pharmaceutical formulations.[2] Surfactants are crucial in drug delivery for:

  • Solubilizing poorly water-soluble drugs: By forming micelles, surfactants can encapsulate hydrophobic drug molecules, increasing their solubility in aqueous environments.

  • Enhancing drug absorption: Surfactants can increase the permeability of biological membranes, facilitating the absorption of drugs.

  • Formulating stable emulsions and microemulsions: These systems can be used for the oral, topical, and parenteral delivery of drugs.

Logical Workflow for Evaluating this compound in a Drug Delivery System:

Drug Delivery Evaluation Workflow Characterization Characterization Formulation Formulation Characterization->Formulation Physicochemical Properties InVitro In Vitro Studies Formulation->InVitro Drug Loading & Stability Decision Decision InVitro->Decision Release Profile & Permeability InVivo In Vivo Studies Toxicity Toxicology Assessment InVivo->Toxicity Efficacy & Pharmacokinetics Decision->InVivo Promising Results Decision->Toxicity Further Evaluation

Caption: Evaluation of this compound in drug delivery.

Analytical Methods

The analysis of this compound typically involves chromatographic techniques to separate it from other components in a formulation and various detection methods for quantification.

Experimental Protocol: Quantification by High-Performance Liquid Chromatography (HPLC)

This is a general HPLC method that can be adapted for the quantification of this compound.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC)

  • UV or Charged Aerosol Detector (CAD)

  • C18 reverse-phase column

Mobile Phase:

  • A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used. The exact gradient will depend on the specific formulation.

Procedure:

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a suitable solvent. Filter the sample through a 0.45 µm filter.

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations.

  • Chromatography: Inject the samples and standards onto the HPLC system.

Toxicological Profile

The toxicological data for this compound is limited. However, information on the broader class of polyoxyethylene alkyl ethers suggests they are generally of low to moderate toxicity.[4] Acute oral toxicity in rats for similar compounds is low.[4] They are considered to be mild skin and eye irritants, particularly at high concentrations. For pharmaceutical applications, a thorough toxicological assessment would be required.

Conclusion

This compound is a versatile nonionic surfactant with established applications in the cosmetics industry. Its physicochemical properties, particularly its ability to act as a solubilizing and emulsifying agent, suggest its potential as a valuable excipient in drug delivery systems for poorly soluble drugs. Further research into its pharmaceutical applications, including detailed formulation studies, in vitro and in vivo evaluations, and a comprehensive toxicological assessment, is warranted to fully explore its potential in the field of drug development.

References

Spectroscopic Analysis of Laureth-3 Carboxylic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical overview of the expected spectroscopic characteristics of Laureth-3 Carboxylic Acid. Due to the limited availability of specific, publicly accessible spectroscopic data for this compound, this guide will leverage data from structurally related compounds and foundational spectroscopic principles to provide a comprehensive analytical framework. The methodologies for Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are detailed, and expected data are presented in a structured format. This guide is intended to serve as a practical resource for the characterization and analysis of this compound.

Introduction

This compound, with the molecular formula C18H36O5, is a polyoxyethylene ether carboxylic acid.[1][2][3] Its structure comprises a lipophilic C12 lauryl chain, a hydrophilic short-chain polyethylene glycol (PEG) ether, and a terminal carboxylic acid group. This amphiphilic nature makes it a versatile surfactant and emulsifying agent in various applications. Accurate characterization of its chemical structure is paramount for quality control and research purposes. This guide outlines the expected outcomes from IR and NMR spectroscopic analyses, which are fundamental techniques for structural elucidation.

Predicted Infrared (IR) Spectroscopy Data

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is anticipated to exhibit characteristic absorption bands corresponding to its constituent functional groups. The expected vibrational modes are summarized in Table 1.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected Intensity
3300 - 2500Carboxylic Acid (O-H)StretchingStrong, Very Broad
2920 - 2850Alkyl Chain (C-H)StretchingStrong, Sharp
1760 - 1690Carboxylic Acid (C=O)StretchingStrong, Sharp
1320 - 1210Ether (C-O) & Carboxylic Acid (C-O)StretchingStrong
1440 - 1395Carboxylic Acid (O-H)BendingModerate

The O-H stretching of the carboxylic acid is notably broad due to hydrogen bonding, often appearing in the 3300-2500 cm⁻¹ region.[4][5][6] The carbonyl (C=O) stretch is expected to be a strong, sharp peak between 1760 and 1690 cm⁻¹.[4][6] The presence of the polyoxyethylene chain will contribute to a strong C-O stretching band.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, such as ¹H (proton) and ¹³C (carbon-13), allowing for a comprehensive structural analysis.

The ¹H NMR spectrum of this compound would show distinct signals for the protons in the lauryl chain, the ethylene glycol units, and the terminal carboxylic acid. The predicted chemical shifts are presented in Table 2.

Table 2: Predicted ¹H NMR Data for this compound

Chemical Shift (ppm)MultiplicityAssignment
10 - 12Singlet (broad)-COOH
~ 3.6Multiplet-O-CH₂-CH₂-O-
~ 3.4Triplet-O-CH₂- (from lauryl chain)
~ 2.2Triplet-CH₂- adjacent to COOH
1.2 - 1.6Multiplet (broad)-CH₂- (alkyl chain)
~ 0.9Triplet-CH₃

The carboxylic acid proton is expected to appear as a broad singlet in the 10-12 ppm region.[7] The protons of the ethylene glycol units typically resonate around 3.6 ppm.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The predicted chemical shifts for this compound are outlined in Table 3.

Table 3: Predicted ¹³C NMR Data for this compound

Chemical Shift (ppm)Assignment
170 - 185C=O (Carboxylic Acid)
60 - 75-O-CH₂-CH₂-O-
14 - 40-CH₂- (Alkyl Chain)
~ 14-CH₃

The carbonyl carbon of the carboxylic acid is characteristically found in the 165-185 ppm range. The carbons of the ethylene glycol units are expected to appear in the 60-75 ppm region.

Experimental Protocols

The following are generalized experimental protocols for obtaining IR and NMR spectra.

  • Sample Preparation: A small amount of this compound is placed between two potassium bromide (KBr) plates to form a thin film. Alternatively, a KBr pellet can be prepared by grinding the sample with KBr powder and pressing it into a disc.

  • Instrumentation: An FTIR (Fourier-transform infrared) spectrometer is used.

  • Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder is recorded first and subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups of the molecule.

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.

  • Data Analysis: The chemical shifts, signal integrations, and coupling patterns are analyzed to assign the signals to the specific nuclei in the molecular structure.

Visualized Experimental Workflow

The general workflow for the spectroscopic analysis of this compound is depicted below.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis and Interpretation A This compound Sample B Prepare thin film or KBr pellet for IR A->B C Dissolve in deuterated solvent for NMR A->C D Acquire IR Spectrum B->D E Acquire 1H and 13C NMR Spectra C->E F Analyze IR functional groups D->F G Analyze NMR chemical shifts and couplings E->G H Structural Elucidation F->H G->H

Caption: General workflow for spectroscopic analysis.

Signaling Pathway and Logical Relationships

The structural components of this compound and their corresponding expected spectroscopic signals can be logically mapped.

G cluster_mol This compound Structure cluster_ir Expected IR Signals cluster_nmr Expected NMR Signals Mol C12H25-(OCH2CH2)3-OCH2COOH IR_OH O-H Stretch (3300-2500 cm-1) Mol->IR_OH IR_CH C-H Stretch (2920-2850 cm-1) Mol->IR_CH IR_CO_double C=O Stretch (1760-1690 cm-1) Mol->IR_CO_double IR_CO_single C-O Stretch (1320-1210 cm-1) Mol->IR_CO_single NMR_COOH COOH Proton (~10-12 ppm) Mol->NMR_COOH NMR_CH2O OCH2 Protons (~3.6 ppm) Mol->NMR_CH2O NMR_Alkyl Alkyl Protons (~0.9-1.6 ppm) Mol->NMR_Alkyl NMR_CO_C13 C=O Carbon (~170-185 ppm) Mol->NMR_CO_C13

Caption: Structure-Spectra Correlation Map.

References

An In-Depth Technical Guide to the Critical Micelle Concentration of Laureth-3 Carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laureth-3 Carboxylic Acid, an alkyl ether carboxylic acid (ECA), is a versatile anionic surfactant utilized in a variety of scientific and industrial applications, including formulation development in the pharmaceutical and cosmetic industries. A key parameter governing its efficacy and behavior in solution is the Critical Micelle Concentration (CMC). The CMC is the concentration at which individual surfactant molecules (monomers) begin to self-assemble into organized structures known as micelles.[1] This transition profoundly influences the physicochemical properties of the solution, such as surface tension, conductivity, and solubilization capacity.[2]

While a definitive, publicly available Critical Micelle Concentration (CMC) value for this compound is not readily found in scientific literature, this guide provides comprehensive experimental protocols for its determination. Understanding the CMC is crucial for optimizing formulations, predicting surfactant behavior, and ensuring the stability and efficacy of drug delivery systems.

This compound is commercially available under trade names such as AKYPO® RLM 25.[3][4][5] It's important to note that commercial products may have a distribution of ethoxylation, and some technical data sheets may refer to it as Laureth-4 Carboxylic Acid, reflecting an average degree of ethoxylation.[3][5] The actual CMC will be influenced by the purity of the compound and the experimental conditions.

Factors Influencing the Critical Micelle Concentration

The CMC of a surfactant is not an absolute value but is highly dependent on the experimental conditions.[1] Key factors that can influence the CMC of this compound include:

  • Temperature: Micellization is an entropically driven process, and temperature can affect the hydration of the hydrophilic head groups and the hydrophobic interactions of the alkyl chains.

  • pH: As a carboxylic acid, the ionization state of the headgroup is pH-dependent. At low pH, the carboxylic acid will be protonated and less soluble, while at higher pH, it will be deprotonated and anionic. This change in charge will significantly impact the electrostatic repulsions between headgroups and, consequently, the CMC.

  • Ionic Strength (Presence of Electrolytes): The addition of salts to a solution of an ionic surfactant like this compound will shield the electrostatic repulsions between the charged headgroups, typically leading to a decrease in the CMC.[6]

  • Purity of the Surfactant: The presence of impurities, such as unreacted starting materials or other surfactants, can affect the measured CMC.

  • Presence of Other Solutes: Organic molecules, co-solvents, and other formulation components can interact with the surfactant monomers or micelles, altering the CMC.

Below is a diagram illustrating the logical relationships of these influencing factors.

G Factors Influencing Critical Micelle Concentration (CMC) CMC Critical Micelle Concentration (CMC) Temp Temperature Temp->CMC pH pH pH->CMC IonicStrength Ionic Strength (Electrolytes) IonicStrength->CMC Purity Surfactant Purity Purity->CMC OtherSolutes Other Solutes OtherSolutes->CMC G Workflow for CMC Determination by Surface Tensiometry A Prepare Stock Solution of this compound B Create a Series of Dilutions A->B D Measure Surface Tension of Each Dilution B->D C Calibrate Surface Tensiometer C->D E Plot Surface Tension vs. log(Concentration) D->E F Determine CMC from the Intersection of Linear Fits E->F G Workflow for CMC Determination by Conductivity A Prepare Concentrated Stock Solution (pH adjusted) C Titrate with Stock Solution, Recording Conductivity A->C B Measure Conductivity of Solvent B->C D Plot Conductivity vs. Concentration C->D E Determine CMC from the Intersection of Linear Fits D->E G Workflow for CMC Determination by Fluorescence Spectroscopy A Prepare Surfactant Dilutions B Add Pyrene Probe to Each Dilution A->B C Incubate to Allow Partitioning B->C D Measure Fluorescence Emission Spectra C->D E Calculate I1/I3 Intensity Ratio D->E F Plot I1/I3 Ratio vs. log(Concentration) E->F G Determine CMC from Sigmoidal Fit F->G

References

Toxicological Profile of Laureth-3 Carboxylic Acid for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of Laureth-3 Carboxylic Acid, designed to inform its use in research and development. Due to the limited availability of data for this specific molecule, this document incorporates information from closely related compounds, including other laureth carboxylic acids, laureth compounds with varying degrees of ethoxylation, and the broader category of polyoxyethylene alkyl ether carboxylic acids. All data from related compounds are clearly identified.

Executive Summary

This compound is a polyoxyethylene alkyl ether carboxylic acid that functions as a surfactant. Based on available data for this and structurally similar compounds, it is expected to have low acute oral toxicity. The primary toxicological concerns are skin and eye irritation. There is no evidence to suggest that the broader class of laureth compounds are mutagenic or carcinogenic. This guide details the available toxicological data, outlines the standard experimental protocols for assessing relevant toxicological endpoints, and discusses the potential mechanisms of action for surfactant-induced irritation.

Chemical and Physical Properties

PropertyValue
IUPAC Name 2-[2-(2-dodecoxyethoxy)ethoxy]acetic acid
CAS Number 20858-24-6
Molecular Formula C18H36O5
Molecular Weight 332.5 g/mol
Description Polyoxyethylene glycol ether of lauryl alcohol terminated with a carboxylic acid group.

Toxicological Data

The following tables summarize the available quantitative toxicological data for this compound and related compounds.

Acute Toxicity
TestSpeciesRouteEndpointResultSource Compound
Acute Oral ToxicityRatOralLD50> 2000 mg/kg bw[1]Laureth Carboxylic Acid
Acute Oral ToxicityRatOralLD508.6 g/kgLaureth-23
Acute Oral ToxicityMouseOralLD503.5 g/kgLaureth-23
Acute Oral ToxicityRat, MouseOral-"Practically nontoxic"[2]Laureth-4
Acute Oral Toxicity-OralGHS CategoryCategory 5: May be harmful if swallowed[3]Laureth-3
Irritation Potential
TestSpeciesEndpointResultSource Compound
Skin IrritationRabbitGHS CategoryCategory 2: Causes skin irritation[3]Laureth-11 Carboxylic Acid, Laureth-3
Skin IrritationRabbitObservationSlightly irritating with persistent inflammation[1]Laureth Carboxylic Acid
Eye IrritationRabbitGHS CategoryCategory 1: Causes serious eye damageLaureth-11 Carboxylic Acid
Eye IrritationRabbitGHS CategoryCategory 2: Causes eye irritation[3]Laureth-3
Eye IrritationRabbitObservationSeverely irritating when undiluted[1]Laureth Carboxylic Acid
Genotoxicity
TestSystemResultSource Compound
MutagenicityNot specifiedNegative[2]Laureth compounds
GenotoxicityNot specifiedNo available dataThis compound

Experimental Protocols

The following are detailed methodologies for key toxicological experiments relevant to the assessment of this compound.

Acute Oral Toxicity (Based on OECD Guideline 423: Acute Toxic Class Method)
  • Principle: A stepwise procedure with the use of a small number of animals per step to classify the substance into a toxicity category based on the observed mortality.

  • Test Animals: Typically, young adult female rats are used.

  • Procedure:

    • A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

    • A group of three animals is dosed with the starting concentration.

    • If no mortality is observed, the next higher fixed dose is used in another group of three animals.

    • If mortality occurs, the test is repeated at the same or a lower dose level to confirm the results.

    • Animals are observed for up to 14 days for signs of toxicity and mortality.[4]

  • Endpoint: The LD50 is estimated based on the dose at which mortality is observed.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)
  • Principle: Assessment of the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin inflammation.[1][5]

  • Test Animals: Albino rabbits are the preferred species.[5]

  • Procedure:

    • Approximately 24 hours before the test, the fur is removed from a small area of the animal's back.[6]

    • 0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to the skin under a gauze patch.[5][6]

    • The patch is secured with a semi-occlusive dressing for a 4-hour exposure period.[5][7]

    • After 4 hours, the patch and any residual test substance are removed.

    • The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[6]

    • Observations may continue for up to 14 days to assess the reversibility of any observed effects.[5]

  • Endpoint: The severity of skin reactions is scored, and the substance is classified based on the nature and reversibility of the lesions.

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)
  • Principle: Evaluation of the potential of a substance to produce irritation or damage to the eye.

  • Test Animals: Albino rabbits are typically used.

  • Procedure:

    • A single dose of the test substance (typically 0.1 mL for liquids) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.

    • The eyelids are gently held shut for about one second.

    • The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.

    • The observation period can be extended up to 21 days to determine the reversibility of the effects.

  • Endpoint: The severity of ocular lesions is scored according to the Draize scale, and the substance is classified based on the severity and persistence of the observed effects.[8][9][10]

Bacterial Reverse Mutation Test (Ames Test) (Based on OECD Guideline 471)
  • Principle: This in vitro assay detects gene mutations induced by the test substance in strains of Salmonella typhimurium and Escherichia coli that are deficient in synthesizing a specific amino acid.[2][11] A positive result indicates that the substance is mutagenic.

  • Test System: Multiple strains of bacteria are used to detect different types of mutations (frameshift and base-pair substitutions).[2][11]

  • Procedure:

    • The bacterial strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix), which simulates mammalian metabolism.[8]

    • The bacteria are then plated on a minimal agar medium that lacks the essential amino acid.

    • After incubation, the number of revertant colonies (colonies that have mutated and can now grow on the minimal medium) is counted.

  • Endpoint: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the control.[8]

Mechanisms of Toxicity and Signaling Pathways

Skin Irritation

The primary mechanism of skin irritation by surfactants like this compound involves the disruption of the stratum corneum, the outermost layer of the skin. This barrier is composed of corneocytes embedded in a lipid matrix. Surfactants can interact with and remove these lipids, as well as denature keratin proteins within the corneocytes. This compromises the skin's barrier function, leading to increased transepidermal water loss (TEWL) and allowing the penetration of the surfactant and other potential irritants into the deeper layers of the epidermis. This can trigger an inflammatory cascade, resulting in erythema and edema.

Eye Irritation

The mechanism of eye irritation by surfactants is complex and can involve multiple processes. Surfactants can disrupt the tear film and interact with the cell membranes of the corneal and conjunctival epithelia, leading to cell damage and increased permeability.[12] For some surfactants, a more specific mechanism involving the activation of nociceptors (pain receptors) has been identified. For instance, certain surfactants have been shown to activate the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel, which is a key player in mediating pain and inflammation.[13] Activation of TRPV1 leads to an influx of calcium ions, which in turn triggers the release of pro-inflammatory neuropeptides, resulting in the sensation of stinging and irritation.[13]

Visualizations

Experimental Workflow for Skin Irritation Assessment

Skin_Irritation_Workflow cluster_prep Animal Preparation cluster_exposure Test Substance Exposure cluster_observation Observation and Scoring cluster_classification Classification Animal_Selection Select Albino Rabbits Fur_Removal Remove Fur from Dorsal Area Animal_Selection->Fur_Removal Application Apply 0.5g/mL of Substance Fur_Removal->Application Patching Cover with Gauze Patch (4 hours) Application->Patching Removal Remove Patch and Residual Substance Patching->Removal Scoring Score Erythema and Edema (1, 24, 48, 72 hours) Removal->Scoring Reversibility Assess Reversibility (up to 14 days) Scoring->Reversibility Classification Classify as Irritant or Non-Irritant Reversibility->Classification

Caption: Workflow for the in vivo acute dermal irritation test (OECD 404).

Experimental Workflow for Ames Test

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_plating Plating and Incubation cluster_analysis Analysis Bacteria Select Bacterial Strains (S. typhimurium, E. coli) Exposure_S9 Expose Bacteria to Substance with S9 Mix Bacteria->Exposure_S9 Exposure_noS9 Expose Bacteria to Substance without S9 Mix Bacteria->Exposure_noS9 Substance Prepare Test Substance Concentrations Substance->Exposure_S9 Substance->Exposure_noS9 S9_Mix Prepare S9 Metabolic Activation Mix S9_Mix->Exposure_S9 Plating Plate Bacteria on Minimal Agar Exposure_S9->Plating Exposure_noS9->Plating Incubation Incubate Plates Plating->Incubation Counting Count Revertant Colonies Incubation->Counting Analysis Analyze for Dose-Dependent Increase Counting->Analysis

Caption: General workflow for the bacterial reverse mutation (Ames) test.

Potential Signaling Pathway for Surfactant-Induced Eye Irritation

Eye_Irritation_Pathway cluster_membrane Corneal Epithelial Cell Membrane cluster_intracellular Intracellular Signaling Surfactant This compound TRPV1 TRPV1 Channel Surfactant->TRPV1 Activation Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx Neuropeptide_Release Release of Pro-inflammatory Neuropeptides (e.g., Substance P, CGRP) Ca_Influx->Neuropeptide_Release Inflammation Neurogenic Inflammation Neuropeptide_Release->Inflammation Pain Sensation of Pain and Irritation Inflammation->Pain

Caption: A potential signaling pathway for eye irritation induced by some surfactants.

Conclusion

The toxicological profile of this compound, inferred from its own data and that of structurally related compounds, suggests a low potential for acute systemic toxicity. The primary health hazards are skin and eye irritation. It is not expected to be genotoxic. Researchers and drug development professionals should handle this compound with appropriate personal protective equipment to avoid direct contact with the skin and eyes. For formulations intended for topical application, the concentration of this compound should be carefully considered to minimize the risk of irritation.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Lauret-3 Carboxylic Acid in Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Laureth-3 Carboxylic Acid, an alkyl ether carboxylic acid, is a versatile anionic surfactant employed in a wide array of cosmetic and pharmaceutical formulations for its emulsifying, cleansing, and foaming properties. Accurate quantification of this ingredient is crucial for product quality control, stability testing, and formulation development. These application notes provide detailed protocols for the determination of Lauret-3 Carboxylic Acid in various formulations using High-Performance Liquid Chromatography (HPLC) and acid-base titration.

High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detection (ELSD)

This method is suitable for the specific quantification of this compound and can resolve different ethoxymers. Since this compound lacks a strong UV chromophore, ELSD is an effective detection technique.

Quantitative Data Summary
ParameterTypical Performance
Linearity (R²) > 0.995
Range 10 - 500 µg/mL
Limit of Detection (LOD) ~ 5 µg/mL
Limit of Quantification (LOQ) ~ 10 µg/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 5%
Experimental Protocol

1.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Ammonium Acetate (HPLC grade)

  • Methanol (HPLC grade)

  • Formulation blank (if available)

1.2. Instrumentation

  • HPLC system with a gradient pump

  • Autosampler

  • Column oven

  • Evaporative Light Scattering Detector (ELSD)

  • C8 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

1.3. Chromatographic Conditions

  • Mobile Phase A: 10 mM Ammonium Acetate in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 60% B

    • 2-15 min: 60% to 95% B

    • 15-20 min: 95% B

    • 20.1-25 min: 60% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 20 µL

  • ELSD Settings:

    • Nebulizer Temperature: 40°C

    • Evaporator Temperature: 60°C

    • Gas Flow: 1.5 L/min

1.4. Standard Preparation

  • Prepare a stock solution of this compound reference standard in methanol at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 10 µg/mL to 500 µg/mL.

1.5. Sample Preparation

  • Accurately weigh a portion of the formulation equivalent to approximately 10 mg of this compound into a 50 mL volumetric flask.

  • Add approximately 30 mL of methanol and sonicate for 15 minutes to dissolve the analyte.

  • Allow the solution to cool to room temperature and dilute to volume with methanol.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

1.6. Analysis

  • Inject the calibration standards and sample solutions into the HPLC system.

  • Construct a calibration curve by plotting the logarithm of the peak area versus the logarithm of the concentration of the standards.

  • Determine the concentration of this compound in the sample from the calibration curve.

Experimental Workflow

cluster_prep Sample and Standard Preparation cluster_analysis HPLC-ELSD Analysis s1 Weigh Formulation Sample s2 Dissolve in Methanol & Sonicate s1->s2 s3 Dilute to Volume s2->s3 s4 Filter through 0.45 µm Filter s3->s4 a1 Inject Standards and Samples s4->a1 To HPLC st1 Prepare Stock Standard (1 mg/mL) st2 Prepare Calibration Curve Standards st1->st2 st2->a1 To HPLC a2 Separate on C8 Column a1->a2 a3 Detect with ELSD a2->a3 a4 Quantify using Calibration Curve a3->a4

Figure 1. HPLC-ELSD analysis workflow.

Acid-Base Titration

This method provides a straightforward and cost-effective way to determine the total acidic content, which can be attributed to this compound in many formulations. This method is suitable for quality control purposes where the formulation has a simple matrix without other acidic or basic components that could interfere.

Quantitative Data Summary
ParameterTypical Performance
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%
Experimental Protocol

2.1. Materials and Reagents

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Phenolphthalein indicator solution

  • Ethanol (neutralized)

  • Deionized water

2.2. Instrumentation

  • Analytical balance

  • Burette (50 mL)

  • Magnetic stirrer and stir bar

  • pH meter (optional, for potentiometric titration)

2.3. Sample Preparation

  • Accurately weigh a quantity of the formulation containing approximately 0.5-1.0 g of this compound into a 250 mL Erlenmeyer flask.

  • Add 50 mL of neutralized ethanol to dissolve the sample. Warm gently if necessary.

2.4. Titration Procedure

  • Add 3-5 drops of phenolphthalein indicator to the dissolved sample solution.

  • Titrate the solution with standardized 0.1 M NaOH to the first permanent pink endpoint.

  • Record the volume of NaOH used.

  • Perform a blank titration using 50 mL of neutralized ethanol and subtract this volume from the sample titration volume.

2.5. Calculation The percentage of this compound can be calculated using the following formula:

% this compound = ( (V_sample - V_blank) * M_NaOH * MW ) / ( W_sample * 10 )

Where:

  • V_sample = Volume of NaOH used for the sample (mL)

  • V_blank = Volume of NaOH used for the blank (mL)

  • M_NaOH = Molarity of the NaOH solution

  • MW = Molecular weight of this compound (332.47 g/mol )

  • W_sample = Weight of the sample (g)

Titration Workflow

t1 Weigh Formulation Sample t2 Dissolve in Neutralized Ethanol t1->t2 t3 Add Phenolphthalein Indicator t2->t3 t4 Titrate with Standardized 0.1 M NaOH t3->t4 t5 Record Volume at Endpoint t4->t5 t6 Calculate % this compound t5->t6

Figure 2. Acid-base titration workflow.

Gas Chromatography-Mass Spectrometry (GC-MS) - Confirmatory Method

GC-MS can be used as a confirmatory technique, often requiring derivatization to increase the volatility of the carboxylic acid. A common approach is esterification to form the methyl ester.

Experimental Protocol

3.1. Derivatization (Esterification)

  • An extract of the formulation containing this compound is dried down.

  • The residue is reacted with a methylating agent such as BF₃-methanol or by using a deep eutectic solvent that also acts as a derivatizing agent.[1][2]

3.2. GC-MS Conditions

  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)

  • Inlet Temperature: 280°C

  • Oven Program: 100°C (hold 2 min), ramp to 300°C at 10°C/min, hold 10 min

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Scan Range: m/z 40-500

Logical Relationship of Methods

cluster_quant Quantitative Analysis cluster_confirm Confirmatory Analysis HPLC HPLC-ELSD (Primary Method) Titration Titration (QC Method) GCMS GC-MS (Structural Confirmation) Formulation Formulation Sample Formulation->HPLC Formulation->Titration Formulation->GCMS

References

Application Notes and Protocols for the Analysis of Laure-3 Carboxylic Acid by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the qualitative and quantitative analysis of Laureth-3 Carboxylic Acid, a common surfactant in pharmaceutical and cosmetic formulations, utilizing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC) Analysis of this compound

HPLC is a primary technique for the analysis of non-volatile and thermally labile compounds like this compound. This method allows for the quantification of the analyte in various matrices.

Experimental Protocol: HPLC-CAD/ELSD/MS

This protocol outlines the analysis of this compound using HPLC coupled with a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS). Due to the lack of a strong chromophore in this compound, UV detection is not optimal.[1]

1. Sample Preparation:

  • For Drug Formulations (e.g., creams, lotions):

    • Accurately weigh a portion of the sample (e.g., 1 gram) into a 50 mL volumetric flask.

    • Add a suitable organic solvent such as methanol or acetonitrile to dissolve the sample.

    • Sonicate for 15 minutes to ensure complete dissolution.

    • Bring the flask to volume with the solvent and mix thoroughly.

    • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • For Aqueous Samples (e.g., wastewater):

    • Acidify the sample to a pH of approximately 2.5 to ensure the carboxylic acid is in its protonated form.

    • Perform a solid-phase extraction (SPE) using a C18 cartridge to concentrate the analyte and remove interfering substances.

    • Elute the analyte from the cartridge with methanol or acetonitrile.

    • Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in a known volume of the mobile phase.

2. HPLC Conditions:

ParameterCondition
Column C8 or C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 50% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS)

3. Mass Spectrometry (MS) Detection (Optional but Recommended for Specificity):

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
Scan Range m/z 100-500
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temp. 350 °C
Quantitative Data Summary

The following table summarizes typical quantitative data that can be obtained for this compound analysis using HPLC. The values are illustrative and may vary depending on the specific instrumentation and experimental conditions.

ParameterTypical Value
Retention Time (RT) 8 - 12 minutes
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.1 - 1 µg/mL
Limit of Quantitation (LOQ) 0.5 - 5 µg/mL
Recovery 90 - 110%
Precision (RSD%) < 5%

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound

For GC-MS analysis, a derivatization step is mandatory to increase the volatility of the polar this compound. Silylation is a common and effective derivatization technique for this purpose.

Experimental Protocol: GC-MS with Silylation

This protocol details the analysis of this compound after derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

1. Sample Preparation and Derivatization:

  • Extraction (from cosmetic or drug formulations):

    • Perform a liquid-liquid extraction of the sample with a suitable organic solvent (e.g., diethyl ether or a hexane/isopropanol mixture) after acidification of the aqueous phase.

    • Evaporate the organic extract to dryness under a stream of nitrogen.

  • Derivatization:

    • To the dried extract, add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[2]

    • Add 100 µL of a solvent like pyridine or acetonitrile.

    • Seal the vial and heat at 60-70 °C for 30-60 minutes.[2]

    • Cool the vial to room temperature before injection into the GC-MS.

2. GC-MS Conditions:

ParameterCondition
GC Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Temperature 280 °C
Injection Mode Splitless
Oven Program Initial temp 80 °C, hold for 2 min, ramp at 10 °C/min to 300 °C, hold for 10 min.
Carrier Gas Helium at a constant flow of 1.0 mL/min
MS Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-600
Quantitative Data Summary

The following table provides an example of quantitative data for the GC-MS analysis of a silylated carboxylic acid, which can be adapted for this compound.

ParameterTypical Value
Retention Time (RT) of TMS derivative 15 - 20 minutes
Linearity (r²) > 0.99
Limit of Detection (LOD) 1 - 10 ng/mL
Limit of Quantitation (LOQ) 5 - 50 ng/mL
Recovery 85 - 115%
Precision (RSD%) < 10%

Visualization of Analytical Workflows

The following diagrams illustrate the experimental workflows for the HPLC and GC-MS analysis of this compound.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Sample (Cream/Lotion/Aqueous) Dissolution Dissolution in Organic Solvent Sample->Dissolution SPE Solid-Phase Extraction (Aqueous Samples) Sample->SPE Filtration Filtration (0.45 µm) Dissolution->Filtration SPE->Filtration HPLC HPLC System Filtration->HPLC Column C8/C18 Column HPLC->Column Detector CAD/ELSD/MS Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification Chromatogram->Quantification Report Report Quantification->Report

Figure 1. HPLC analysis workflow for this compound.

GCMS_Workflow cluster_sample_prep_gc Sample Preparation & Derivatization cluster_gcms_analysis GC-MS Analysis cluster_data_analysis_gc Data Analysis Sample_GC Sample Extraction Liquid-Liquid Extraction Sample_GC->Extraction Drying Drying under Nitrogen Extraction->Drying Derivatization Silylation (BSTFA) Drying->Derivatization GCMS GC-MS System Derivatization->GCMS GC_Column DB-5ms Column GCMS->GC_Column MS_Detector Mass Spectrometer GC_Column->MS_Detector TIC Total Ion Chromatogram MS_Detector->TIC Mass_Spectrum Mass Spectrum MS_Detector->Mass_Spectrum Quantification_GC Quantification TIC->Quantification_GC Mass_Spectrum->Quantification_GC Report_GC Report Quantification_GC->Report_GC

Figure 2. GC-MS analysis workflow for this compound.

Logical Relationship of Analytical Techniques

The choice between HPLC and GC-MS for the analysis of this compound depends on the specific requirements of the analysis.

Technique_Choice cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis Analyte This compound (Polar, Non-volatile) HPLC_Node Direct Analysis Analyte->HPLC_Node GCMS_Node Requires Derivatization (Silylation) Analyte->GCMS_Node HPLC_Adv Advantages: - No derivatization required - Suitable for thermally labile compounds HPLC_Node->HPLC_Adv GCMS_Adv Advantages: - High separation efficiency - Provides structural information (MS) GCMS_Node->GCMS_Adv

Figure 3. Technique selection for this compound analysis.

References

Application Notes and Protocols: The Use of Laureth-3 Carboxylic Acid in Mild Cleansing Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laureth-3 Carboxylic Acid is a versatile non-ionic surfactant belonging to the alkyl ether carboxylic acid family. It is synthesized by the ethoxylation of lauryl alcohol followed by carboxylation. Its unique molecular structure, featuring a hydrophobic lauryl tail, a short polyethylene glycol ether chain, and a hydrophilic carboxylic acid head group, imparts a favorable balance of cleansing efficacy and mildness. This makes it an increasingly popular choice for use in a variety of personal care and cosmetic products, particularly in formulations designed for sensitive and dry skin.[1][2][3]

Unlike traditional anionic surfactants, which can sometimes be harsh on the skin, this compound offers effective cleansing at a skin-neutral pH, helping to maintain the integrity of the skin's natural barrier.[4] Its compatibility with a wide range of other surfactant types, including anionic, cationic, and amphoteric surfactants, allows for the formulation of sophisticated and mild cleansing systems.[2] These application notes provide detailed protocols and performance data for the use of this compound in the development of mild cleansing formulations.

Data Presentation

The following tables summarize the key performance indicators for this compound in comparison to other commonly used mild surfactants. Note: Specific data for this compound was not available in the search results; the tables are presented as a template for data that should be generated during formulation development.

Table 1: Surfactant Mildness Evaluation - Zein Test

The Zein test is an in-vitro method used to assess the irritation potential of surfactants on proteins.[5] A lower Zein number indicates a milder surfactant.[6]

SurfactantZein Number (mg N/100mL)Mildness Classification
This compoundData Not AvailableTo Be Determined
Sodium Cocoyl IsethionateData Not AvailableVery Mild
Cocamidopropyl BetaineData Not AvailableMild
Sodium Laureth Sulfate (SLES)> 400Potentially Irritating

Table 2: Skin Barrier Function - Transepidermal Water Loss (TEWL)

TEWL measures the rate of water evaporation from the skin and is a key indicator of skin barrier function. An increase in TEWL after product use suggests potential disruption of the skin barrier.[7][8]

FormulationBaseline TEWL (g/m²/h)Post-Wash TEWL (g/m²/h)% Change in TEWL
Cleanser with this compound (5%)Data Not AvailableData Not AvailableTo Be Determined
Placebo Cleanser (No Surfactant)Data Not AvailableData Not AvailableTo Be Determined
Cleanser with SLES (5%)Data Not AvailableData Not AvailableTo Be Determined

Table 3: Foaming and Viscosity Profile

Foaming properties are a key sensory attribute for consumers, while viscosity is crucial for product stability and aesthetics.[9][10]

Surfactant SystemFoam Volume (mL)Foam Stability (t1/2 in min)Viscosity (cP)
5% this compoundData Not AvailableData Not AvailableData Not Available
5% this compound + 2% Cocamidopropyl BetaineData Not AvailableData Not AvailableData Not Available
5% Sodium Cocoyl IsethionateData Not AvailableData Not AvailableData Not Available

Experimental Protocols

Protocol 1: Formulation of a Mild Facial Cleanser

This protocol outlines the steps for creating a basic, mild facial cleanser using this compound as the primary surfactant.

Ingredients:

PhaseIngredientINCI NameFunction% w/w
ADeionized WaterAquaSolventq.s. to 100
AGlycerinGlycerinHumectant3.00
AXanthan GumXanthan GumThickener0.50
BThis compound This compound Primary Surfactant 5.00
BCocamidopropyl BetaineCocamidopropyl BetaineCo-Surfactant2.00
CPhenoxyethanol (and) EthylhexylglycerinPhenoxyethanol (and) EthylhexylglycerinPreservative1.00
CCitric Acid (50% solution)Citric AcidpH Adjusterq.s. to pH 5.5

Procedure:

  • Phase A Preparation: In the main vessel, disperse the Xanthan Gum in Glycerin to form a slurry. Slowly add the Deionized Water while mixing until a uniform, hydrated gel is formed.

  • Phase B Preparation: In a separate vessel, combine this compound and Cocamidopropyl Betaine. Mix gently until uniform.

  • Combining Phases: Slowly add Phase B to Phase A with continuous, gentle mixing to avoid excessive foaming.

  • Phase C Addition: Add the preservative system to the combined phases and mix until homogeneous.

  • pH Adjustment: Adjust the pH of the final formulation to 5.0 - 5.5 using the Citric Acid solution.

  • Final Mixing: Mix gently until the formulation is completely uniform.

Protocol 2: Evaluation of Surfactant Mildness using the Zein Test

This protocol provides a standardized method for assessing the mildness of this compound and formulations containing it.[11][12]

Materials:

  • Zein protein (from corn)

  • Surfactant solution (1% active concentration in deionized water)

  • Sodium Dodecyl Sulfate (SDS) solution (1% as a positive control)

  • Phosphate buffer (pH 7.0)

  • Magnetic stirrer and stir bars

  • Centrifuge

  • Filtration apparatus (0.45 µm filter)

  • Nitrogen analysis equipment (e.g., Kjeldahl method) or a protein assay kit (e.g., BCA)

Procedure:

  • Prepare a 1% (w/v) solution of the test surfactant (e.g., this compound) in deionized water. Adjust the pH to 7.0 ± 0.2.

  • Accurately weigh 2.0 g of Zein protein into a flask.

  • Add 40 mL of the surfactant solution to the flask.

  • Stopper the flask and stir the mixture at a constant speed for 1 hour at room temperature.

  • After stirring, filter the solution to remove any undissolved Zein.

  • Determine the amount of solubilized Zein in the filtrate by measuring the nitrogen content or by using a protein assay.[13]

  • The Zein number is expressed as the milligrams of nitrogen per 100 mL of the surfactant solution.

Protocol 3: Assessment of Skin Barrier Function via Transepidermal Water Loss (TEWL)

This in-vivo protocol measures the impact of a cleansing formulation on the skin's barrier function.[14][15][16]

Equipment:

  • TEWL measurement device (e.g., Tewameter®)

  • Controlled environment chamber (20-22°C, 40-60% RH)

  • Standardized soap for baseline washing

Procedure:

  • Subject Acclimatization: Subjects should acclimate in the controlled environment for at least 30 minutes before any measurements are taken.

  • Baseline Measurement: Measure the baseline TEWL on a designated area of the volar forearm.

  • Product Application: Apply a standardized amount of the cleansing formulation to the test area and lather for a specified time (e.g., 30 seconds).

  • Rinsing and Drying: Rinse the area thoroughly with water at a controlled temperature and pat dry gently with a soft cloth.

  • Post-Wash Measurements: Measure TEWL at specified time points after washing (e.g., 15, 30, and 60 minutes) to assess the immediate and short-term effects on the skin barrier.

  • Data Analysis: Compare the post-wash TEWL values to the baseline to determine the percentage change.

Visualizations

The following diagrams illustrate key concepts related to the use of this compound in mild cleansing formulations.

experimental_workflow cluster_formulation Formulation Development cluster_testing Performance & Safety Testing cluster_optimization Optimization F1 Ingredient Selection (this compound) F2 Prototype Formulation F1->F2 F3 Stability Testing F2->F3 T1 Zein Test (Mildness) F3->T1 Test for mildness T2 TEWL (Barrier Function) F3->T2 Assess barrier impact T3 Foam & Viscosity Analysis F3->T3 Evaluate sensory attributes O1 Data Analysis T1->O1 T2->O1 T3->O1 O2 Formula Refinement O1->O2 O2->F2 Iterate

Figure 1: Experimental workflow for developing and testing mild cleansing formulations.

surfactant_skin_interaction cluster_cleansing Cleansing Action cluster_skin_barrier Skin Barrier Interaction cluster_mildness Mechanism of Mildness S Surfactant Micelle (this compound) D Dirt & Sebum S->D Emulsifies SC Stratum Corneum S->SC Interacts with L Intercellular Lipids SC->L P Corneocyte Proteins SC->P M1 Minimal disruption of lipid lamellar structure SC->M1 Leads to M2 Low binding affinity to skin proteins SC->M2 Leads to

Figure 2: Interaction of mild surfactants with the skin barrier.

logical_relationship cluster_properties Intrinsic Properties cluster_performance Performance Attributes A This compound Properties B Mildness to Skin & Eyes A->B C Effective Cleansing A->C D Good Foaming & Sensory Profile A->D E Formulation Stability & Compatibility A->E F Optimal Mild Cleansing Formulation B->F C->F D->F E->F

Figure 3: Relationship between properties and formulation outcome.

References

Application Notes and Protocols for Solubilizing Hydrophobic Compounds with Laureth-3 Carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laureth-3 Carboxylic Acid is an anionic surfactant with significant potential in pharmaceutical formulations, particularly for enhancing the solubility of hydrophobic active pharmaceutical ingredients (APIs). Its amphiphilic nature, possessing both a hydrophobic lauryl ether chain and a hydrophilic carboxylic acid head group, allows for the formation of micelles in aqueous solutions. These micelles can encapsulate poorly water-soluble drug molecules, thereby increasing their apparent solubility and facilitating their delivery in aqueous-based formulations. The ionization of the carboxylic acid group is pH-dependent, offering a mechanism for modulating the solubilization capacity and release characteristics of the formulation.

This document provides detailed application notes and protocols for utilizing this compound to solubilize hydrophobic compounds. Due to the limited availability of specific quantitative data for this compound in peer-reviewed literature, the presented data and protocols are based on established methodologies for structurally similar anionic surfactants, such as sodium lauryl sulfate (SLS), and are intended to serve as a comprehensive guide for formulation development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Chemical Name 2-[2-(2-dodecyloxyethoxy)ethoxy]acetic acid[1]
Molecular Formula C18H36O5[1]
Molecular Weight 332.48 g/mol [1]
Appearance Colorless to yellowish liquidGeneral Knowledge
Solubility Soluble in water (pH-dependent), soluble in organic solventsGeneral Knowledge

Data Presentation: Solubilization Capacity

The following tables summarize representative data on the solubilization of model hydrophobic drugs using anionic surfactants. This data is illustrative and intended to guide experimental design with this compound.

Table 1: Critical Micelle Concentration (CMC) of Anionic Surfactants

SurfactantMediumTemperature (°C)CMC (mM)
Sodium Lauryl Sulfate (SLS)Water258.2
Sodium Laureth Sulfate (SLES)Water25~1-2
This compound (Expected) Water (pH 7.4) 25 ~2-5

Table 2: Solubilization of Model Hydrophobic Drugs by Anionic Surfactants

Hydrophobic DrugSurfactant (at 2x CMC)Initial Solubility (µg/mL)Solubility with Surfactant (µg/mL)Fold Increase
Itraconazole Sodium Lauryl Sulfate0.0045012500
Carbamazepine Sodium Lauryl Sulfate150250016.7
Felodipine Sodium Lauryl Sulfate0.580160
Hypothetical Drug A This compound 1.0 150 150
Hypothetical Drug B This compound 10 800 80

Experimental Protocols

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental parameter indicating the concentration at which surfactant molecules begin to form micelles.

Methodology: Surface Tension Method

  • Preparation of this compound Solutions: Prepare a stock solution of this compound (e.g., 100 mM) in a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4). Prepare a series of dilutions ranging from a concentration significantly below the expected CMC to a concentration above it.

  • Surface Tension Measurement: Measure the surface tension of each dilution using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method) at a constant temperature (e.g., 25°C).

  • Data Analysis: Plot the surface tension as a function of the logarithm of the this compound concentration. The plot will show a sharp break point. The concentration at this inflection point is the CMC.

CMC_Determination_Workflow cluster_prep Solution Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_stock Prepare Stock Solution (this compound) prep_dilutions Prepare Serial Dilutions prep_stock->prep_dilutions measure_st Measure Surface Tension (Tensiometer) prep_dilutions->measure_st plot_data Plot Surface Tension vs. log(Concentration) measure_st->plot_data determine_cmc Identify Inflection Point (CMC) plot_data->determine_cmc

Workflow for CMC Determination
Phase Solubility Studies

Phase solubility studies are conducted to determine the solubilizing efficiency of a surfactant for a specific hydrophobic compound.

Methodology:

  • Prepare Surfactant Solutions: Prepare a series of aqueous solutions of this compound at various concentrations (e.g., 0-50 mM) in a relevant buffer (e.g., pH 7.4 phosphate buffer).

  • Drug Addition: Add an excess amount of the hydrophobic drug to each surfactant solution in sealed vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Sample Collection and Analysis: After equilibration, centrifuge the samples to pellet the undissolved drug. Collect an aliquot from the supernatant and analyze the concentration of the dissolved drug using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Plot the concentration of the dissolved drug against the concentration of this compound. The slope of the linear portion of the graph above the CMC can be used to calculate the molar solubilization capacity.

Phase_Solubility_Workflow start Start prep_sols Prepare Surfactant Solutions (Varying Concentrations) start->prep_sols add_drug Add Excess Hydrophobic Drug prep_sols->add_drug equilibrate Equilibrate Samples (Constant Temperature & Agitation) add_drug->equilibrate centrifuge Centrifuge to Separate Undissolved Drug equilibrate->centrifuge analyze Analyze Supernatant for Drug Concentration (HPLC) centrifuge->analyze plot Plot Dissolved Drug vs. Surfactant Concentration analyze->plot end End plot->end

Phase Solubility Study Workflow
Preparation of Drug-Loaded Micelles

This protocol describes the preparation of drug-loaded micelles for further characterization and in vitro studies.

Methodology: Thin-Film Hydration Method

  • Dissolution: Dissolve a known amount of the hydrophobic drug and this compound in a suitable organic solvent (e.g., methanol, ethanol, or a mixture of chloroform and methanol).

  • Film Formation: Evaporate the organic solvent under reduced pressure using a rotary evaporator to form a thin film on the inner surface of a round-bottom flask.

  • Hydration: Hydrate the thin film with a pre-warmed aqueous buffer (e.g., PBS, pH 7.4) by gentle rotation. This will lead to the self-assembly of drug-loaded micelles.

  • Sonication (Optional): To reduce the particle size and achieve a more uniform size distribution, the micellar solution can be sonicated using a probe sonicator or a bath sonicator.

  • Filtration: Filter the resulting micellar solution through a syringe filter (e.g., 0.22 µm) to remove any non-incorporated drug aggregates.

Characterization of Drug-Loaded Micelles

a. Particle Size and Zeta Potential Analysis

  • Methodology: Use Dynamic Light Scattering (DLS) to determine the mean particle size, polydispersity index (PDI), and zeta potential of the drug-loaded micelles. Dilute the micellar solution with the hydration buffer before measurement.

b. Drug Entrapment Efficiency and Loading Capacity

  • Methodology:

    • Separate the un-entrapped drug from the micellar solution using a suitable technique (e.g., ultracentrifugation or size exclusion chromatography).

    • Quantify the amount of free drug in the supernatant/eluate using HPLC.

    • Calculate the Entrapment Efficiency (EE%) and Drug Loading (DL%) using the following formulas:

      EE% = [(Total Drug - Free Drug) / Total Drug] x 100

      DL% = [(Total Drug - Free Drug) / Total Weight of Micelles] x 100

In Vitro Drug Release Study

This protocol assesses the release profile of the hydrophobic drug from the this compound micelles.

Methodology: Dialysis Bag Method

  • Preparation: Transfer a known volume of the drug-loaded micellar solution into a dialysis bag with a suitable molecular weight cut-off (MWCO) that allows the free drug to diffuse out but retains the micelles.

  • Release Medium: Place the dialysis bag in a larger volume of release medium (e.g., PBS, pH 7.4, with or without a small percentage of a co-solvent to maintain sink conditions) at 37°C with constant stirring.

  • Sampling: At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium.

  • Analysis: Analyze the drug concentration in the collected samples using HPLC.

  • Data Analysis: Plot the cumulative percentage of drug released as a function of time.

Drug_Release_Signaling cluster_micelle Drug-Loaded Micelle cluster_release Release Medium (Sink Conditions) micelle Drug in Micelle Core free_drug Free Drug micelle->free_drug Diffusion

Drug Release from Micelle

Conclusion

This compound presents a promising approach for the solubilization of hydrophobic compounds in pharmaceutical development. The protocols and data provided in these application notes offer a foundational framework for researchers and scientists to explore its potential. The pH-responsive nature of the carboxylic acid moiety adds a layer of tunability that can be exploited for controlled drug delivery applications. Further investigations are warranted to establish specific quantitative data for a range of hydrophobic APIs to fully elucidate the capabilities of this versatile excipient.

References

Application Notes & Protocols: Formulation of High-Foaming Cleansers with Laureth-3 Carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laureth-3 Carboxylic Acid is an anionic surfactant belonging to the alkyl ether carboxylate class of compounds. It is prized in the formulation of personal care products for its mildness to the skin and eyes, excellent foaming properties, and compatibility with a wide range of other cosmetic ingredients. Its ability to produce a rich, stable lather makes it an ideal candidate for high-foaming cleansers, including facial washes, body washes, and shampoos.[1][2] These application notes provide a comprehensive guide to formulating high-foaming cleansers with this compound, complete with detailed experimental protocols for performance evaluation.

Key Properties of this compound

This compound, with the IUPAC name 2-[2-(2-dodecoxyethoxy)ethoxy]acetic acid, offers several advantages in cleanser formulations:

  • Mildness: Alkyl ether carboxylates are known for being less irritating to the skin than traditional anionic surfactants like sulfates.[3]

  • Foam Enhancement: It acts as a foam booster, creating a dense and stable lather.[1]

  • pH Versatility: Its performance can be tailored by adjusting the pH of the formulation.

  • Compatibility: It is compatible with anionic, non-ionic, and amphoteric surfactants, allowing for flexible and sophisticated formulations.[2]

  • Thickening Properties: In conjunction with electrolytes, it can contribute to the viscosity of the final product.

Illustrative Formulation

The following is an example of a high-foaming facial cleanser formulation incorporating this compound. This formulation is intended as a starting point for further development and optimization.

Table 1: High-Foaming Facial Cleanser Formulation

PhaseIngredient (INCI Name)FunctionConcentration (% w/w)
ADeionized WaterSolventq.s. to 100
AGlycerinHumectant3.00
AXanthan GumThickener0.50
BThis compoundPrimary Surfactant, Foam Booster10.00
BCocamidopropyl BetaineCo-surfactant, Foam Stabilizer5.00
BDecyl GlucosideCo-surfactant (mild)2.00
CPhenoxyethanol (and) EthylhexylglycerinPreservative1.00
CCitric Acid or Sodium HydroxidepH Adjusterq.s. to pH 5.5-6.0
CFragranceFragrance0.20

Manufacturing Procedure

  • Phase A Preparation: In the main vessel, disperse Xanthan Gum in Glycerin to form a slurry. Slowly add Deionized Water while mixing until a uniform, lump-free gel is formed. Heat to 75°C.

  • Phase B Preparation: In a separate vessel, combine this compound, Cocamidopropyl Betaine, and Decyl Glucoside. Heat to 70°C and mix until homogeneous.

  • Emulsification: Slowly add Phase B to Phase A with continuous mixing. Maintain the temperature at 70-75°C for 15 minutes to ensure proper emulsification.

  • Cooling: Begin cooling the mixture while stirring.

  • Phase C Addition: Once the temperature is below 40°C, add the preservative and fragrance.

  • pH Adjustment: Adjust the pH to the target range of 5.5-6.0 using Citric Acid or Sodium Hydroxide solution.

  • Final Mixing: Continue mixing until the batch is uniform.

Experimental Protocols for Performance Evaluation

Foam Height and Stability Analysis

This protocol measures the volume and stability of the foam generated by the cleanser formulation.

Apparatus:

  • 250 ml graduated cylinder with stopper

  • Stopwatch

  • Distilled water

Procedure:

  • Prepare a 1% solution of the cleanser formulation in distilled water.

  • Add 50 ml of the 1% cleanser solution to the 250 ml graduated cylinder.

  • Invert the cylinder 10 times in 10 seconds.

  • Immediately place the cylinder on a level surface and record the initial foam volume (in ml) at t=0.

  • Record the foam volume at 1, 5, and 10-minute intervals.

  • Calculate foam stability as a percentage of the initial foam volume remaining at each time point.

Table 2: Illustrative Foam Performance Data

FormulationInitial Foam Volume (ml)Foam Volume at 5 min (ml)Foam Stability at 5 min (%)
Cleanser with 5% this compound12010587.5
Cleanser with 10% this compound15014093.3
Cleanser with 15% this compound16515895.8
Viscosity Measurement

This protocol determines the viscosity of the cleanser formulation.

Apparatus:

  • Rotational viscometer (e.g., Brookfield RVT)

  • Appropriate spindle and guard leg

  • Beaker

Procedure:

  • Pour 200 ml of the cleanser formulation into a 250 ml beaker.

  • Allow the sample to equilibrate to a constant temperature (e.g., 25°C).

  • Select a spindle and rotational speed that will give a torque reading between 10% and 100%.

  • Lower the spindle into the sample, ensuring it is immersed to the proper depth and that there are no air bubbles trapped.

  • Allow the spindle to rotate for at least five revolutions before taking a reading.

  • Record the viscosity in centipoise (cP).

Table 3: Illustrative Viscosity Data

FormulationViscosity (cP) at 25°C
Cleanser with 0.25% Xanthan Gum1500
Cleanser with 0.50% Xanthan Gum3000
Cleanser with 0.75% Xanthan Gum4500
Stability Testing

This protocol assesses the physical stability of the cleanser formulation under accelerated aging conditions.

Procedure:

  • Package the cleanser formulation in transparent containers.

  • Store the samples under the following conditions for a period of 12 weeks:

    • Room temperature (20-25°C)

    • Elevated temperature (40°C)

    • Refrigerated (4°C)

    • Freeze-thaw cycling (-10°C to 25°C, 3 cycles)

  • At 1, 2, 4, 8, and 12 weeks, evaluate the samples for any changes in:

    • Appearance (color, clarity)

    • Odor

    • pH

    • Viscosity

    • Phase separation

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the formulation and evaluation of a high-foaming cleanser with this compound.

experimental_workflow formulation Formulation Development (Varying concentrations of This compound) manufacturing Manufacturing Process (As per Section 4) formulation->manufacturing performance_eval Performance Evaluation manufacturing->performance_eval foam_analysis Foam Height & Stability Analysis performance_eval->foam_analysis viscosity_measurement Viscosity Measurement performance_eval->viscosity_measurement stability_testing Stability Testing performance_eval->stability_testing data_analysis Data Analysis & Optimization foam_analysis->data_analysis viscosity_measurement->data_analysis stability_testing->data_analysis final_formulation Final Optimized Formulation data_analysis->final_formulation

Caption: Experimental workflow for cleanser formulation and testing.

Mechanism of Action: Surfactant Micelle Formation

This diagram illustrates the fundamental mechanism by which this compound and other surfactants cleanse the skin through the formation of micelles.

micelle_formation cluster_water Aqueous Environment surfactant1 Surfactant Molecule hydrophilic_head1 Hydrophilic Head micelle Micelle surfactant1->micelle Self-assembles into hydrophobic_tail1 oil_droplet Oil/ Dirt micelle->oil_droplet to encapsulate center_micelle p1 p2 p3 p4 p5 p6 p7 p8

Caption: Surfactant molecules forming a micelle to remove oil.

References

Application Notes: Laureth-3 Carboxylic Acid in the Development of Sulfate-Free Shampoos

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The consumer demand for milder personal care products has driven the development of sulfate-free surfactant systems. Laureth-3 Carboxylic Acid, an alkyl ether carboxylate, has emerged as a viable alternative to traditional sulfate-based surfactants like Sodium Lauryl Sulfate (SLS) and Sodium Laureth Sulfate (SLES). Its unique properties, including excellent foaming characteristics, mildness to the skin and eyes, and compatibility with other surfactants, make it a compelling ingredient for formulators. These application notes provide a comprehensive overview of the use of this compound in sulfate-free shampoo formulations, including performance data, experimental protocols, and the underlying mechanism of action.

Key Advantages of this compound in Sulfate-Free Shampoos

  • Enhanced Mildness: Alkyl ether carboxylates are known for their gentle cleansing action, which helps to minimize the stripping of natural lipids from the hair and scalp, reducing the potential for irritation.[1][2][3]

  • Rich and Stable Foam: Unlike some sulfate-free alternatives that may compromise on lathering, this compound can produce a dense and stable foam, a key sensory cue for consumers.[1][4]

  • Effective Cleansing: It effectively removes dirt, excess sebum, and product buildup from the hair and scalp.[5]

  • Formulation Versatility: this compound is compatible with a wide range of co-surfactants and conditioning agents, allowing for the creation of tailored formulations.[1]

  • pH Stability: The performance of this compound remains consistent across a range of pH levels, offering greater flexibility in formulation.[1]

Mechanism of Action on Hair and Scalp

The primary function of any shampoo is to cleanse the hair and scalp by removing hydrophobic substances like sebum and styling product residues. Surfactants achieve this by forming micelles that encapsulate these oily materials, allowing them to be washed away with water.[5]

Traditional sulfate-based surfactants, while effective cleansers, can be harsh due to their strong interaction with proteins and their ability to strip the natural lipid layer of the scalp and hair cuticle.[2][3] This can lead to dryness, irritation, and increased hair frizz.

This compound, being a milder anionic surfactant, cleanses effectively while minimizing the disruption of the scalp's natural barrier and the removal of essential lipids from the hair fiber. This results in a gentler cleansing experience, leaving the hair feeling clean yet moisturized.

Data Presentation

The following tables summarize the expected quantitative performance of a sulfate-free shampoo formulated with this compound compared to a traditional sulfate-containing shampoo. The data is representative of typical findings in laboratory testing.

Table 1: Foam Performance Analysis

ParameterSulfate-Free Shampoo (with this compound)Traditional Sulfate Shampoo (with SLES)
Initial Foam Height (mm) 170185
Foam Stability (Half-life in minutes) 1510

Table 2: Viscosity and Rheology Profile

ParameterSulfate-Free Shampoo (with this compound)Traditional Sulfate Shampoo (with SLES)
Viscosity at Low Shear (Pa·s) 20.525.0
Yield Point (Pa) 75.288.5
Flow Behavior Shear-thinningShear-thinning

Table 3: Sensory Panel Evaluation (Half-Head Test) - Mean Scores (1-10 scale)

AttributeSulfate-Free Shampoo (with this compound)Traditional Sulfate Shampoo (with SLES)
Ease of Spreading 8.58.2
Amount of Foam 8.09.0
Foam Creaminess 8.88.5
Ease of Rinsing 9.08.5
Wet Hair Feel 7.56.0
Dry Hair Softness 8.57.0
Scalp Comfort 9.57.5

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to replicate and validate the performance of sulfate-free shampoo formulations containing this compound.

Protocol 1: Foam Performance Analysis

Objective: To quantify and compare the foaming characteristics of different shampoo formulations.

Apparatus:

  • Graduated cylinders (250 mL)

  • Shaking apparatus (or manual shaking with controlled timing and intensity)

  • Timer

  • High-resolution camera (optional, for visual documentation)

Procedure:

  • Prepare 1% (w/v) solutions of the shampoo formulations in deionized water.

  • Add 100 mL of the shampoo solution to a 250 mL graduated cylinder.

  • Securely cap the cylinder and shake vigorously for 30 seconds.

  • Immediately after shaking, place the cylinder on a level surface and record the initial foam height in millimeters.

  • Record the foam height at regular intervals (e.g., 1, 5, 10, and 15 minutes) to assess foam stability.

  • The foam half-life is determined as the time it takes for the foam volume to reduce to 50% of its initial volume.

  • Repeat the procedure for each shampoo formulation at least three times to ensure reproducibility.

Protocol 2: Viscosity and Rheology Measurement

Objective: To characterize the flow behavior of the shampoo formulations.

Apparatus:

  • Rotational rheometer with a cone-plate or parallel-plate geometry

  • Temperature control unit

Procedure:

  • Equilibrate the shampoo samples and the rheometer to a constant temperature (e.g., 25°C).

  • Carefully load the shampoo sample onto the rheometer plate, ensuring no air bubbles are trapped.

  • Perform a shear rate sweep from a low shear rate (e.g., 0.1 s⁻¹) to a high shear rate (e.g., 100 s⁻¹).

  • Record the viscosity (in Pascal-seconds, Pa·s) and shear stress (in Pascals, Pa) as a function of the shear rate.

  • Plot the viscosity versus shear rate to observe the flow behavior (e.g., Newtonian, shear-thinning).

  • The yield point can be determined from the shear stress vs. shear rate plot as the stress at which the material begins to flow.

Protocol 3: Sensory Evaluation - Half-Head Test

Objective: To compare the in-use performance and sensory attributes of two shampoo formulations on human subjects.[4][6][7]

Personnel:

  • Trained and licensed cosmetologists

  • A panel of volunteer subjects with appropriate hair types for the study objectives.

Procedure:

  • Subject Recruitment and Baseline Assessment: Recruit a panel of subjects with hair that has not been washed for 24-48 hours. Assess and record baseline hair and scalp conditions.

  • Hair Parting: Part the subject's hair down the middle into two equal sections.

  • Shampoo Application: Apply a standardized amount of the control shampoo (e.g., traditional sulfate shampoo) to one side of the head and the test shampoo (sulfate-free with this compound) to the other side. The application should be blinded to the evaluator and, if possible, the subject.

  • Evaluation of In-Use Properties: The cosmetologist evaluates and scores various attributes during the washing process, including:

    • Ease of spreading

    • Amount and speed of foam generation

    • Creaminess and texture of the foam

    • Ease of rinsing

  • Evaluation of Wet Hair Properties: After rinsing, the cosmetologist evaluates and scores:

    • Wet hair feel (slipperiness, smoothness)

    • Ease of combing

  • Drying and Evaluation of Dry Hair Properties: The hair is dried using a standardized method. The cosmetologist then evaluates and scores:

    • Dry hair softness and smoothness

    • Shine and luster

    • Frizz control

    • Overall hair appearance

  • Subject Feedback: Subjects are asked to provide their perception of scalp comfort and overall preference.

  • Data Analysis: The scores for each attribute are statistically analyzed to determine if there are significant differences between the two formulations.

Visualizations

The following diagrams illustrate the experimental workflows for the key evaluation protocols.

Foam_Performance_Analysis cluster_prep Sample Preparation cluster_procedure Foaming Procedure cluster_measurement Data Collection prep1 Prepare 1% w/v shampoo solution proc1 Add 100 mL to graduated cylinder prep1->proc1 proc2 Shake vigorously for 30 seconds proc1->proc2 meas1 Record initial foam height proc2->meas1 meas2 Record foam height at intervals meas1->meas2 meas3 Determine foam half-life meas2->meas3

Workflow for Foam Performance Analysis.

Viscosity_Measurement cluster_setup Instrument Setup cluster_test Measurement cluster_analysis Data Analysis setup1 Equilibrate sample and rheometer to 25°C setup2 Load sample onto rheometer plate setup1->setup2 test1 Perform shear rate sweep setup2->test1 analysis1 Record viscosity and shear stress test1->analysis1 analysis2 Plot viscosity vs. shear rate analysis1->analysis2 analysis3 Determine flow behavior and yield point analysis2->analysis3

Workflow for Viscosity and Rheology Measurement.

Half_Head_Test cluster_pre Pre-Test cluster_app Application cluster_eval Evaluation cluster_post Post-Test pre1 Subject Recruitment & Baseline Assessment app1 Part Hair into Two Sections pre1->app1 app2 Apply Control & Test Shampoos app1->app2 eval1 In-Use Properties (Foam, Spreading) app2->eval1 eval2 Wet Hair Properties (Feel, Combing) eval1->eval2 eval3 Dry Hair Properties (Softness, Shine) eval2->eval3 post1 Subject Feedback (Scalp Comfort) eval3->post1 post2 Data Analysis post1->post2

Workflow for Sensory Evaluation (Half-Head Test).

References

Application Notes and Protocols for Laureth-3 Carboxylic Acid in Protein Stabilization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are provided for illustrative purposes. As of the date of this document, there is a lack of specific published data on the use of Laureth-3 Carboxylic Acid for protein stabilization in biotech applications. The information presented herein is based on the general principles of protein stabilization by surfactants and the known chemical properties of alkyl ether carboxylate surfactants. Researchers should conduct their own feasibility and optimization studies.

Introduction

Protein-based therapeutics, such as monoclonal antibodies (mAbs) and recombinant proteins, are susceptible to degradation through various pathways, including aggregation, denaturation, and surface adsorption. This instability can compromise their safety and efficacy. Non-ionic surfactants are commonly used as excipients in biopharmaceutical formulations to mitigate these degradation pathways. While polysorbates are widely used, concerns about their potential for degradation and particle formation have prompted interest in alternative stabilizers.

This compound is a non-ionic surfactant belonging to the alkyl ether carboxylate class of compounds. Its amphipathic nature, with a hydrophobic alkyl chain and a hydrophilic polyoxyethylene and carboxylate head group, suggests its potential to stabilize proteins in aqueous formulations. This document provides a hypothetical framework for evaluating this compound as a protein stabilizer.

Mechanism of Action (Hypothetical)

The stabilizing effect of this compound on proteins is likely attributed to two primary mechanisms common to many surfactants:

  • Inhibition of Surface-Induced Aggregation: Proteins tend to adsorb and unfold at air-water and solid-water interfaces, leading to aggregation. This compound, being surface-active, can preferentially adsorb to these interfaces, creating a protective layer that prevents protein adsorption and subsequent aggregation.

  • Direct Interaction with Protein Molecules: The surfactant may interact with hydrophobic patches on the protein surface. This interaction can prevent protein-protein interactions that lead to aggregation and may also stabilize the native conformation of the protein. The presence of a terminal carboxyl group could also allow for specific electrostatic interactions depending on the formulation pH and the protein's surface charge.

Protein_Stabilization_Mechanism cluster_0 Without Surfactant cluster_1 With this compound Unstable_Protein Protein in Solution Interface Air-Water Interface Unstable_Protein->Interface Adsorption & Unfolding Aggregated_Protein Aggregated Protein Interface->Aggregated_Protein Aggregation Stable_Protein Protein in Solution Protected_Interface Interface Shielded by Surfactant Stable_Protein->Protected_Interface Blocked Stabilized_Protein Stabilized Protein Stable_Protein->Stabilized_Protein L3CA Laureth-3 Carboxylic Acid L3CA->Stable_Protein Direct Interaction L3CA->Protected_Interface Preferential Adsorption

Hypothetical mechanism of protein stabilization by this compound.

Quantitative Data (Hypothetical)

The following tables present hypothetical data from studies comparing the stabilizing effects of this compound with Polysorbate 80 on a model monoclonal antibody (mAb).

Table 1: Effect of Surfactants on Thermal Stability of a Model mAb (10 mg/mL)

SurfactantConcentration (% w/v)Melting Temperature (Tm) by DSC (°C)Onset of Aggregation by DLS (°C)
None070.565.2
Polysorbate 800.0271.268.5
Polysorbate 800.0571.569.1
This compound 0.0271.869.8
This compound 0.0572.370.5

Table 2: Prevention of Agitation-Induced Aggregation of a Model mAb (10 mg/mL)

SurfactantConcentration (% w/v)% Monomer by SEC after 24h AgitationIncrease in Turbidity (OD at 350 nm)
None085.20.152
Polysorbate 800.0298.10.015
Polysorbate 800.0598.50.011
This compound 0.0298.80.010
This compound 0.0599.20.007

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound as a protein stabilizer.

Protocol 1: Determination of Thermal Stability by Differential Scanning Calorimetry (DSC)

Objective: To determine the melting temperature (Tm) of a protein in the presence and absence of this compound.

Materials:

  • Purified protein solution (e.g., monoclonal antibody at 10 mg/mL in formulation buffer)

  • This compound

  • Formulation buffer (e.g., 20 mM histidine, 150 mM NaCl, pH 6.0)

  • Differential Scanning Calorimeter

Procedure:

  • Prepare protein samples containing varying concentrations of this compound (e.g., 0.01%, 0.02%, 0.05% w/v) and a control sample without the surfactant.

  • Equilibrate the DSC instrument.

  • Load the protein sample and a reference buffer into the respective cells of the calorimeter.

  • Scan the samples from a pre-transition temperature (e.g., 25°C) to a post-transition temperature (e.g., 95°C) at a constant scan rate (e.g., 1°C/min).

  • Record the heat flow as a function of temperature.

  • Analyze the resulting thermogram to determine the Tm, which is the peak of the endothermic transition.

DSC_Workflow Start Start Sample_Prep Prepare Protein Samples (with and without L3CA) Start->Sample_Prep DSC_Loading Load Sample and Reference into DSC Sample_Prep->DSC_Loading Thermal_Scan Perform Thermal Scan (e.g., 25°C to 95°C at 1°C/min) DSC_Loading->Thermal_Scan Data_Acquisition Record Heat Flow vs. Temperature Thermal_Scan->Data_Acquisition Data_Analysis Analyze Thermogram to Determine Tm Data_Acquisition->Data_Analysis End End Data_Analysis->End

Workflow for DSC analysis of protein thermal stability.

Protocol 2: Assessment of Agitation-Induced Aggregation by Size Exclusion Chromatography (SEC) and Turbidity

Objective: To evaluate the ability of this compound to prevent protein aggregation under mechanical stress.

Materials:

  • Purified protein solution

  • This compound

  • Formulation buffer

  • Orbital shaker

  • Size Exclusion Chromatography (SEC) system

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare protein samples with and without varying concentrations of this compound in appropriate vials.

  • Place the vials on an orbital shaker and agitate at a defined speed (e.g., 200 rpm) at a controlled temperature (e.g., 25°C) for a specified duration (e.g., 24 hours).

  • After agitation, visually inspect the samples for any visible particles.

  • Measure the turbidity of each sample by recording the absorbance at 350 nm.

  • Analyze the samples by SEC to quantify the percentage of monomer, dimer, and higher-order aggregates.

  • Compare the results from samples containing this compound to the control sample without the surfactant.

Agitation_Stress_Workflow Start Start Sample_Prep Prepare Protein Samples (with and without L3CA) Start->Sample_Prep Agitation Agitate Samples (e.g., 24h at 200 rpm) Sample_Prep->Agitation Analysis Post-Agitation Analysis Agitation->Analysis Visual_Inspection Visual Inspection Analysis->Visual_Inspection Turbidity Turbidity Measurement (OD at 350 nm) Analysis->Turbidity SEC_Analysis SEC for % Monomer and Aggregates Analysis->SEC_Analysis End End SEC_Analysis->End

Application Notes and Protocols: Synthesis of Laureth-3 Carboxylic Acid Derivatives for Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laureth-3 carboxylic acid and its derivatives are non-ionic surfactants of significant interest in the field of drug delivery. Their amphiphilic nature, biocompatibility, and ability to self-assemble into micelles and stabilize nanoemulsions make them excellent candidates for enhancing the solubility and bioavailability of poorly water-soluble drugs. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent derivatization for drug delivery applications.

Synthesis of this compound

This compound, also known as 2-[2-(2-dodecoxyethoxy)ethoxy]acetic acid, is synthesized in a two-step process: ethoxylation of lauryl alcohol followed by carboxymethylation.

Step 1: Ethoxylation of Lauryl Alcohol to Laureth-3

The first step involves the reaction of lauryl alcohol with ethylene oxide to produce Laureth-3. This reaction is typically carried out via alkaline catalysis.[1]

Protocol:

  • Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen), charge a suitable reactor with lauryl alcohol and a catalytic amount of a strong base, such as potassium hydroxide (KOH) or sodium methoxide (CH₃ONa).

  • Ethoxylation: Heat the mixture to the reaction temperature (typically 120-150°C). Introduce ethylene oxide gas into the reactor under controlled pressure. The average number of ethylene oxide units added is controlled by the stoichiometry of the reactants. For Laureth-3, approximately 3 molar equivalents of ethylene oxide are used per mole of lauryl alcohol.

  • Termination: Once the desired degree of ethoxylation is achieved, the reaction is terminated by neutralizing the catalyst with an acid, such as acetic acid or phosphoric acid.

  • Purification: The crude Laureth-3 is then purified, typically by vacuum stripping, to remove any unreacted starting materials and volatile byproducts.

Step 2: Carboxymethylation of Laureth-3

The terminal hydroxyl group of Laureth-3 is converted to a carboxylic acid via carboxymethylation. A common method is the Williamson ether synthesis using sodium chloroacetate.

Protocol:

  • Alkoxide Formation: In a reaction vessel, dissolve Laureth-3 in a suitable aprotic solvent, such as toluene or tetrahydrofuran (THF). Add a strong base, such as sodium hydride (NaH) or sodium hydroxide (NaOH), to the solution to form the corresponding alkoxide. The reaction is typically stirred at an elevated temperature (e.g., 60-80°C) until the formation of the alkoxide is complete.

  • Carboxymethylation: Prepare a solution of sodium chloroacetate in water. Slowly add the aqueous sodium chloroacetate solution to the Laureth-3 alkoxide solution. The reaction mixture is stirred at an elevated temperature (e.g., 80-100°C) for several hours to ensure complete reaction.

  • Acidification and Extraction: After the reaction is complete, cool the mixture to room temperature and acidify with a mineral acid, such as hydrochloric acid (HCl), to a pH of 2-3. This protonates the carboxylate to form the carboxylic acid. The product is then extracted into an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography if necessary.

Synthesis of this compound Derivatives for Drug Delivery

The carboxylic acid group of Laureth-3 provides a versatile handle for covalent conjugation of drug molecules, either directly or through a linker, to form ester or amide derivatives.

Esterification of this compound

Esterification is a common method for conjugating drugs containing a hydroxyl group to this compound. The Steglich esterification, using a carbodiimide coupling agent and a catalyst, is a mild and efficient method.[2][3]

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent), the hydroxyl-containing drug (1-1.2 equivalents), and a catalytic amount of 4-dimethylaminopyridine (DMAP; 0.1 equivalents) in a dry aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Coupling Reaction: Cool the solution to 0°C in an ice bath. Add N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) (1.1 equivalents) to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, the urea byproduct is removed by filtration. The filtrate is washed successively with dilute HCl, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, and the solvent is removed in vacuo. The resulting crude ester derivative can be purified by column chromatography.

Amidation of this compound

For drugs containing a primary or secondary amine group, amidation with this compound can be achieved using similar coupling chemistry as for esterification.

Protocol:

  • Reaction Setup: Dissolve this compound (1 equivalent) and the amine-containing drug (1-1.2 equivalents) in a suitable aprotic solvent (e.g., DCM or DMF).

  • Coupling Reaction: Add a coupling agent such as EDC (1.1 equivalents) and an activator like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) (1.1 equivalents) to the reaction mixture. The addition of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2-3 equivalents) may be necessary.

  • Reaction Progression: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup and Purification: After the reaction is complete, the mixture is typically diluted with an organic solvent and washed with dilute acid, saturated sodium bicarbonate, and brine. The organic layer is dried, and the solvent is evaporated. The crude amide derivative is then purified by column chromatography.

Application in Drug Delivery Systems

This compound and its derivatives can be formulated into various drug delivery systems, primarily micelles and nanoemulsions, to enhance the delivery of hydrophobic drugs.

Micelle Formation and Drug Encapsulation

In aqueous solutions, at concentrations above the critical micelle concentration (CMC), the amphiphilic molecules self-assemble into micelles, with a hydrophobic core capable of encapsulating poorly water-soluble drugs.

Protocol for Drug Loading:

  • Solvent Evaporation Method: Dissolve the this compound derivative and the hydrophobic drug in a suitable organic solvent.

  • Film Formation: Evaporate the solvent under reduced pressure to form a thin film on the wall of a round-bottom flask.

  • Hydration: Hydrate the film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle agitation or sonication. This leads to the formation of drug-loaded micelles.

  • Purification: Remove any unloaded drug aggregates by filtration or centrifugation.

Nanoemulsion Formulation

This compound can act as a surfactant to stabilize oil-in-water nanoemulsions, which can serve as carriers for lipophilic drugs.

Protocol for Nanoemulsion Preparation:

  • Oil Phase Preparation: Dissolve the lipophilic drug in a suitable oil (e.g., medium-chain triglycerides).

  • Aqueous Phase Preparation: Dissolve the this compound derivative in an aqueous buffer.

  • Emulsification: Gradually add the oil phase to the aqueous phase under high-shear homogenization or ultrasonication to form a coarse emulsion.

  • Nanoemulsification: Pass the coarse emulsion through a high-pressure homogenizer or microfluidizer to reduce the droplet size to the nanometer range.

Data Presentation

The following tables summarize representative quantitative data for drug delivery systems utilizing surfactants similar to this compound derivatives. This data is intended to provide an expected range of performance.

Drug Delivery System Drug Drug Loading (%) Encapsulation Efficiency (%) Reference
Polymeric MicellesDoxorubicin12.8>90[4]
Nanostructured Lipid CarriersCelecoxib6.985[5]
Mesoporous Silica NanoparticlesAprepitant~33 (theoretical)46-50[5]
Polymeric MicellesDexamethasone Acetate5-2060-90[6]

Table 1: Representative Drug Loading and Encapsulation Efficiency.

Formulation Release Model Release Exponent (n) Mechanism Reference
Nanoemulsion in situ gelZero-order0.902Non-Fickian diffusion[7]
Lipid-polymer hybrid nanoparticles (hydrophilic drug)Korsmeyer-Peppas1.01Case-II transport[8]
Lipid-polymer hybrid nanoparticles (lipophilic drug)First-order-Concentration-dependent[8]
NanoemulsionSustained release-Diffusion-controlled[9]

Table 2: Representative Drug Release Kinetics.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_derivatization Derivatization for Drug Delivery lauryl_alcohol Lauryl Alcohol laureth_3 Laureth-3 lauryl_alcohol->laureth_3 Ethoxylation (Ethylene Oxide, Base) laureth_3_ca This compound laureth_3->laureth_3_ca Carboxymethylation (Sodium Chloroacetate, Base) ester_derivative Ester Derivative laureth_3_ca->ester_derivative Esterification (DCC/EDC, DMAP) amide_derivative Amide Derivative laureth_3_ca->amide_derivative Amidation (EDC, HOBt) drug_oh Drug-OH drug_oh->ester_derivative drug_nh2 Drug-NH2 drug_nh2->amide_derivative Drug_Delivery_Mechanism cluster_formulation Formulation cluster_delivery Drug Delivery derivative Laureth-3 Carboxylic Acid Derivative micelle Drug-Loaded Micelle derivative->micelle nanoemulsion Drug-Loaded Nanoemulsion derivative->nanoemulsion drug Hydrophobic Drug drug->micelle drug->nanoemulsion administration Administration (e.g., Intravenous) micelle->administration nanoemulsion->administration circulation Systemic Circulation administration->circulation target_site Target Site (e.g., Tumor) circulation->target_site EPR Effect drug_release Drug Release target_site->drug_release therapeutic_effect Therapeutic Effect drug_release->therapeutic_effect Signaling_Pathway drug_carrier Drug-Loaded Nanocarrier (Micelle/Nanoemulsion) cell_membrane Cell Membrane drug_carrier->cell_membrane Interaction/Binding endocytosis Endocytosis cell_membrane->endocytosis endosome Endosome endocytosis->endosome drug_release_intra Intracellular Drug Release endosome->drug_release_intra Endosomal Escape target_molecule Intracellular Target (e.g., Receptor, Enzyme) drug_release_intra->target_molecule Binding/Inhibition cellular_response Cellular Response (e.g., Apoptosis) target_molecule->cellular_response

References

Troubleshooting & Optimization

How to improve the stability of Laureth-3 carboxylic acid emulsions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the stability of emulsions formulated with Laureth-3 Carboxylic Acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it function as an emulsifier?

This compound is a non-ionic surfactant used as an emulsifying, cleansing, and solubilizing agent in a variety of cosmetic and personal care products.[1][2][3] It is produced by reacting ethylene oxide with lauryl alcohol, which can be derived from sources like coconut oil.[4] The number '3' in the name indicates the average number of repeating ethylene oxide units in the molecule.[2] Its structure contains both a hydrophilic (water-loving) carboxylic acid head and a lipophilic (oil-loving) tail, allowing it to reduce the interfacial tension between oil and water, thereby enabling the formation of a stable mixture.[5]

Q2: What is the typical usage level for this compound in an emulsion?

The typical use level for Laureth-3 is between 1% and 5%.[4][6] However, the optimal concentration depends on the specific characteristics of the oil phase and the desired final viscosity of the emulsion.

Q3: What is the optimal pH range for emulsions stabilized with this compound?

The pH of the formulation is a critical factor. For this compound, which has a carboxylic acid group, the pH will determine the degree of neutralization. A 5% solution of Laureth-3 in water has a pH range of 5.0-6.5.[4] Adjusting the pH can impact the charge on the emulsifier molecule, affecting electrostatic interactions between droplets and overall emulsion stability.[7][8] It is crucial to monitor and control the pH to prevent instability issues like coalescence.[9]

Q4: Can this compound be used with other surfactants?

Yes, this compound is compatible with non-ionic, anionic, amphoteric, and cationic surfactants.[4] In fact, using it in combination with other surfactants, or co-emulsifiers, can often lead to more robust and stable emulsions.[5] Co-emulsifiers can help to thicken and stabilize formulations.[10]

Troubleshooting Guide for Emulsion Instability

Issue 1: My emulsion is separating into distinct oil and water layers (Coalescence).

  • Potential Causes:

    • Insufficient Emulsifier Concentration: There may not be enough this compound to adequately cover the surface of all the oil droplets.[9][11]

    • Incorrect pH: A significant deviation from the optimal pH range can neutralize the stabilizing effect of the emulsifier.[9]

    • Incompatible Ingredients: Interactions between different types of emulsifiers (e.g., anionic and cationic) can lead to instability.[9]

    • High Electrolyte Concentration: The presence of salts can sometimes disrupt the interfacial film formed by the emulsifier.[11]

  • Solutions:

    • Increase Emulsifier Concentration: Gradually increase the concentration of this compound in your formulation.

    • Adjust and Buffer pH: Measure the pH of your emulsion and adjust it to fall within the recommended range. Consider using a buffering system to maintain pH stability.

    • Review Ingredient Compatibility: Ensure all surfactants and ionic ingredients in your formulation are compatible.

    • Introduce a Co-emulsifier or Stabilizer: Adding a suitable co-emulsifier or a thickener like a gum or polymer can significantly enhance stability.[12][13]

Issue 2: A layer of oil is forming at the top of my emulsion (Creaming).

  • Potential Causes:

    • Low Viscosity of Continuous Phase: If the water phase is too thin, oil droplets can move more freely and rise to the top.[7][9]

    • Large Droplet Size: Larger oil droplets have a greater tendency to rise.[7][11]

    • Incorrect Oil-to-Water Ratio: An excessively high oil phase volume can promote creaming.[9]

  • Solutions:

    • Increase Viscosity: Add a thickening agent (stabilizer) such as a natural gum (e.g., xanthan gum) or a synthetic polymer to the continuous (water) phase.[9][11] This will slow the movement of oil droplets.[11]

    • Reduce Droplet Size: Improve your homogenization process. Using a high-shear mixer can reduce the oil droplet size, leading to a more stable emulsion.[9]

    • Optimize Phase Ratio: Experiment with adjusting the oil-to-water phase ratio.

Issue 3: The emulsion has a grainy or lumpy texture.

  • Potential Causes:

    • Improper Heating/Cooling: If the oil and water phases are not at a similar, sufficiently high temperature before emulsification, waxes or other high-melting-point ingredients in the oil phase can solidify prematurely.[13]

    • Crystallization: This can sometimes be caused by an excess of certain ionic emulsifiers, especially when exposed to low temperatures.[13]

  • Solutions:

    • Ensure Proper Heating: Heat both the oil and water phases to the same temperature (typically 70-75°C) before combining to ensure all components are fully melted and dissolved.

    • Optimize Emulsifier Blend: If crystallization is suspected after cold storage, try reformulating with a higher proportion of non-ionic emulsifiers.[13]

Issue 4: The viscosity of the emulsion changes significantly with temperature.

  • Potential Causes:

    • High Concentration of Low-Melting Point Ingredients: Using a high percentage of butters or waxes with low melting points can cause the emulsion to become thin in warm conditions and very thick in the cold.[13]

    • Lack of Stabilizing Agents: Relying solely on non-ionic emulsifiers without the support of gums or polymers can lead to temperature-dependent viscosity changes.[13]

  • Solutions:

    • Limit Low-Melting Point Butters: It is often recommended to use no more than 10% of low-melting-point butters.[13]

    • Incorporate Stabilizers: Add a suitable gum or polymer to provide consistent viscosity across a wider temperature range.[13]

Data Presentation

Table 1: Key Parameters for this compound Formulations

ParameterRecommended Value/RangeNotes
Usage Level 1 - 5%Optimal concentration is dependent on the oil phase and desired texture.[4][6]
pH (5% in water) 5.0 - 6.5pH is critical for the stability of the carboxylate group.[4]
HLB Value Approx. 8This value indicates it is suitable for forming water-in-oil (W/O) emulsions, but it is often used in O/W systems with co-emulsifiers.[14]
Solubility Soluble in oils and alcohols, partially soluble in water.Can be added to either the oil or water phase during formulation.[4]

Experimental Protocols

Protocol 1: Accelerated Stability Testing - Heat and Cold Cycles

This protocol is designed to predict the long-term stability of an emulsion by subjecting it to stressful temperature changes.[15][16]

  • Objective: To assess the emulsion's resistance to phase separation, creaming, and changes in physical characteristics under thermal stress.

  • Methodology:

    • Prepare three samples of the emulsion in stable, inert containers (glass is recommended).[17]

    • Sample 1 (Control): Store at room temperature (approx. 25°C).[16][18]

    • Sample 2 (High Temp): Place in an oven at a constant temperature of 45°C.[15]

    • Sample 3 (Freeze-Thaw Cycle):

      • Place the sample in a freezer at -10°C for 24 hours.[16]

      • Remove the sample and allow it to thaw at room temperature (25°C) for 24 hours.[16]

      • This completes one cycle. Repeat this process for a minimum of three cycles.[16][18]

    • Evaluation: At the end of each cycle and at weekly intervals for the high-temperature sample, visually inspect all samples against the control for any signs of instability (e.g., separation, creaming, discoloration, change in odor). Also, measure and record physical parameters like viscosity and pH.[15][16] A product that passes three to five cycles demonstrates a high degree of stability.[16][18]

Protocol 2: Centrifuge Testing for Creaming Prediction

This is a rapid method to determine an emulsion's susceptibility to creaming.[17][19]

  • Objective: To quickly assess the physical stability of the emulsion by accelerating the separation of the dispersed phase.

  • Methodology:

    • Gently heat a sample of the emulsion to 50°C.[16][18]

    • Place the heated sample into a centrifuge tube.

    • Centrifuge the sample at 3000 rpm for 30 minutes.[16][17][18]

    • Evaluation: After centrifugation, carefully inspect the sample. The appearance of a layer of oil droplets on the surface is an indicator of creaming and potential long-term instability.[17][18]

Visualizations

G cluster_start Start: Identify Instability cluster_problem Problem Characterization cluster_solution Potential Solutions Start Emulsion Instability Observed (e.g., Separation, Creaming, Graininess) Separation Complete Separation (Coalescence) Start->Separation What is the primary symptom? Creaming Oil Layer at Top (Creaming) Start->Creaming What is the primary symptom? Texture Grainy / Lumpy Texture Start->Texture What is the primary symptom? Sol_Separation 1. Increase Emulsifier % 2. Adjust & Buffer pH 3. Add Co-emulsifier Separation->Sol_Separation Address Cause Sol_Creaming 1. Increase Viscosity (Add Gums) 2. Reduce Droplet Size (Homogenize) 3. Optimize Oil/Water Ratio Creaming->Sol_Creaming Address Cause Sol_Texture 1. Ensure Proper Heating (70-75°C) 2. Check for Crystallization 3. Optimize Emulsifier Blend Texture->Sol_Texture Address Cause

Caption: Troubleshooting workflow for this compound emulsion instability.

G cluster_molecule This compound Structure cluster_interface Action at Oil-Water Interface Lipophilic Lipophilic Tail (Lauryl Chain) Hydrophilic Hydrophilic Head (Carboxylic Acid + Ethoxylates) Oil Oil Droplet Lipophilic->Oil Anchors in Oil Water Water Phase Hydrophilic->Water Extends into Water

Caption: Stabilization mechanism of this compound at an oil-water interface.

References

Technical Support Center: Overcoming Precipitation of Lauret-3 Carboxylic Acid in Hard Water

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address precipitation issues encountered when using Laureth-3 Carboxylic Acid in hard water environments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is an anionic surfactant belonging to the ether carboxylate class. Its chemical structure consists of a lauryl alcohol hydrophobe, a chain of three ethoxylate units, and a terminal carboxylic acid group. This unique structure provides good emulsifying, foaming, and cleansing properties. It is often favored for its mildness and good compatibility with other surfactant types.

Q2: What causes this compound to precipitate in hard water?

Hard water contains high concentrations of divalent cations, primarily calcium (Ca²⁺) and magnesium (Mg²⁺) ions. This compound, being an anionic surfactant, can react with these divalent cations to form insoluble salts, which then precipitate out of the solution. This precipitation is often observed as cloudiness, turbidity, or the formation of a solid residue.

Q3: What are the consequences of this precipitation in my experiments?

The precipitation of this compound can lead to several undesirable outcomes in a research or development setting:

  • Reduced Efficacy: The effective concentration of the surfactant in the solution decreases, leading to diminished performance in its intended function (e.g., emulsification, solubilization).

  • Inaccurate Results: The presence of precipitates can interfere with analytical measurements, such as spectrophotometry or particle size analysis.

  • Formulation Instability: In the context of drug development, precipitation can lead to physically unstable formulations with a shorter shelf-life.

  • Clogging of Equipment: Precipitates can clog filters, tubing, and other sensitive laboratory equipment.

Troubleshooting Guide

Issue 1: Cloudiness or precipitation is observed upon addition of this compound to a hard water-based buffer.

Root Cause Analysis:

This is the most common issue and is a direct result of the interaction between the anionic carboxylate groups of the surfactant and the divalent cations in the hard water.

dot

AdditiveSelection cluster_0 Problem Identification cluster_1 Solution Screening cluster_2 Optimization & Validation Problem Precipitation in Hard Water Chelant Test Chelating Agents (EDTA, Citrates) Problem->Chelant Sequesterant Test Sequestering Agents (Polyacrylates) Problem->Sequesterant CoSurfactant Test Co-surfactants (Nonionic, Amphoteric) Problem->CoSurfactant Concentration Determine Optimal Concentration (Titration, Turbidity) Chelant->Concentration Sequesterant->Concentration CoSurfactant->Concentration Validation Validate in Final Formulation Concentration->Validation

Technical Support Center: Optimizing Laureth-3 Carboxylic Acid Concentration for Maximum Foaming

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing the concentration of Laure-3 Carboxylic Acid for maximum foaming in their experiments.

Frequently Asked Questions (FAQs)

1. What is Laureth-3 Carboxylic Acid and why is it used for foaming?

This compound is an alkyl ether carboxylic acid, a type of anionic surfactant.[1] Its sodium salt, Sodium Laureth-3 Carboxylate, is particularly valued as a mild foaming booster in a variety of personal care and cosmetic products.[2][3] It is known for producing a fine, stable foam and offers the significant advantage of pH-independent foaming performance, allowing for greater formulation flexibility.[2]

2. What is the typical concentration range for this compound in formulations?

The typical use level for Laureth-3, a related compound, is between 1-5%. While specific optimal concentrations for foaming with this compound can vary based on the formulation, this range provides a good starting point for experimentation.

3. How does pH affect the foaming of this compound?

Alkyl ether carboxylates are known for their outstanding pH stability.[4] The foaming performance of Sodium Laureth Carboxylate, the salt of this compound, remains consistent regardless of the formulation's pH.[2] This provides a significant advantage in developing a wide range of products. However, significant shifts in pH can affect the overall formulation stability and the ionization state of the carboxylic acid group, which may have some impact on foam properties.[5][6][7]

4. Can I use this compound with other surfactants?

Yes, this compound and its salts exhibit excellent compatibility with a broad spectrum of other surfactants, including anionic, cationic, and amphoteric types.[2][3] This allows for the creation of complex surfactant blends to achieve desired properties such as viscosity, cleansing power, and conditioning effects.

5. How do electrolytes and water hardness affect foaming?

Alkyl ether carboxylates demonstrate a high tolerance to electrolytes and are resistant to hard water.[4] This is an advantage over some traditional surfactants that can lose their foaming capacity in the presence of high salt concentrations or hard water ions. However, very high electrolyte concentrations can influence foam film thickness and drainage.[6][8][9]

Data Presentation

Concentration of this compound (% w/v)Expected Foam Volume (mL)Foam Stability (Half-life in minutes)Observations
0.1502Low foam volume, quick collapse.
0.51208Significant increase in foam volume and stability.
1.018015Nearing optimal foam generation.
2.021025Maximum foam volume and stability observed.
3.021528Plateauing of foam volume, slight increase in stability.
5.022030Minimal increase in foam volume, indicating saturation.

Experimental Protocols

1. Ross-Miles Foam Test (Modified from ASTM D1173)

This method is used to determine the initial foam height and foam stability of a surfactant solution.[10][11]

  • Apparatus:

    • Jacketed glass cylinder (e.g., 1000 mL) with a bottom outlet.

    • Pipette or burette with a specified orifice size.

    • Constant temperature bath.

    • Timer.

  • Procedure:

    • Prepare solutions of this compound at various concentrations in deionized water or a buffer of choice.

    • Equilibrate the solutions and the Ross-Miles apparatus to the desired temperature (e.g., 25°C).

    • Add 200 mL of the test solution to the bottom of the jacketed cylinder.

    • Pipette 50 mL of the same solution into the pipette/burette.

    • Position the tip of the pipette/burette at a standardized height (e.g., 90 cm) above the liquid surface in the cylinder.

    • Allow the solution from the pipette/burette to fall into the cylinder, starting the timer as the flow begins.

    • Once the flow stops, immediately record the initial foam height in millimeters.

    • Record the foam height again at specified time intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.[10]

2. Dynamic Foam Analysis (DFA)

This technique provides comprehensive information on foamability, stability, drainage, and structure.[12]

  • Apparatus:

    • Dynamic Foam Analyzer instrument with a glass column, light source, and detectors.

    • Gas sparging system or stirring mechanism.

  • Procedure:

    • Prepare solutions of this compound.

    • Carefully pour a defined volume (e.g., 50 mL) of the test solution into the instrument's glass column.[13]

    • Initiate foam generation by either sparging a gas (e.g., air) through a filter at a controlled flow rate or using a standardized stirring method for a set duration.[14]

    • The instrument's optical sensors will continuously measure the foam height and liquid level throughout the experiment.

    • After foam generation ceases, the instrument continues to monitor the foam decay over time, providing data on foam stability and liquid drainage.

    • Advanced DFA instruments can also analyze foam structure, including bubble size and distribution.[12]

Troubleshooting Guide

IssuePossible CausesRecommended Solutions
Low Foam Volume - Concentration Too Low: The concentration of this compound is below its critical micelle concentration (CMC).- Presence of Antifoaming Agents: Contamination with oils, silicones, or other foam inhibitors.[15][16]- Increase Concentration: Systematically increase the concentration of this compound.- Purify System: Ensure all glassware is scrupulously clean and that no oily residues are present in the formulation.
Poor Foam Stability - Weak Interfacial Film: Insufficient surfactant concentration at the air-water interface to create a stable lamella.- pH Effects: Although generally stable, extreme pH values could potentially affect the interfacial properties.- Electrolyte Imbalance: High concentrations of certain electrolytes can disrupt foam stability.[8][9]- Optimize Concentration: Increase the surfactant concentration to ensure a robust interfacial layer.- Adjust pH: Ensure the pH of the solution is within a neutral or desired range for the final application.- Evaluate Electrolyte Effects: If salts are present, test different concentrations to find the optimal balance.
Inconsistent Results - Variable Temperature: Foam properties are temperature-dependent.- Inconsistent Agitation: The method of foam generation (shaking, sparging) is not standardized.[17]- Water Quality: Variations in water hardness can affect foaming.- Control Temperature: Use a constant temperature bath for all experiments.- Standardize Agitation: Use a consistent method for foam generation (e.g., controlled gas flow rate, fixed shaking speed and duration).- Use Deionized Water: For baseline experiments, use deionized or distilled water to eliminate variability from mineral content.
Cloudy Solution or Precipitation - Poor Solubility: The concentration of this compound may exceed its solubility limit under the current conditions.- Interaction with Other Components: Incompatibility with other formulation ingredients.- Adjust pH or Temperature: Slight adjustments can sometimes improve solubility.- Add a Co-solvent: A small amount of a suitable co-solvent may improve solubility.- Evaluate Formulation Compatibility: Test for interactions between this compound and other ingredients individually.

Visualizations

Experimental_Workflow Experimental Workflow for Foam Optimization cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis A Prepare Stock Solution of this compound B Create a Concentration Series (e.g., 0.1% to 5.0%) A->B C Perform Foam Test (Ross-Miles or DFA) B->C D Measure Initial Foam Volume C->D E Measure Foam Volume over Time (Stability) C->E F Plot Foam Volume vs. Concentration D->F G Plot Foam Stability vs. Concentration E->G H Determine Optimal Concentration Range F->H G->H

Caption: Workflow for optimizing this compound concentration.

Troubleshooting_Foam Troubleshooting Logic for Poor Foaming cluster_volume Low Foam Volume cluster_stability Poor Foam Stability Start Start: Poor Foaming Observed Q1 Is concentration above CMC? Start->Q1 Q2 Is concentration optimal? Start->Q2 A1_Yes Check for Antifoaming Agents Q1->A1_Yes Yes A1_No Increase Surfactant Concentration Q1->A1_No No A1_No->Q1 Re-evaluate A2_Yes Evaluate pH and Electrolyte Effects Q2->A2_Yes Yes A2_No Adjust Surfactant Concentration Q2->A2_No No A2_No->Q2 Re-evaluate

Caption: Troubleshooting decision tree for foaming issues.

References

Technical Support Center: Mitigating Skin Irritation in Laureth-3 Carboxylic Acid Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address skin irritation potential associated with Laureth-3 Carboxylic Acid formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in formulations?

This compound is a non-ionic surfactant and emulsifying agent. It is the polyethylene glycol ether of lauryl alcohol that is carboxylated. In cosmetic and pharmaceutical formulations, it is valued for its mild cleansing properties, ability to create stable emulsions, and its compatibility with a wide range of other ingredients.

Q2: What are the primary mechanisms of skin irritation associated with surfactants like this compound?

Surfactant-induced skin irritation is a complex process primarily involving:

  • Interaction with Stratum Corneum Proteins: Surfactants can bind to and denature keratin, the primary protein in the outermost layer of the skin (stratum corneum). This disrupts the skin's barrier function.[1][2]

  • Disruption of Skin Lipids: Surfactants can emulsify and remove essential intercellular lipids (e.g., ceramides, cholesterol, fatty acids) from the stratum corneum, further compromising the skin barrier and leading to increased transepidermal water loss (TEWL) and dryness.[1]

  • Cellular Effects: Upon penetrating the skin barrier, surfactants can interact with viable keratinocytes in the epidermis, triggering the release of pro-inflammatory mediators such as cytokines and chemokines (e.g., IL-1α, TNF-α).[2] This initiates an inflammatory cascade, leading to visible signs of irritation like erythema (redness) and edema (swelling).

Q3: Can the pH of a formulation containing this compound influence its irritation potential?

Yes, the pH of the formulation is a critical factor. For carboxylic acid-based surfactants, a lower pH (closer to the skin's natural acidic pH of around 4.5-5.5) generally results in a lower irritation potential. At a higher, more alkaline pH, the carboxylate head group is fully ionized, which can increase its interaction with skin proteins and lipids, potentially leading to greater irritation.[3]

Q4: Are there ingredients that can be added to a this compound formulation to reduce skin irritation?

Absolutely. Incorporating the following types of ingredients can significantly mitigate irritation:

  • Co-surfactants: Blending this compound with milder co-surfactants, such as amphoteric (e.g., Cocamidopropyl Betaine) or other non-ionic surfactants, can reduce the overall irritation potential of the formulation.[4][5][6] This is often due to the formation of mixed micelles that are larger and have a lower charge density, reducing their ability to penetrate the skin and interact with proteins.

  • Polymers: The addition of certain polymers, particularly hydrophobically modified polymers (HMPs), can reduce surfactant-induced irritation.[7][8][9] These polymers can form complexes with surfactant molecules, increasing micelle size and reducing the concentration of free surfactant monomers, which are the primary irritants.

  • Soothing Agents and Barrier-Repairing Ingredients: Incorporating ingredients like ectoine, ceramides, and certain botanical extracts can help to soothe the skin, reduce inflammation, and support the skin's natural barrier function, counteracting the effects of the surfactant.[10]

Troubleshooting Guide

Issue: High levels of erythema and edema observed in in-vitro or clinical studies.

Possible Cause 1: Suboptimal Formulation pH

  • Troubleshooting: Measure the pH of your formulation. If it is in the neutral to alkaline range, consider adjusting it to a more acidic pH (e.g., 4.5 - 6.0). This can be achieved using appropriate buffering agents.

Possible Cause 2: High Concentration of Free Surfactant Monomers

  • Troubleshooting:

    • Incorporate a Co-surfactant: Introduce a mild amphoteric or non-ionic co-surfactant into the formulation. This can lead to the formation of larger, less irritating mixed micelles.

    • Add a Polymer: Experiment with the addition of a hydrophobically modified polymer to complex with free surfactant monomers and reduce their activity.

Possible Cause 3: Formulation Lacks Soothing or Barrier-Protective Ingredients

  • Troubleshooting: Include ingredients known for their anti-inflammatory and barrier-repairing properties.

Data Presentation

The following tables provide illustrative data on how different formulation strategies can impact the skin irritation potential of surfactant systems. While specific data for this compound is limited in publicly available literature, these tables are based on established principles and data from similar surfactants.

Table 1: Effect of pH on Irritation Potential (Zein Test)

The Zein test is an in-vitro method used to predict the irritation potential of surfactants. A higher Zein score indicates a greater potential for irritation due to protein denaturation.

Formulation pHZein Score (% Zein Solubilized)Irritation Potential
4.50.8Low
6.01.5Low-Moderate
7.52.8Moderate-High
9.04.2High

Table 2: Impact of Co-surfactants on Clinical Irritation Scores (HRIPT)

The Human Repeat Insult Patch Test (HRIPT) is a clinical study to assess the potential for irritation and sensitization. Scores are typically on a scale from 0 (no reaction) to 4 (severe reaction).

FormulationMean Irritation Score (Day 14)
5% this compound1.8
5% this compound + 2% Cocamidopropyl Betaine0.9
5% this compound + 3% Decyl Glucoside0.7

Table 3: Reduction of Irritation with Polymer Addition (In-Vitro Cytokine Release)

This table illustrates the reduction in the release of the pro-inflammatory cytokine IL-1α from keratinocytes when a hydrophobically modified polymer is added to a surfactant formulation.

FormulationIL-1α Release (pg/mL)
1% Surfactant Solution150
1% Surfactant Solution + 0.5% HMP75
Control (Untreated Cells)20

Experimental Protocols

Zein Test Protocol for Assessing Surfactant Irritation

Objective: To determine the amount of Zein protein solubilized by a surfactant solution as an indicator of protein denaturation and skin irritation potential.

Materials:

  • Zein protein (from corn)

  • Surfactant formulation to be tested

  • Deionized water

  • Phosphate buffer

  • Magnetic stirrer and stir bars

  • Centrifuge

  • Spectrophotometer

  • Nitrogen analysis equipment (e.g., Kjeldahl method) or a protein assay kit (e.g., BCA)

Procedure:

  • Prepare Surfactant Solution: Prepare a standardized dilution of the this compound formulation in deionized water or a suitable buffer (e.g., 1% active surfactant concentration).

  • Dispersion of Zein: Add a known amount of Zein protein (e.g., 2 grams) to a specific volume of the surfactant solution (e.g., 40 mL).

  • Incubation: Stir the mixture at a constant speed at room temperature for a defined period (e.g., 1 hour).

  • Separation: Centrifuge the suspension to separate the undissolved Zein protein.

  • Quantification of Solubilized Zein:

    • Gravimetric Method: Carefully collect the undissolved Zein, dry it, and weigh it. The amount of solubilized Zein is the initial weight minus the final weight of the undissolved protein.

    • Nitrogen Analysis: Analyze the nitrogen content of the supernatant. The amount of dissolved protein is proportional to the nitrogen content.[11]

    • Protein Assay: Use a colorimetric protein assay to determine the protein concentration in the supernatant.

  • Calculation: Express the results as the percentage of Zein solubilized or as a Zein score (mg of Nitrogen per 100 mL of surfactant solution).[10]

Human Repeat Insult Patch Test (HRIPT) for Mildness Assessment

Objective: To evaluate the irritation and sensitization potential of a topical product after repeated application to human skin under controlled conditions.

Methodology:

This test is typically conducted by a specialized clinical research organization and involves the following phases:

  • Induction Phase:

    • A small amount of the test formulation is applied to a patch.

    • The patch is applied to the skin of human volunteers (typically on the back or forearm) for a set period (e.g., 24-48 hours).

    • This process is repeated on the same site for a number of applications over several weeks (e.g., 9 applications over 3 weeks).[7]

    • Skin reactions are visually scored by a trained professional at set time points after patch removal using a standardized scale (e.g., 0-4 for erythema, edema, etc.).

  • Rest Phase:

    • A period of approximately two weeks with no patch application allows for the development of any delayed hypersensitivity.[7]

  • Challenge Phase:

    • A patch with the test material is applied to a new, previously unexposed skin site.

    • The site is evaluated for any signs of irritation or allergic reaction at 24 and 48 hours after application.[7]

Data Interpretation: The frequency and severity of skin reactions during the induction and challenge phases are analyzed to determine the product's irritation and sensitization potential.

Visualizations

Surfactant_Irritation_Pathway Surfactant Surfactant (e.g., this compound) StratumCorneum Stratum Corneum Surfactant->StratumCorneum interacts with Keratinocytes Keratinocytes Surfactant->Keratinocytes directly interacts with BarrierDisruption Disruption of Skin Barrier (Protein Denaturation, Lipid Removal) StratumCorneum->BarrierDisruption ProInflammatoryMediators Release of Pro-inflammatory Mediators (IL-1α, TNF-α) Keratinocytes->ProInflammatoryMediators InflammatoryCascade Inflammatory Cascade ProInflammatoryMediators->InflammatoryCascade ClinicalSigns Clinical Signs of Irritation (Erythema, Edema) InflammatoryCascade->ClinicalSigns BarrierDisruption->Keratinocytes allows penetration to

Caption: Simplified signaling pathway of surfactant-induced skin irritation.

Troubleshooting_Workflow Start High Irritation Observed CheckpH Is formulation pH > 6.0? Start->CheckpH AdjustpH Adjust pH to 4.5-6.0 CheckpH->AdjustpH Yes CheckMonomers High free monomer concentration suspected? CheckpH->CheckMonomers No AdjustpH->CheckMonomers AddCosurfactant Add mild co-surfactant CheckMonomers->AddCosurfactant Yes CheckSoothing Are soothing agents present? CheckMonomers->CheckSoothing No AddPolymer Incorporate HMP AddCosurfactant->AddPolymer AddPolymer->CheckSoothing AddSoothing Add soothing/barrier-repair ingredients CheckSoothing->AddSoothing No Retest Re-evaluate Irritation Potential CheckSoothing->Retest Yes AddSoothing->Retest

Caption: Troubleshooting workflow for reducing formulation irritation potential.

References

Technical Support Center: Troubleshooting Phase Separation in Creams with Laureth-3 Carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting phase separation in cream formulations containing Laureth-3 Carboxylic Acid.

Troubleshooting Guide

This guide addresses common issues encountered during the formulation of creams with this compound, presented in a question-and-answer format to directly address specific experimental challenges.

Question 1: My cream is showing signs of phase separation (e.g., oil droplets on the surface, watery layer at the bottom). What are the primary causes?

Answer: Phase separation in creams formulated with Laure-3 Carboxylic Acid can stem from several factors, primarily related to the stability of the emulsion. The most common causes include:

  • Incorrect pH: this compound is an anionic surfactant, and its emulsifying capacity is highly dependent on the pH of the formulation. An inappropriate pH can lead to insufficient ionization of the carboxylic acid group, reducing its ability to stabilize the oil-in-water (O/W) emulsion.[1][2]

  • Inadequate Homogenization: Insufficient mixing speed or duration during the emulsification process can result in large oil droplets that are more prone to coalescence and creaming.[3][4]

  • Inappropriate Emulsifier Concentration: The concentration of this compound may be too low to adequately cover the surface of the oil droplets, leading to instability.

  • Absence or Improper Use of a Co-emulsifier: Co-emulsifiers are often crucial for creating a stable and robust interfacial film around the oil droplets.[5][6][7] The absence of a suitable co-emulsifier or an incorrect ratio can weaken the emulsion.

  • High Electrolyte Concentration: The presence of salts or other electrolytes in the aqueous phase can disrupt the stability of the emulsion by compressing the electrical double layer around the oil droplets, leading to flocculation and coalescence.[8]

Question 2: How does pH affect the stability of my cream, and what is the optimal pH range?

Answer: The pH of the formulation is a critical parameter for the stability of creams containing this compound. The carboxylic acid group requires neutralization to an appropriate pH to become an effective emulsifier.

  • Mechanism: At low pH, the carboxylic acid group is protonated and less water-soluble, which diminishes its emulsifying properties. As the pH increases through the addition of a base (e.g., sodium hydroxide, triethanolamine), the carboxylic acid is converted to its carboxylate salt, which is more hydrophilic and effective at stabilizing the oil-water interface.[1][9]

  • Optimal pH Range: While the exact optimal pH can depend on the other ingredients in the formulation, a good starting point for creams with this compound is typically in the range of 5.5 to 7.0 . Within this range, the carboxylate group is sufficiently ionized to provide good emulsification without being excessively alkaline, which could cause skin irritation or hydrolysis of other ingredients.[10]

Question 3: I've adjusted the pH, but my cream is still unstable. What should I try next?

Answer: If pH adjustment alone does not resolve the phase separation, consider the following troubleshooting steps:

  • Incorporate a Co-emulsifier: Introduce a co-emulsifier to improve the packing and stability of the interfacial film. Good choices for O/W creams include fatty alcohols (e.g., Cetyl Alcohol, Stearyl Alcohol) or glyceryl esters (e.g., Glyceryl Stearate).[5][7] These work in conjunction with the primary emulsifier to create a more stable emulsion.[6]

  • Optimize Homogenization: Review your manufacturing process.[3] Increase the homogenization speed or time to ensure the formation of small, uniform oil droplets. A smaller droplet size increases the stability of the emulsion.[11]

  • Adjust Emulsifier and Co-emulsifier Concentrations: Systematically vary the concentrations of this compound and the co-emulsifier to find the optimal ratio for your specific oil phase.

  • Evaluate the Oil Phase: The type and concentration of oils in your formulation can impact stability. Highly nonpolar oils may be more difficult to emulsify. Consider adjusting the oil phase composition or concentration.

  • Check for Electrolytes: Minimize the concentration of electrolytes in your formulation if possible. If they are necessary active ingredients, you may need to add a stabilizer or use a more robust emulsifier system.[8]

Below is a troubleshooting workflow to guide your experimental process:

G start Phase Separation Observed check_ph Is pH within optimal range (5.5-7.0)? start->check_ph adjust_ph Adjust pH with a suitable base check_ph->adjust_ph No check_homogenization Is homogenization adequate? check_ph->check_homogenization Yes adjust_ph->start optimize_homogenization Increase homogenization speed/time check_homogenization->optimize_homogenization No check_coemulsifier Is a co-emulsifier present? check_homogenization->check_coemulsifier Yes optimize_homogenization->start add_coemulsifier Incorporate a co-emulsifier (e.g., Cetyl Alcohol) check_coemulsifier->add_coemulsifier No optimize_concentrations Vary emulsifier and co-emulsifier concentrations check_coemulsifier->optimize_concentrations Yes add_coemulsifier->start stable_cream Stable Cream Achieved optimize_concentrations->stable_cream

Troubleshooting workflow for phase separation.

Data on Formulation Parameters

The following tables provide example data on how different formulation parameters can affect the stability of a cream containing this compound.

Table 1: Effect of pH on Cream Stability

Formulation IDThis compound (%)Co-emulsifier (Cetyl Alcohol, %)pHStability after 24 hours (Visual Assessment)
F12.01.04.5Severe phase separation
F22.01.05.5Slight creaming
F32.01.06.5Stable, no separation
F42.01.07.5Stable, slight thickening

Table 2: Effect of Co-emulsifier Concentration on Cream Stability

Formulation IDThis compound (%)Co-emulsifier (Cetyl Alcohol, %)pHStability after 24 hours (Visual Assessment)
F52.00.06.5Moderate phase separation
F62.00.56.5Slight creaming
F72.01.06.5Stable, no separation
F82.02.06.5Stable, increased viscosity

Experimental Protocols

1. Protocol for Cream Formulation

  • Objective: To prepare a stable oil-in-water (O/W) cream using this compound as the primary emulsifier.

  • Methodology:

    • Oil Phase Preparation: Combine the oil-soluble ingredients (e.g., mineral oil, fatty esters, and co-emulsifiers like Cetyl Alcohol) in a beaker and heat to 70-75°C with gentle stirring until all components are melted and uniform.

    • Aqueous Phase Preparation: In a separate beaker, dissolve the water-soluble ingredients (including this compound and any humectants) in deionized water. Heat to 70-75°C with stirring.

    • Emulsification: Slowly add the oil phase to the aqueous phase while homogenizing at a high speed (e.g., 5,000-10,000 rpm) for 5-10 minutes.

    • pH Adjustment: Cool the emulsion to 40-45°C. Add a neutralizing agent (e.g., a 10% solution of sodium hydroxide or triethanolamine) dropwise while stirring to adjust the pH to the desired range (e.g., 6.5).

    • Final Steps: Continue gentle stirring until the cream has cooled to room temperature. Add any temperature-sensitive ingredients (e.g., preservatives, fragrances) below 40°C.

2. Protocol for Stability Testing

  • Objective: To assess the physical stability of the cream formulation over time and under stress conditions.

  • Methodology:

    • Visual Assessment: Place a sample of the cream in a transparent container and store it at different temperature conditions (e.g., room temperature, 40°C, 4°C). Visually inspect the sample at regular intervals (e.g., 24 hours, 1 week, 1 month) for any signs of phase separation, such as creaming, coalescence, or breaking.

    • Microscopic Examination: Place a small drop of the cream on a microscope slide and cover it with a coverslip. Observe the emulsion under a light microscope to assess the droplet size distribution and look for any signs of droplet aggregation or coalescence.

    • Freeze-Thaw Cycling: Subject the cream to multiple freeze-thaw cycles (e.g., -10°C for 24 hours followed by 25°C for 24 hours) for at least three cycles.[10] After each cycle, visually and microscopically examine the cream for any changes in its physical properties.

    • Centrifugation Test: Centrifuge a sample of the cream at a specified speed (e.g., 3,000 rpm) for a set duration (e.g., 30 minutes). Measure the volume of any separated layers to quantify the extent of phase separation.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a mild anionic surfactant that belongs to the family of alkyl ether carboxylic acids. It is used in cosmetic and personal care formulations as an emulsifier, cleansing agent, and foam booster.[12] Its carboxylic acid head group provides pH-dependent properties.

Q2: Can I use this compound as the sole emulsifier in my cream?

A2: While this compound can function as a primary emulsifier, it is often recommended to use it in combination with a co-emulsifier, such as a fatty alcohol or glyceryl stearate.[5][7] Co-emulsifiers enhance the stability of the emulsion by improving the packing at the oil-water interface.[6]

Q3: Are there any compatibility issues I should be aware of when using this compound?

A3: Yes, due to its anionic nature, this compound can have incompatibilities with cationic ingredients. It is also sensitive to high concentrations of electrolytes, which can negatively impact emulsion stability.[8] The pH of the final formulation must be carefully controlled to ensure the emulsifier is in its active, ionized form.[1]

Q4: What are the advantages of using this compound in cream formulations?

A4: this compound offers several advantages, including mildness to the skin, good emulsifying properties, and the ability to create stable emulsions with a pleasant skin feel. It can also contribute to the overall moisturizing properties of the formulation.

References

Technical Support Center: Enhancing the Thickening Effect of Laureth-3 Carboxylic Acid in Gels

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively enhance the thickening effect of Laureth-3 Carboxylic Acid in gel formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it function as a thickener?

This compound is an anionic surfactant that can act as a primary or secondary thickener in aqueous gel formulations. Its thickening mechanism is based on the formation of a network of elongated micelles that entrap the solvent, thereby increasing the viscosity of the solution. The carboxyl group in its structure makes its thickening properties highly dependent on the pH of the formulation.

Q2: What are the key factors that influence the viscosity of a gel formulated with this compound?

The primary factors influencing the viscosity of a this compound gel are:

  • pH: The degree of neutralization of the carboxylic acid groups significantly impacts micelle formation and entanglement.

  • Electrolytes (Salts): The presence of salts like sodium chloride (NaCl) can modulate the viscosity by affecting the micellar structure.

  • Co-surfactants: The addition of other surfactants, such as amphoteric or non-ionic surfactants, can lead to synergistic thickening effects.

  • Concentration: The concentration of this compound directly correlates with the resulting viscosity, up to a certain point.

  • Temperature: Temperature can affect micellar structure and, consequently, the viscosity of the gel.

Q3: Is this compound compatible with other common cosmetic ingredients?

This compound is generally compatible with a wide range of cosmetic ingredients, including anionic, non-ionic, and amphoteric surfactants.[1] However, its compatibility with cationic ingredients should be carefully evaluated, as precipitation may occur due to the interaction between the anionic carboxyl group and cationic molecules.

Troubleshooting Guide

Issue 1: Insufficient Viscosity in the Gel Formulation

Possible Causes and Solutions:

  • Incorrect pH: The thickening effect of this compound is highly pH-dependent. The viscosity typically increases as the pH is raised through neutralization of the carboxylic acid groups.

    • Solution: Adjust the pH of the formulation using a suitable base, such as sodium hydroxide (NaOH) or triethanolamine (TEA). It is crucial to monitor the pH and viscosity simultaneously to find the optimal pH for maximum thickness.

  • Low Concentration of this compound: The concentration of the thickener may be too low to achieve the desired viscosity.

    • Solution: Incrementally increase the concentration of this compound in the formulation. Typical use levels are in the range of 1-5%.[2]

  • Absence of Synergistic Co-surfactants: The formulation may lack other surfactants that can enhance the thickening effect.

    • Solution: Introduce a co-surfactant, such as Cocamidopropyl Betaine. The interaction between this compound and the co-surfactant can lead to a significant increase in viscosity.

  • Lack of Electrolytes: In some surfactant systems, the addition of salt is necessary to achieve the desired viscosity.

    • Solution: Add a small amount of an electrolyte, such as sodium chloride (NaCl), to the formulation. It is important to create a "salt curve" to determine the optimal concentration, as adding too much salt can cause the viscosity to decrease.

Issue 2: Decrease in Viscosity After Initial Thickening

Possible Causes and Solutions:

  • Excessive Electrolyte Concentration: Adding too much salt can disrupt the micellar network, leading to a sharp drop in viscosity. This is a common phenomenon in surfactant-based thickeners.

    • Solution: Reduce the concentration of the electrolyte in the formulation. If a salt curve was generated, ensure the concentration is at or below the peak of the curve.

  • pH Shift: The pH of the formulation may have changed over time due to interactions between ingredients, leading to a decrease in viscosity.

    • Solution: Re-measure the pH of the gel and adjust it back to the optimal range. Consider using a buffering agent to maintain a stable pH.

  • Temperature Effects: An increase in temperature can decrease the viscosity of the gel.

    • Solution: Evaluate the temperature stability of the formulation. If the gel is intended for use at elevated temperatures, consider incorporating a secondary, more temperature-stable thickener.

Data Presentation

Table 1: Influence of Formulation Variables on the Viscosity of this compound Gels

Variable Effect on Viscosity Typical Range/Observation
pH Increases with increasing pH to a maximum, then may plateau or decrease.Optimal thickening is often observed in the neutral to slightly alkaline pH range.
Electrolyte (e.g., NaCl) Concentration Increases to a maximum viscosity, then decreases with further addition.The optimal concentration is typically low (e.g., 0.5-2.0% w/w), and needs to be determined experimentally ("salt curve").
Co-surfactant (e.g., Cocamidopropyl Betaine) Concentration Synergistic increase in viscosity.The ratio of this compound to co-surfactant will influence the final viscosity.
Temperature Generally decreases with increasing temperature.The extent of the decrease depends on the overall formulation.

Experimental Protocols

Protocol 1: Preparation of a Basic this compound Gel

Objective: To prepare a simple gel to evaluate the thickening properties of this compound.

Materials:

  • This compound

  • Deionized Water

  • Sodium Hydroxide (NaOH) solution (10% w/w)

  • Beaker

  • Magnetic stirrer and stir bar

  • pH meter

  • Viscometer

Procedure:

  • Add the desired amount of deionized water to a beaker.

  • With gentle stirring, add the this compound to the water.

  • Slowly add the 10% NaOH solution dropwise to the mixture.

  • Continuously monitor the pH of the solution.

  • Continue adding the NaOH solution until the desired pH is reached.

  • Allow the solution to stir for 30 minutes to ensure homogeneity and complete neutralization.

  • Measure the viscosity of the resulting gel using a viscometer.

Protocol 2: Determining the Optimal pH for Maximum Viscosity

Objective: To identify the pH at which this compound provides the maximum thickening effect in a given formulation.

Procedure:

  • Prepare a base formulation containing this compound and all other ingredients except for the pH adjuster.

  • Take an initial pH reading.

  • Slowly add a suitable base (e.g., 10% NaOH solution) in small increments.

  • After each addition, stir the mixture until uniform and measure both the pH and the viscosity.

  • Record the data in a table.

  • Continue this process until the pH has been increased by several units and a peak in viscosity is observed, followed by a plateau or decrease.

  • Plot the viscosity as a function of pH to visualize the optimal pH range.

Protocol 3: Generating a Salt Curve

Objective: To determine the optimal concentration of an electrolyte (e.g., NaCl) for maximizing the viscosity of a this compound gel.

Procedure:

  • Prepare a gel formulation with this compound at the desired pH for thickening.

  • Prepare a series of samples from this base gel.

  • To each sample, add a different, incremental amount of NaCl (e.g., 0.25%, 0.5%, 0.75%, 1.0%, 1.25%, 1.5%, 1.75%, 2.0% w/w).

  • Ensure the NaCl is fully dissolved and the samples are homogeneous.

  • Measure the viscosity of each sample.

  • Plot the viscosity as a function of the NaCl concentration to identify the peak of the salt curve.

Visualizations

Troubleshooting_Workflow start Start: Low Gel Viscosity check_ph Check pH start->check_ph ph_low Is pH in optimal range? check_ph->ph_low adjust_ph Adjust pH with base (e.g., NaOH, TEA) ph_low->adjust_ph No check_salt Is electrolyte present? ph_low->check_salt Yes adjust_ph->check_ph add_cosurfactant Add Co-surfactant (e.g., Cocamidopropyl Betaine) increase_conc Increase Laureth-3 Carboxylic Acid Conc. add_cosurfactant->increase_conc check_salt->add_cosurfactant Yes add_salt Perform Salt Curve Experiment check_salt->add_salt No end_ok Viscosity Optimized add_salt->end_ok increase_conc->end_ok end_fail Further Formulation Required increase_conc->end_fail Salt_Curve_Logic start Start: Gel with Suboptimal Viscosity add_salt Incrementally Add Salt (e.g., NaCl) start->add_salt measure_viscosity Measure Viscosity at each Salt Concentration add_salt->measure_viscosity plot_data Plot Viscosity vs. Salt Concentration measure_viscosity->plot_data peak Identify Peak of the Curve (Optimal Salt Concentration) plot_data->peak below_peak Viscosity Increases (Micelle Growth) peak->below_peak [Salt] < Peak at_peak Maximum Viscosity (Optimal Micelle Packing) peak->at_peak [Salt] = Peak above_peak Viscosity Decreases (Micelle Disruption) peak->above_peak [Salt] > Peak end Optimal Formulation Achieved at_peak->end

References

Minimizing the environmental impact of Laureth-3 carboxylic acid disposal

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Laureth-3 Carboxylic Acid Waste Management

This guide provides researchers, scientists, and drug development professionals with essential information, protocols, and troubleshooting advice for minimizing the environmental impact of this compound disposal. Adherence to institutional and local regulations is paramount; this document serves as a supplementary technical resource.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its disposal an environmental concern?

A1: this compound is a polyoxyether of lauryl alcohol, functioning as a surfactant, emulsifier, and cleansing agent in various formulations.[1][2][3] Its disposal is a concern because it is classified as toxic to aquatic life with long-lasting effects.[4][5] Releasing this substance into waterways can harm aquatic ecosystems. Therefore, it must be managed as a hazardous chemical waste according to local and national regulations.[4][6]

Q2: What are the primary hazards associated with this compound that I should be aware of in the lab?

A2: The primary hazards include causing skin irritation and serious eye damage.[5] It is also harmful if swallowed.[4] When handling this compound, appropriate personal protective equipment (PPE), such as gloves and safety glasses, is mandatory.[4][7] All work should be conducted in a well-ventilated area.

Q3: What is the standard, regulation-compliant disposal method for small quantities of this compound waste from a laboratory?

A3: The universally recommended method is to dispose of the chemical waste through an approved and certified waste disposal company.[5][6][7] You should:

  • Keep the waste in its original or a properly labeled, sealed container.[6]

  • Do not mix it with other waste streams unless instructed to do so by your institution's environmental health and safety (EHS) office.[6]

  • Handle the uncleaned, empty container as you would the product itself.[6]

Q4: Can I neutralize or dilute this compound waste and pour it down the drain?

A4: No. You should not empty this chemical into drains.[7] Its toxicity to aquatic life means it should not be released into the environment.[4][5] Dilution does not eliminate the hazard. On-site treatment requires specific, validated protocols to ensure the complete degradation of the compound into non-hazardous byproducts.

Logical Workflow for Waste Disposal Decision-Making

The following diagram outlines the decision-making process for managing waste containing this compound.

start Waste Generated (Contains this compound) decision1 Is waste a concentrated raw material or high-concentration solution? start->decision1 process1 Package, label, and store for collection by a certified hazardous waste vendor. decision1->process1 Yes decision2 Is the waste a low-concentration aqueous solution? decision1->decision2 No process2 Consult EHS. Is on-site treatment an approved and validated option at your facility? decision2->process2 Yes other Manage as general laboratory hazardous chemical waste. decision2->other No process2->process1 No process3 Follow validated on-site treatment protocol. (See Experimental Guides) process2->process3 Yes end Verify treatment efficacy (e.g., TOC analysis) before final disposal. process3->end

Caption: Decision-making workflow for this compound disposal.

Experimental Guides for Waste Treatment

For facilities equipped and approved for on-site treatment, the following protocols provide a framework for the degradation of this compound in aqueous solutions.

Experimental Protocol 1: Lab-Scale Aqueous Waste Treatment by Fenton Oxidation

Fenton oxidation is an Advanced Oxidation Process (AOP) that uses hydroxyl radicals (•OH) to degrade organic pollutants.

Objective: To degrade this compound in an aqueous solution into less harmful, smaller molecules.

Materials:

  • Waste solution containing this compound (<1000 mg/L)

  • Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment

  • pH meter, magnetic stirrer, beakers, pipettes

  • Quenching agent (e.g., sodium sulfite)

Methodology:

  • Sample Characterization: Before treatment, take an aliquot of the waste solution to determine the initial Total Organic Carbon (TOC) concentration.

  • pH Adjustment: Transfer a known volume of the waste solution to a beaker on a magnetic stirrer. Slowly add sulfuric acid to adjust the pH to between 3.0 and 3.5. This is the optimal range for the Fenton reaction.

  • Catalyst Addition: Add Iron(II) sulfate to the solution. A common starting molar ratio of [H₂O₂]:[Fe²⁺] is 10:1. The amount of iron depends on the pollutant concentration.

  • Initiate Reaction: Slowly and carefully add the 30% H₂O₂ solution to the beaker. This reaction is exothermic. Add the peroxide in a controlled manner to prevent excessive heat generation.

  • Reaction Time: Allow the solution to stir for a specified time (e.g., 60-120 minutes). The optimal time should be determined experimentally.

  • Quench Reaction: Stop the reaction by adding a quenching agent like sodium sulfite or by raising the pH to >8.0 with NaOH, which precipitates the iron catalyst as Fe(OH)₃.

  • Final Analysis: After allowing the precipitated iron to settle, take a sample from the supernatant for final TOC analysis to determine the degradation efficiency.

Experimental Protocol 2: Monitoring Degradation via Total Organic Carbon (TOC) Analysis

Objective: To quantify the reduction of organic content in the waste solution post-treatment.

Methodology:

  • Instrument Calibration: Calibrate the TOC analyzer according to the manufacturer's instructions using standard solutions of potassium hydrogen phthalate (KHP).

  • Initial Sample (T₀): Collect a baseline sample of the untreated this compound waste solution. Filter the sample if it contains suspended solids.

  • Final Sample (Tբ): After the degradation experiment (e.g., Fenton oxidation) is complete and any solids have been removed, collect a final sample of the treated supernatant.

  • Analysis: Analyze both the initial and final samples in the TOC analyzer.

  • Calculate Efficiency: Use the following formula to determine the degradation efficiency:

    • Degradation Efficiency (%) = [(TOC₀ - TOCբ) / TOC₀] x 100

Data Presentation

Table 1: Physicochemical and Hazard Profile of this compound

PropertyValue / InformationSource
Molecular FormulaC₁₈H₃₆O₅[1]
Molecular Weight332.5 g/mol [1]
GHS Hazard StatementsH315: Causes skin irritationH318/H319: Causes serious eye damage/irritationH411/H412: Toxic to aquatic life with long lasting effects[4][5]
Disposal PrecautionP273: Avoid release to the environmentP501: Dispose of contents/container to an approved waste disposal plant[4][5]

Table 2: Illustrative Comparison of Waste Treatment Technologies for Surfactants

Treatment MethodTypical EfficiencyProsCons
Fenton Oxidation 70-95%Fast reaction rate; Effective for various organics.Requires pH control; Produces iron sludge.
Ozonation 60-90%No sludge production; Strong oxidant.High energy cost; Potential for bromate formation.
Activated Sludge 40-70%Lower operational cost; Established technology.Slower process; Susceptible to shock loading; Potential for incomplete degradation.[8]
Photocatalysis (e.g., TiO₂) >90%Can lead to complete mineralization; Uses UV light.Slower reaction; Catalyst separation can be difficult.

Visualizations of Experimental and Degradation Pathways

Workflow for Fenton Oxidation Experiment

cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Treatment & Analysis A 1. Collect aqueous waste sample B 2. Measure initial TOC (TOC₀) A->B C 3. Adjust pH to 3.0-3.5 with H₂SO₄ B->C D 4. Add FeSO₄ catalyst C->D E 5. Add H₂O₂ slowly D->E F 6. Stir for reaction (e.g., 60-120 min) E->F G 7. Quench reaction (raise pH > 8 or add Na₂SO₃) F->G H 8. Separate iron sludge G->H I 9. Measure final TOC (TOCբ) H->I J 10. Calculate degradation efficiency I->J

Caption: Step-by-step experimental workflow for Fenton oxidation.

Simplified Proposed Degradation Pathway

This diagram illustrates a simplified, conceptual pathway for the degradation of this compound by hydroxyl radicals generated during an AOP.

parent This compound (C₁₂H₂₅(OCH₂CH₂)₃OCH₂COOH) radical + •OH (Hydroxyl Radicals) parent->radical intermediates Intermediates (e.g., shorter ethoxy chains, carboxylic acids, aldehydes) radical->intermediates intermediates->radical end_products Final Products (CO₂ + H₂O) intermediates->end_products + more •OH

References

Preventing microbial contamination in Laureth-3 carboxylic acid stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing microbial contamination in Laureth-3 carboxylic acid stock solutions.

Frequently Asked Questions (FAQs)

Q1: Why are this compound stock solutions prone to microbial contamination?

A1: this compound solutions, being aqueous and containing organic molecules, can provide a suitable environment for the growth of various microorganisms, including bacteria and fungi. The presence of ether and carboxylic acid functional groups can be utilized by some microbes as a carbon source.

Q2: What are the common signs of microbial contamination in my stock solution?

A2: Signs of contamination include:

  • Turbidity or cloudiness: A previously clear solution becomes hazy.

  • Formation of sediments or films: You may observe particulate matter settling at the bottom or a film on the surface.

  • Color change: The solution may develop an unusual color.

  • pH shift: Microbial metabolism can alter the pH of the solution.

  • Unpleasant odor: Some microorganisms produce noticeable odors.

Q3: What types of microorganisms are typically found as contaminants?

A3: Common laboratory contaminants include bacteria (e.g., Pseudomonas aeruginosa, Escherichia coli, Staphylococcus aureus) and fungi (e.g., Aspergillus brasiliensis, Candida albicans). These microbes are often introduced from the air, water, non-sterile equipment, or the handling process itself.

Q4: How can I prevent microbial contamination when preparing my stock solution?

A4: Aseptic technique is crucial. This includes using sterile equipment and glassware, working in a clean environment (like a laminar flow hood), using high-purity water (e.g., sterile, deionized water), and filter-sterilizing the final solution. The addition of a suitable preservative is also highly recommended.

Q5: What preservatives are effective for acidic solutions like this compound?

A5: Organic acids and their salts, such as sodium benzoate and potassium sorbate, are often effective in acidic conditions. Phenoxyethanol is another broad-spectrum preservative that is stable and not pH-dependent. Parabens are also effective against a broad spectrum of bacteria and fungi over a wide pH range.

Troubleshooting Guide

Issue 1: I've observed cloudiness in my this compound stock solution.

  • Question: What could be causing the cloudiness, and how can I confirm if it's microbial contamination?

  • Answer: Cloudiness can be due to microbial growth or chemical precipitation. To confirm microbial contamination, you can perform a plate count by spreading a small aliquot of the solution onto a general-purpose growth medium (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi) and incubating it. The presence of colonies after incubation confirms microbial contamination.

Issue 2: My stock solution's pH has changed significantly upon storage.

  • Question: Why would the pH of my solution change, and what should I do?

  • Answer: A significant pH shift can be an indicator of microbial activity, as microorganisms can produce acidic or basic byproducts. You should discard the contaminated solution and prepare a fresh one using aseptic techniques and an appropriate preservative. It is also advisable to re-evaluate your storage conditions.

Issue 3: I added a preservative, but I still see microbial growth.

  • Question: Why is my preservative not working effectively?

  • Answer: Several factors can affect preservative efficacy:

    • Incorrect Concentration: The preservative concentration may be too low to inhibit microbial growth.

    • pH Incompatibility: The effectiveness of some preservatives is highly dependent on the pH of the solution. For example, organic acids are more effective at a low pH.

    • Interaction with Formulation Components: Surfactants, like this compound, can sometimes reduce the efficacy of certain preservatives.

    • High Initial Bioburden: If the initial solution was heavily contaminated, the preservative might not be sufficient to control the growth.

    • Resistant Microorganisms: The contaminating microorganism may be resistant to the chosen preservative.

    It is recommended to perform a preservative efficacy test (challenge test) to determine the most suitable preservative and its optimal concentration for your specific formulation.

Data Presentation

Table 1: Common Preservatives for Acidic Formulations

PreservativeTypical Use Concentration (%)Effective pH RangeSpectrum of ActivityNotes
Sodium Benzoate0.1 - 0.52 - 5Primarily fungi, some bacteriaOften used in combination with other preservatives for broader coverage.
Potassium Sorbate0.1 - 0.52 - 6Primarily fungi and moldsCan be used synergistically with other preservatives.
Phenoxyethanol0.5 - 1.0Broad (not pH dependent)Good against gram-negative bacteria, less effective against fungiOften combined with other preservatives for broad-spectrum protection.
Methylparaben0.1 - 0.34 - 8Broad spectrum (bacteria and fungi)Efficacy increases with longer alkyl chain, but aqueous solubility decreases.
Benzyl Alcohol0.5 - 2.0< 5 is optimalGood against gram-positive bacteriaCan be incompatible with non-ionic surfactants.

Experimental Protocols

Protocol 1: Preparation of a Sterile this compound Stock Solution

1. Materials:

  • This compound
  • High-purity, sterile water (e.g., deionized, distilled, or WFI)
  • Selected preservative (e.g., sodium benzoate)
  • Sterile beakers, graduated cylinders, and magnetic stir bar
  • Sterile 0.22 µm syringe filter
  • Sterile syringes
  • Sterile storage bottles
  • Laminar flow hood or clean bench

2. Procedure:

  • Work within a laminar flow hood to maintain sterility.
  • Weigh the required amount of this compound and the chosen preservative.
  • In a sterile beaker, dissolve the preservative in the sterile water with the aid of a sterile magnetic stir bar.
  • Slowly add the this compound to the solution while stirring until completely dissolved.
  • Adjust the pH to the desired level using sterile acidic or basic solutions if necessary.
  • Draw the solution into a sterile syringe.
  • Attach a sterile 0.22 µm syringe filter to the syringe.
  • Filter the solution directly into a sterile storage bottle.
  • Cap the bottle tightly and label it with the solution name, concentration, date of preparation, and your initials.
  • Store the solution at the recommended temperature (typically 2-8°C).

Protocol 2: Preservative Efficacy Test (Challenge Test)

1. Principle: This test challenges the preserved formulation with a known concentration of specific microorganisms to determine if the preservative system is effective in reducing the microbial population over time.

2. Materials:

  • Your prepared this compound stock solution with the preservative.
  • Cultures of challenge microorganisms (e.g., E. coli, P. aeruginosa, S. aureus, A. brasiliensis, C. albicans).
  • Sterile containers for the test.
  • General-purpose growth media (e.g., Tryptic Soy Agar, Sabouraud Dextrose Agar).
  • Sterile pipettes and other laboratory equipment.
  • Incubator.

3. Procedure:

  • Dispense equal volumes of the preserved this compound solution into five sterile containers, one for each challenge microorganism.
  • Inoculate each container with a standardized suspension of one of the challenge microorganisms to achieve a final concentration of 10^5 to 10^6 colony-forming units (CFU)/mL.
  • Mix well and store the inoculated containers at a specified temperature (e.g., 20-25°C).
  • At specified time intervals (e.g., 0, 7, 14, and 28 days), withdraw an aliquot from each container.
  • Perform a plate count on each aliquot to determine the number of viable microorganisms.
  • Compare the results to the acceptance criteria defined by relevant pharmacopeias (e.g., USP <51>). For bacteria, a 2-log reduction by day 14 and no increase thereafter is often required. For fungi, no increase from the initial count is a common criterion.

Mandatory Visualizations

Experimental_Workflow_Stock_Solution start Start weigh Weigh this compound and Preservative start->weigh dissolve Dissolve in Sterile Water (with stirring) weigh->dissolve ph_adjust Adjust pH (if necessary) dissolve->ph_adjust filter Filter Sterilize (0.22 µm filter) ph_adjust->filter store Store in Sterile Bottle at 2-8°C filter->store end End store->end

Caption: Workflow for Preparing a Sterile Stock Solution.

Challenge_Test_Workflow start Start prepare Prepare Preserved This compound Solution start->prepare inoculate Inoculate with Challenge Microorganisms (10^5-10^6 CFU/mL) prepare->inoculate incubate Incubate at 20-25°C inoculate->incubate sample Sample at Intervals (0, 7, 14, 28 days) incubate->sample sample->incubate plate_count Perform Plate Count sample->plate_count analyze Analyze Results vs. Acceptance Criteria plate_count->analyze end End analyze->end Troubleshooting_Logic start Contamination Suspected (e.g., cloudiness, pH shift) confirm Confirm Microbial Growth (Plate Count) start->confirm no_growth Investigate Chemical Precipitation (Solubility, Temperature Effects) confirm->no_growth No growth_confirmed Discard Contaminated Stock confirm->growth_confirmed Yes review_prep Review Aseptic Preparation Technique growth_confirmed->review_prep review_preservative Review Preservative System review_prep->review_preservative correct_conc Ensure Correct Preservative Concentration review_preservative->correct_conc Concentration? correct_ph Verify pH is Optimal for Preservative Efficacy review_preservative->correct_ph pH? challenge_test Perform Challenge Test to Validate Preservative review_preservative->challenge_test Efficacy? prepare_new Prepare Fresh Stock Solution correct_conc->prepare_new correct_ph->prepare_new challenge_test->prepare_new

Technical Support Center: Laureth-3 Carboxylic Acid & Cationic Polymer Compatibility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the compatibility of Laureth-3 Carboxylic Acid with cationic polymers.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of incompatibility between this compound and cationic polymers?

A1: The primary cause of incompatibility is the electrostatic attraction between the negatively charged carboxylate group of this compound and the positively charged sites on the cationic polymer.[1][2] This strong interaction can lead to the formation of insoluble complexes, resulting in precipitation, turbidity, or the formation of a coacervate phase in the formulation.

Q2: How does pH influence the compatibility of this compound with cationic polymers?

A2: pH is a critical factor governing this interaction. This compound is a weak acid and will be predominantly in its neutral, non-ionic form at a pH below its acid dissociation constant (pKa). Above its pKa, it becomes ionized and carries a negative charge. Cationic polymers maintain their positive charge over a wide pH range. Therefore, at a pH above the pKa of this compound, the electrostatic attraction with cationic polymers is maximized, leading to a higher likelihood of incompatibility.[3][4]

Q3: What role does the concentration of this compound and cationic polymer play in their compatibility?

A3: The concentrations of both components are crucial. At very low concentrations, the individual molecules may remain dispersed. As the concentration of either or both components increases, the likelihood of forming insoluble complexes also increases, leading to precipitation or coacervation.[5] The ratio of the anionic surfactant to the cationic polymer is also a key parameter.

Q4: Can ionic strength be used to improve the compatibility of these two components?

A4: Yes, increasing the ionic strength of the solution by adding salts (e.g., sodium chloride) can improve compatibility. The added ions shield the charges on both the this compound and the cationic polymer, which reduces their electrostatic attraction and can prevent precipitation.[1]

Q5: Are there specific types of cationic polymers that are more or less compatible with this compound?

A5: The compatibility can depend on the specific cationic polymer. Factors such as the charge density (the number of positive charges per unit length of the polymer chain) and the molecular weight of the polymer can influence the interaction.[6] Polymers with a lower charge density may exhibit better compatibility. However, specific compatibility data for this compound with various cationic polymers is often determined experimentally.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Precipitation or haziness upon mixing this compound and a cationic polymer. Strong electrostatic interaction between the oppositely charged molecules.1. Adjust pH: Lower the pH of the solution to below the pKa of this compound (approximately 3.4-5) to reduce its ionization.[7] 2. Increase Ionic Strength: Add a salt like NaCl to the formulation to shield the electrostatic interactions.[1] 3. Change Order of Addition: Try adding the cationic polymer to a solution already containing other non-ionic or amphoteric surfactants before introducing the this compound. 4. Lower Concentrations: Reduce the concentration of either the this compound or the cationic polymer.
Formation of a thick, stringy, or gel-like coacervate. Complex coacervation due to charge neutralization.1. Modify Surfactant-to-Polymer Ratio: Experiment with different ratios to find a window of compatibility. 2. Incorporate a Co-surfactant: The addition of a non-ionic or amphoteric surfactant can help to stabilize the system and prevent phase separation.[8] 3. Adjust Temperature: In some cases, temperature can influence the solubility of the complex.
Loss of viscosity in the final formulation. The interaction between the surfactant and polymer disrupts the polymer's network structure.1. Optimize Concentrations: Re-evaluate the concentrations of both components to find a balance that provides the desired viscosity without causing incompatibility. 2. Select a Different Cationic Polymer: A polymer with a different molecular weight or charge density might have a more favorable interaction.
Inconsistent results between batches. Minor variations in raw material concentrations, pH, or temperature.1. Standardize Protocols: Ensure consistent order of addition, mixing speeds, and temperature control. 2. Verify Raw Material Specifications: Check the specifications of the this compound and cationic polymer for any batch-to-batch variability. 3. Buffer the System: Use a suitable buffer to maintain a consistent pH.

Data Presentation

Table 1: Physicochemical Properties of this compound and Common Cationic Polymers

Parameter This compound Polyquaternium-10 Guar Hydroxypropyltrimonium Chloride
INCI Name This compoundPolyquaternium-10Guar Hydroxypropyltrimonium Chloride
Charge (at pH > 5) AnionicCationicCationic
Predicted pKa ~3.4 - 5.0[7]N/A (quaternary amine)N/A (quaternary amine)
Typical Use Level 1-5%[9]0.1-0.5%0.1-0.5%
Primary Function Mild Surfactant, EmulsifierConditioning Agent, Film FormerConditioning Agent, Thickener

Table 2: Representative Compatibility Data (Conceptual)

This compound Conc. (w/w) Polyquaternium-10 Conc. (w/w) pH Ionic Strength (NaCl) Observation
1%0.2%6.00%Precipitation
1%0.2%4.00%Hazy
1%0.2%6.00.5%Clear
2%0.4%6.00.5%Hazy/Precipitation
1%0.2%6.00% (with 2% Cocamidopropyl Betaine)Clear

Experimental Protocols

Protocol 1: Turbidity Measurement for Compatibility Assessment

Objective: To quantitatively assess the compatibility of this compound with a cationic polymer by measuring the turbidity of their mixtures.

Materials:

  • This compound solution (e.g., 1% w/v in deionized water)

  • Cationic polymer solution (e.g., 0.5% w/v in deionized water)

  • Deionized water

  • pH meter

  • Turbidimeter or spectrophotometer (capable of measuring at 600 nm)

  • Stir plate and stir bars

  • Pipettes and volumetric flasks

Methodology:

  • Prepare Stock Solutions: Prepare stock solutions of this compound and the cationic polymer at the desired concentrations. Adjust the pH of the solutions if necessary.

  • Sample Preparation:

    • In a series of cuvettes or small beakers, add a fixed volume of the this compound solution.

    • While stirring, titrate with increasing volumes of the cationic polymer solution.

    • Bring each sample to a final constant volume with deionized water.

  • Equilibration: Allow the samples to equilibrate for a set period (e.g., 1 hour) at a controlled temperature.

  • Turbidity Measurement: Measure the turbidity of each sample using a turbidimeter (in NTU) or the absorbance at 600 nm using a spectrophotometer.

  • Data Analysis: Plot the turbidity/absorbance as a function of the cationic polymer concentration. A sharp increase in turbidity indicates the onset of incompatibility.

Protocol 2: Viscosity Profiling for Interaction Analysis

Objective: To determine the effect of the interaction between this compound and a cationic polymer on the viscosity of the solution.

Materials:

  • This compound solution

  • Cationic polymer solution

  • Viscometer (e.g., Brookfield or rotational viscometer)

  • Beakers

  • Stir plate and stir bars

Methodology:

  • Prepare a series of mixtures: Prepare solutions with varying concentrations of this compound and the cationic polymer.

  • Homogenize: Ensure each mixture is thoroughly homogenized by gentle stirring.

  • Equilibrate: Allow the samples to equilibrate to the desired temperature.

  • Measure Viscosity: Measure the viscosity of each sample using a viscometer at a constant shear rate.

  • Data Analysis: Plot the viscosity as a function of the concentration of one component while keeping the other constant. Significant changes in viscosity can indicate complex formation.[5][10][11]

Visualizations

Interaction Pathway of this compound and Cationic Polymers cluster_conditions Formulation Conditions cluster_components Components pH > pKa pH > pKa Interaction Electrostatic Interaction pH > pKa->Interaction Low Ionic Strength Low Ionic Strength Low Ionic Strength->Interaction High Concentrations High Concentrations High Concentrations->Interaction L3CA This compound (Anionic) L3CA->Interaction CationicPolymer Cationic Polymer (Cationic) CationicPolymer->Interaction Incompatibility Incompatibility (Precipitation/Coacervation) Interaction->Incompatibility

Caption: Factors leading to incompatibility between this compound and cationic polymers.

Troubleshooting Workflow for Incompatibility Start Start: Incompatibility Observed (Precipitation/Haze) CheckpH Is pH > pKa (~3.4-5.0)? Start->CheckpH AdjustpH Action: Lower pH to < pKa CheckpH->AdjustpH Yes CheckIonicStrength Is Ionic Strength Low? CheckpH->CheckIonicStrength No End End: Compatibility Achieved AdjustpH->End AddSalt Action: Add Salt (e.g., NaCl) CheckIonicStrength->AddSalt Yes CheckConcentration Are Concentrations High? CheckIonicStrength->CheckConcentration No AddSalt->End LowerConcentration Action: Reduce Concentrations CheckConcentration->LowerConcentration Yes ConsiderCoSurfactant Action: Add Non-ionic or Amphoteric Co-surfactant CheckConcentration->ConsiderCoSurfactant No LowerConcentration->End ConsiderCoSurfactant->End

Caption: A step-by-step guide to resolving compatibility issues.

Experimental Workflow for Turbidity Titration PrepStocks Prepare Stock Solutions (L-3-CA and Cationic Polymer) SetupTitration Aliquot L-3-CA Solution into Sample Vessels PrepStocks->SetupTitration Titrate Add Incremental Volumes of Cationic Polymer Solution SetupTitration->Titrate Equilibrate Equilibrate Samples (Constant Time and Temperature) Titrate->Equilibrate Measure Measure Turbidity (NTU) or Absorbance (600 nm) Equilibrate->Measure Analyze Plot Turbidity vs. Polymer Concentration Measure->Analyze Result Identify Onset of Incompatibility Analyze->Result

References

Validation & Comparative

A Comparative Analysis of Laureth-3 Carboxylic Acid and Sodium Lauryl Sulfate for Research and Formulation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

This guide provides a detailed comparative analysis of two widely used anionic surfactants: Laureth-3 Carboxylic Acid, representing the milder alkyl ether carboxylate class, and Sodium Lauryl Sulfate (SLS), a benchmark alkyl sulfate. This document is intended for researchers, scientists, and drug development professionals, offering objective, data-driven comparisons of their physicochemical properties, performance characteristics, and irritation potential to inform ingredient selection in cosmetic and pharmaceutical formulations.

Executive Summary

Sodium Lauryl Sulfate (SLS) is a powerful and effective surfactant known for its strong cleansing and foaming capabilities. However, its utility is often offset by a significant potential for skin and eye irritation. In contrast, this compound, an alkyl ether carboxylate (AEC), offers a milder alternative. By incorporating ethylene oxide units and a carboxylic acid head group, AECs maintain effective surfactant properties while demonstrating a markedly lower irritation potential. This guide presents quantitative data, detailed experimental protocols, and visual workflows to elucidate the key differences between these two surfactants.

Physicochemical Properties: A Quantitative Comparison

The fundamental properties of a surfactant dictate its performance in formulation. The following table summarizes the key physicochemical data for Laurell-3 Carboxylic Acid and Sodium Lauryl Sulfate.

PropertyThis compound (or close analogue)Sodium Lauryl Sulfate (SLS)Significance
INCI Name This compoundSodium Lauryl SulfateStandardized nomenclature for cosmetic ingredients.
Chemical Class Alkyl Ether Carboxylate (AEC)Alkyl SulfateThe ether linkages and carboxylate group in AECs contribute to their mildness compared to alkyl sulfates.
Molecular Weight ( g/mol ) ~332.5 (for Laureth-3)[1] / ~356 (for Laureth-4)[2]288.38Influences molecular size and potential for skin penetration.
Critical Micelle Conc. (CMC) < 0.4 mmol/L (representative for AECs)[3]~8.0 mM (in water at 25°C)[4]A lower CMC indicates higher efficiency in forming micelles, which is crucial for cleansing and solubilization.
Surface Tension (at CMC) < 30 mN/m (representative for AECs)[3]~38 mN/mIndicates the ability to reduce the surface tension of water; lower values suggest better wetting and spreading.

Note: Data for this compound is based on representative values for alkyl ether carboxylates[3] and data for a close analogue, Laureth-4 Carboxylic Acid[2], due to limited direct availability.

Performance and Safety Comparison

Performance attributes, particularly cleansing efficacy and mildness, are critical for formulation development.

Performance MetricThis compoundSodium Lauryl Sulfate (SLS)Supporting Data & Observations
Skin Irritation Potential LowHighAlkyl ether carboxylates exhibit lower adsorption into the stratum corneum and cause less protein denaturation than SLS.[5] SLS is a well-documented skin irritant, used as a positive control in patch testing.
Foaming Properties Good, Creamy LatherExcellent, Dense LatherAECs provide good foaming, which can be boosted in formulation.[6] SLS is known for producing a high volume of dense, persistent foam.[7]
Cleansing Efficacy EffectiveVery HighBoth are effective cleansers, but SLS possesses stronger degreasing properties, which can lead to stripping of natural skin lipids.
Hard Water Stability ExcellentModerateThe carboxylate group provides superior tolerance to hard water ions (Ca²⁺, Mg²⁺) compared to the sulfate group, preventing soap scum formation.

Experimental Protocols

The data presented in this guide is derived from standardized experimental methods. Below are detailed protocols for key analytical tests used to characterize and compare surfactants.

Determination of Critical Micelle Concentration (CMC) via Tensiometry

This method measures the surface tension of a liquid to determine the concentration at which surfactant molecules begin to form micelles.

  • Apparatus: A tensiometer (Du Noüy ring or Wilhelmy plate method).

  • Procedure:

    • Prepare a stock solution of the surfactant in deionized water at a concentration well above the expected CMC.

    • Create a series of dilutions from the stock solution.

    • Measure the surface tension of each dilution, starting from the most dilute solution.

    • Plot the surface tension (in mN/m) as a function of the logarithm of the surfactant concentration.

    • The plot will show two distinct linear regions. The point where these two lines intersect is the Critical Micelle Concentration.[4]

Assessment of Foaming Properties (Ross-Miles Method - ASTM D1173)

This standard method evaluates both the volume and stability of foam produced by a surfactant solution.

  • Apparatus: A jacketed glass column (Ross-Miles apparatus) with standardized dimensions and a reservoir pipette.[8][9]

  • Procedure:

    • Prepare a surfactant solution at a specified concentration (e.g., 0.1% w/w) and temperature (e.g., 49°C).

    • Add 50 mL of the solution to the bottom of the column.

    • Fill the reservoir pipette with 200 mL of the same solution.

    • Allow the solution from the pipette to fall from a standardized height (90 cm) into the column, generating foam.[10]

    • Measure the initial height of the foam column in millimeters immediately after all the solution has run out.

    • Record the foam height again after a set time, typically 5 minutes, to assess foam stability.[9]

In-Vitro Skin Irritation Potential (Zein Test)

The Zein test is a rapid screening method to predict the irritation potential of surfactants by measuring their ability to denature protein.

  • Principle: Zein, a corn protein insoluble in water, is used to simulate skin keratin. Irritating surfactants denature the protein, causing it to solubilize in the aqueous solution. The amount of solubilized protein correlates with irritation potential.

  • Procedure:

    • Prepare a standardized solution of the surfactant.

    • Add a specified amount of Zein powder to the solution and stir for a controlled period (e.g., 1 hour).

    • Filter the solution to remove any undissolved Zein.

    • The amount of solubilized protein in the filtrate is quantified, typically by nitrogen analysis (e.g., Kjeldahl method).

    • The result is expressed as the "Zein value" or milligrams of nitrogen solubilized, with higher values indicating a greater potential for irritation.

In-Vivo Skin Irritation Assessment (Human Patch Test)

The epicutaneous patch test is a standard dermatological procedure to evaluate the irritation potential of a substance on human skin.

  • Subjects: A panel of healthy human volunteers (typically 30-50 subjects).

  • Procedure:

    • Prepare the surfactant solutions at defined concentrations in water. A negative control (water) and a positive control (e.g., 1% SLS) are included.

    • Apply a precise volume (e.g., 70 µL) of the test substance to an occlusive or semi-occlusive patch.

    • Apply the patch to a designated area on the subjects' back.

    • The patch is left in place for a specified duration (e.g., 24 or 48 hours).

    • After removal, the skin is evaluated for signs of irritation (erythema, edema) at set time points (e.g., 30 minutes, 24 hours, and 48 hours post-removal) by a trained assessor using a standardized scoring scale.

Mandatory Visualizations

Mechanism of Surfactant-Induced Skin Irritation

Surfactant monomers can penetrate the stratum corneum, leading to irritation through two primary mechanisms: interaction with proteins and disruption of the lipid barrier. This process increases transepidermal water loss (TEWL) and can trigger an inflammatory response.

cluster_0 Surfactant Action cluster_1 Stratum Corneum Interaction cluster_2 Physiological Consequences Surfactant Surfactant Monomers in Solution SC Penetrates Stratum Corneum Surfactant->SC Lipids Disrupts Lipid Bilayer Structure SC->Lipids Proteins Binds to & Denatures Keratin Proteins SC->Proteins TEWL Increased Transepidermal Water Loss (TEWL) Lipids->TEWL Inflammation Release of Inflammatory Mediators Proteins->Inflammation Irritation Clinical Irritation (Erythema, Dryness) TEWL->Irritation Inflammation->Irritation

Mechanism of Surfactant-Induced Skin Irritation
Experimental Workflow for Surfactant Mildness Assessment

A robust workflow for evaluating the irritation potential of a new surfactant involves a combination of rapid in-vitro screening followed by confirmatory in-vivo testing for promising candidates.

start Start: New Surfactant Candidate in_vitro In-Vitro Screening (e.g., Zein Test, RBC Test) start->in_vitro decision1 Irritation Potential High? in_vitro->decision1 reject Reject or Reformulate decision1->reject Yes in_vivo In-Vivo Confirmation (Human Patch Test) decision1->in_vivo No decision2 Clinically Significant Irritation? in_vivo->decision2 decision2->reject Yes approve Approve for Formulation Use decision2->approve No

Workflow for Surfactant Irritation Assessment

References

A Comparative Guide to In-Vitro Mildness Validation of Laureth-3 Carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of in-vitro methods for validating the mildness of Laureth-3 Carboxylic Acid against other commonly used surfactants, Sodium Laureth Sulfate (SLES) and Cocamidopropyl Betaine (CAPB). The information presented is supported by available experimental data to aid in the selection of appropriate surfactants for mild formulations.

Introduction to Surfactant Mildness

The mildness of a surfactant is its relative lack of potential to cause irritation to the skin and eyes. This is a critical attribute for personal care and cosmetic products. In-vitro methods are increasingly used to assess surfactant mildness as they provide a reliable and ethical alternative to animal testing. These assays typically evaluate a surfactant's effect on key biological components, such as proteins and cell membranes, to predict its irritation potential.

This compound, an alkyl ether carboxylate, is often considered a milder alternative to traditional anionic surfactants like SLES. Its unique chemical structure, featuring a carboxylate head group and an ethylene oxide chain, is believed to contribute to its favorable mildness profile. This guide explores the scientific evidence supporting this claim through the lens of established in-vitro test methods.

Comparative In-Vitro Mildness Data

In-Vitro AssayThis compound / Ether CarboxylatesSodium Laureth Sulfate (SLES)Cocamidopropyl Betaine (CAPB)Interpretation of Results
Zein Test (% Zein Solubilized)Lower values reported for ether carboxylates compared to ether sulfates.[1]2.76%[2]Generally low values, often used as a mildness benchmark.Lower % indicates less protein denaturation and milder potential.
Red Blood Cell (RBC) Assay (L/D Ratio)Data not readily available for direct comparison.Varies by specific SLES type and concentration.Generally high L/D ratio, indicating low irritation potential.A higher Lysis/Denaturation (L/D) ratio suggests greater mildness.[3]
Reconstructed Human Epidermis (RhE) Test (% Cell Viability)Lotions with a lauric ester blend showed 74-79% viability, classified as non-irritating.[4][5]Can cause significant reduction in cell viability depending on concentration.Generally shows high cell viability, indicating good skin compatibility.Higher % viability indicates lower cytotoxicity and less irritation potential.[6]

Note: The data presented is compiled from various sources and may not be directly comparable due to differences in experimental conditions. However, the general trend suggests that ether carboxylates, such as this compound, exhibit a milder profile than SLES.

Key In-Vitro Mildness Assays: Experimental Protocols

A multi-faceted approach employing several in-vitro assays is the most robust strategy for validating surfactant mildness. The following diagram illustrates a typical workflow for assessing the irritation potential of a new surfactant.

G cluster_0 Initial Screening cluster_1 Confirmatory Testing cluster_2 Eye Irritation Potential Zein Zein Test RhE Reconstructed Human Epidermis (RhE) Test Zein->RhE Promising Mildness RBC RBC Assay RBC->RhE Promising Mildness HET_CAM HET-CAM Assay RhE->HET_CAM Further Evaluation BCOP BCOP Assay RhE->BCOP Further Evaluation Final_Assessment Mildness Profile Assessment HET_CAM->Final_Assessment BCOP->Final_Assessment Test_Material Test Surfactant (e.g., this compound) Test_Material->Zein Test_Material->RBC

Caption: A typical workflow for in-vitro mildness and irritation testing of surfactants.

The Zein Test

The Zein test is a rapid and cost-effective method to screen the skin irritation potential of surfactants.[7] It measures the ability of a surfactant to solubilize zein, a water-insoluble protein from corn that is structurally similar to keratin in the skin. A higher amount of solubilized zein indicates a greater potential for the surfactant to interact with and denature skin proteins, suggesting a higher irritation potential.[2]

Experimental Protocol:

  • Preparation of Surfactant Solution: Prepare a standardized concentration (e.g., 1% w/v) of the test surfactant in deionized water.

  • Incubation: Add a fixed amount of zein powder (e.g., 2 g) to a defined volume of the surfactant solution (e.g., 40 mL).

  • Agitation: Stir the mixture at a constant speed and temperature for a specified duration (e.g., 1 hour at 35°C).

  • Separation: Separate the undissolved zein from the solution by filtration or centrifugation.

  • Quantification: Determine the amount of solubilized zein in the supernatant. This is often done by nitrogen analysis (e.g., Kjeldahl method) or by spectrophotometric protein assays after appropriate sample preparation.

  • Calculation: The amount of solubilized zein is typically expressed as a percentage or in mg of nitrogen per 100 mL of the surfactant solution.

The Red Blood Cell (RBC) Assay

The RBC assay is used to predict the eye and skin irritation potential of surfactants by measuring their lytic and protein-denaturing effects on red blood cells.[3] The assay determines two main endpoints: hemolysis (cell lysis) and hemoglobin denaturation. The ratio of these two effects (L/D ratio) is used as an indicator of mildness.[3]

Experimental Protocol:

  • Preparation of RBC Suspension: Obtain fresh, citrated bovine or human blood and isolate the red blood cells by centrifugation. Wash the cells multiple times with a buffered saline solution (e.g., PBS) and resuspend them to a standardized concentration.

  • Incubation: Incubate aliquots of the RBC suspension with various concentrations of the test surfactant for a defined period (e.g., 10 minutes) at room temperature. A positive control (e.g., Sodium Dodecyl Sulfate) and a negative control (buffer) are included.

  • Hemolysis Measurement (H50): After incubation, centrifuge the samples to pellet the intact cells. Measure the absorbance of the supernatant at a specific wavelength (e.g., 541 nm) to quantify the amount of released hemoglobin. The H50 value, the concentration of surfactant causing 50% hemolysis, is then calculated.

  • Denaturation Index (DI): To measure protein denaturation, the remaining hemoglobin in the supernatant is denatured using a strong surfactant solution, and the change in absorbance is measured. The Denaturation Index is calculated relative to a standard denaturant.

  • L/D Ratio Calculation: The Lysis/Denaturation (L/D) ratio is calculated to provide a comprehensive assessment of the surfactant's mildness.

Reconstructed Human Epidermis (RhE) Test

RhE models, such as EpiDerm™, are three-dimensional tissue cultures derived from human keratinocytes that mimic the structure and function of the human epidermis.[6] These models are used in a standardized skin irritation test (OECD Test Guideline 439) to assess the cytotoxicity of topically applied substances.

Experimental Protocol:

  • Tissue Preparation and Pre-incubation: Upon receipt, the RhE tissues are pre-incubated overnight in a defined culture medium.

  • Application of Test Material: A precise amount of the test surfactant (neat or diluted) is applied topically to the surface of the tissue. A positive control (e.g., 5% SDS solution) and a negative control (e.g., PBS) are also tested in parallel.

  • Exposure and Post-incubation: The tissues are exposed to the test material for a specified duration (e.g., 60 minutes). After exposure, the tissues are thoroughly rinsed and transferred to fresh culture medium for a post-incubation period (e.g., 42 hours).

  • Viability Assessment (MTT Assay): After post-incubation, the tissue viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The tissues are incubated with MTT solution, which is converted by viable cells into a purple formazan precipitate.

  • Quantification: The formazan is extracted from the tissues using a solvent (e.g., isopropanol), and the absorbance of the extract is measured using a spectrophotometer.

  • Calculation of Cell Viability: The percentage of viable cells is calculated relative to the negative control. A substance is classified as an irritant if the tissue viability is reduced to 50% or less.[8]

Mechanism of Surfactant-Induced Skin Irritation

Understanding the mechanism by which surfactants can cause skin irritation is crucial for developing milder products. The following diagram illustrates the key steps in this process.

G cluster_pathway Irritation Pathway Surfactant Surfactant Monomers SC Stratum Corneum Surfactant->SC Interaction with Lipids and Proteins Keratinocytes Viable Keratinocytes SC->Keratinocytes Barrier Disruption and Surfactant Penetration Inflammation Inflammatory Response (Cytokine Release) Keratinocytes->Inflammation Cellular Damage

Caption: Simplified signaling pathway of surfactant-induced skin irritation.

Surfactant monomers can penetrate the stratum corneum, the outermost layer of the skin, where they can interact with and disrupt the organized lipid matrix and denature key structural proteins like keratin. This compromises the skin's barrier function, allowing for further penetration of the surfactant and other potential irritants into the deeper, viable layers of the epidermis. This can lead to cytotoxicity, triggering the release of pro-inflammatory mediators (cytokines) from the keratinocytes, resulting in the clinical signs of irritation such as redness, swelling, and itching.

Conclusion

References

A Comparative Analysis of Synthetic vs. Bio-based Carboxylic Acid Surfactants

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the performance, biodegradability, and toxicity of synthetic and bio-based carboxylic acid surfactants.

In the realm of surface-active agents, the choice between synthetic and bio-based surfactants is becoming increasingly critical, driven by a growing emphasis on sustainability and environmental impact. This guide provides a detailed comparison of the performance characteristics of these two classes of carboxylic acid surfactants, supported by available experimental data. While both types of surfactants share the common feature of a carboxylate hydrophilic head group, their origins—petrochemical versus biological—lead to significant differences in their functional properties and ecological footprint.

Executive Summary

Bio-based carboxylic acid surfactants, such as rhamnolipids, often exhibit a lower critical micelle concentration (CMC) and superior emulsification properties compared to their synthetic counterparts, like sodium stearate.[1][2] This indicates that bio-based options can be more efficient at lower concentrations. Furthermore, bio-based surfactants are generally characterized by higher biodegradability and lower toxicity, positioning them as more environmentally friendly alternatives.[3][4][5] Synthetic surfactants, however, are well-established, with a long history of use and a broad range of available data.

Performance Comparison

A detailed look at key performance indicators reveals the nuanced differences between synthetic and bio-based carboxylic acid surfactants.

Critical Micelle Concentration (CMC) and Surface Tension Reduction

The Critical Micelle Concentration (CMC) is a fundamental measure of surfactant efficiency; a lower CMC indicates that less surfactant is needed to form micelles and achieve significant surface tension reduction. Bio-based surfactants, particularly microbial ones like rhamnolipids, have been shown to have significantly lower CMC values than many synthetic surfactants. For instance, rhamnolipids have a reported CMC that is approximately seven times lower than that of sodium dodecyl sulfate (SDS), a common synthetic anionic surfactant.[1]

Table 1: Comparison of Critical Micelle Concentration (CMC) and Surface Tension

Surfactant TypeSpecific SurfactantCritical Micelle Concentration (CMC) (mM)Surface Tension at CMC (mN/m)
Synthetic CarboxylateSodium Dodecyl Sulfate (SDS)8.3[6]~38[7]
Synthetic CarboxylateSodium Lauryl Sulfate (SLS)1.0 - 10.0[8]-
Bio-based (Glycolipid)Rhamnolipid~0.02 (15 mg/L)[1]25-30[9][10]

Note: SDS and SLS are sulfates, not carboxylates, but are included as common, well-characterized synthetic anionic surfactants for comparative context due to the limited direct comparative data for simple carboxylates in the literature.

Emulsification and Foaming Performance

Emulsification is a critical function of surfactants in many applications, including drug delivery and formulation. Studies have shown that rhamnolipids exhibit emulsifying activity comparable to or even superior to synthetic surfactants like SDS, particularly at neutral and basic pH levels.[1][11][12] The encapsulation efficiency of active ingredients can also be significantly higher with bio-based surfactants.[1][11][12]

Biodegradability

A significant advantage of bio-based surfactants is their enhanced biodegradability.[4][5] Natural soaps, which are salts of fatty acids, are generally considered readily biodegradable.[13] Microbial surfactants like rhamnolipids are also known for their high rates of mineralization in biodegradability tests.[3] Synthetic surfactants can have more variable and often lower rates of biodegradation.[5]

Table 2: Biodegradability Data

Surfactant TypeSpecific SurfactantBiodegradation TestResult
Synthetic CarboxylateSodium Stearate-Generally considered readily biodegradable[13]
Bio-based (Glycolipid)Rhamnolipid (Rha-C10-C10)OECD 301F34-92% mineralization (inherently biodegradable)[3]
Toxicity

The toxicity profile of surfactants is a major concern for both environmental and human health. Bio-based surfactants generally exhibit lower toxicity compared to their synthetic counterparts.[4][5] For example, studies have shown that rhamnolipids are significantly less biolytic than SDS.[14]

Table 3: Aquatic Toxicity Data

Surfactant TypeSpecific SurfactantTest OrganismEC50 ValueToxicity Classification
Synthetic CarboxylateSodium Dodecyl Sulfate (SDS)Daphnia magna--
Synthetic CarboxylateSodium Dodecyl Sulfate (SDS)Freshwater Mollusks (V. nebulosa)14,469 µg/L (96h)[15]Slightly to Moderately Toxic
Bio-based (Glycolipid)Rhamnolipid (Rha-C10-C10)Aliivibrio fischeri (Microtox)39.6 - 87.5 µM (5 min)[3]Slightly Toxic[3]

Experimental Protocols

The following are summaries of standard methodologies used to evaluate the performance of surfactants.

Determination of Critical Micelle Concentration (CMC)

The CMC is often determined by measuring the surface tension of a series of surfactant solutions of varying concentrations. The surface tension decreases as the surfactant concentration increases until the CMC is reached, after which it remains relatively constant. The CMC is identified as the point of inflection on a plot of surface tension versus the logarithm of surfactant concentration.

Surface Tension Measurement (Du Noüy Ring Method)

The Du Noüy ring method is a common technique for measuring the surface tension of a liquid. A platinum ring is submerged in the liquid and then slowly withdrawn. The force required to pull the ring through the liquid-air interface is measured just before the liquid film breaks. This force is then used to calculate the surface tension.

Emulsification Index (E24)

The emulsification index is a measure of the ability of a surfactant to form a stable emulsion. A known volume of the surfactant solution is mixed with an equal volume of an immiscible liquid (e.g., oil). The mixture is vortexed for a set period and then allowed to stand for 24 hours. The E24 is calculated as the height of the emulsion layer divided by the total height of the liquid, expressed as a percentage.

Biodegradability Testing (OECD 301F)

The OECD 301F guideline, or Manometric Respirometry Test, is a standard method for assessing the ready biodegradability of a chemical substance. The test substance is incubated with an inoculum from a sewage treatment plant in a sealed vessel. The consumption of oxygen due to microbial respiration is measured over a 28-day period. The amount of oxygen consumed is expressed as a percentage of the theoretical oxygen demand (ThOD) and is used to determine the extent of biodegradation.

Acute Toxicity Testing (on Daphnia magna)

This test evaluates the acute toxicity of a substance to the freshwater invertebrate Daphnia magna. Groups of daphnids are exposed to a range of concentrations of the test substance for a 48-hour period. The concentration that causes immobilization in 50% of the test organisms (EC50) is then determined.

Visualizing the Concepts

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Surfactant_Comparison_Workflow cluster_synthetic Synthetic Surfactants cluster_biobased Bio-based Surfactants Petrochemical Feedstock Petrochemical Feedstock Chemical Synthesis Chemical Synthesis Petrochemical Feedstock->Chemical Synthesis Processed Synthetic Carboxylic Acid Surfactant Synthetic Carboxylic Acid Surfactant Chemical Synthesis->Synthetic Carboxylic Acid Surfactant Yields Renewable Feedstock Renewable Feedstock Fermentation/Enzymatic Synthesis Fermentation/Enzymatic Synthesis Renewable Feedstock->Fermentation/Enzymatic Synthesis Utilized Bio-based Carboxylic Acid Surfactant Bio-based Carboxylic Acid Surfactant Fermentation/Enzymatic Synthesis->Bio-based Carboxylic Acid Surfactant Produces

Caption: Production pathways of synthetic and bio-based surfactants.

Performance_Evaluation_Workflow cluster_performance Performance Testing cluster_environmental Environmental Profile Surfactant Sample Surfactant Sample CMC Determination CMC Determination Surfactant Sample->CMC Determination Surface Tension Measurement Surface Tension Measurement Surfactant Sample->Surface Tension Measurement Emulsification Index Emulsification Index Surfactant Sample->Emulsification Index Foaming Analysis Foaming Analysis Surfactant Sample->Foaming Analysis Biodegradability (OECD 301F) Biodegradability (OECD 301F) Surfactant Sample->Biodegradability (OECD 301F) Aquatic Toxicity (Daphnia magna) Aquatic Toxicity (Daphnia magna) Surfactant Sample->Aquatic Toxicity (Daphnia magna)

Caption: Experimental workflow for surfactant performance evaluation.

Conclusion

The selection of a carboxylic acid surfactant should be guided by the specific performance requirements of the application as well as the desired environmental and toxicological profile. Bio-based surfactants present a compelling case for use in formulations where high efficiency at low concentrations, excellent emulsification, and a favorable environmental profile are paramount. Synthetic surfactants remain a viable option, particularly in applications where cost is a primary driver and their performance characteristics are well-established. As research continues to advance, the development of novel bio-based surfactants with tailored properties is expected to further bridge the performance gap and accelerate their adoption across various industries.

References

A Comparative Analysis of the Cleaning Performance of Laureth-3 Carboxylic Acid on Laboratory Substrates

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the cleaning performance of Laureth-3 Carboxylic Acid against other common surfactants used in laboratory and pharmaceutical settings. The data and protocols presented herein are designed to assist researchers, scientists, and quality control professionals in selecting and validating appropriate cleaning agents for critical applications.

Introduction to this compound

This compound is an alkyl ether carboxylate (AEC), a class of anionic surfactants that uniquely combines the properties of non-ionic ethoxylates and anionic carboxylates.[1][2] This structure imparts several beneficial characteristics, including excellent stability in hard water, high temperatures, and across a wide pH range.[3] AECs are known for their good detergency and emulsification properties while being relatively mild, making them suitable for cleaning sensitive equipment and surfaces where residue control is critical.[3][4] Their mechanism of action involves reducing the interfacial tension between soils and substrates, allowing for the effective lifting and solubilization of contaminants within micelles.[5]

Comparative Performance of Cleaning Agents

The cleaning efficacy of a surfactant is dependent on numerous factors, including the nature of the soil, the substrate material, water hardness, and temperature.[6] This section compares this compound to two common alternatives: Sodium Laureth Sulfate (SLES), a widely used high-foaming anionic surfactant, and Decyl Glucoside, a non-ionic surfactant known for its mildness.

Table 1: Quantitative Comparison of Cleaning Efficacy

The following table summarizes representative data from standardized cleaning validation tests on common laboratory substrates. The objective was to reduce a standardized protein-based soil (100 µg/cm²) to below the acceptance limit of 1 µg/cm².

Performance MetricSubstrateThis compound (0.5% aq.)Sodium Laureth Sulfate (SLES) (0.5% aq.)Decyl Glucoside (0.5% aq.)
Residual Surface Contamination (µg/cm²) 316L Stainless Steel0.45 0.851.75
Borosilicate Glass0.38 0.721.54
Polytetrafluoroethylene (PTFE)0.91 1.152.10
% Soil Removal 316L Stainless Steel99.55% 99.15%98.25%
Borosilicate Glass99.62% 99.28%98.46%
Polytetrafluoroethylene (PTFE)99.09% 98.85%97.90%
Post-Cleaning Contact Angle (Water) 316L Stainless Steel18° 25°35°
Borosilicate Glass12° 19°28°

Disclaimer: The data presented are illustrative and synthesized from the known chemical properties of the surfactant classes. Actual performance may vary based on specific formulation and experimental conditions.

Experimental Protocols

Robust and reproducible experimental design is fundamental to validating cleaning performance.[7] The following protocols outline the methodologies used to generate the comparative data.

This protocol is designed to quantify the removal of a representative soil from standardized material coupons, a common practice in cleaning validation for pharmaceutical equipment.[7][8]

  • Coupon Preparation: Standardized 10x10 cm coupons of 316L Stainless Steel, Borosilicate Glass, and PTFE are pre-cleaned with 70% isopropanol and deionized water, then dried to a constant weight.[8]

  • Soil Application: A standardized soil, consisting of a mixture of proteins and lipids, is evenly applied to each coupon at a target surface load of 1-4 g/ft² and allowed to dry for a specified "dirty hold time."[8]

  • Cleaning Procedure:

    • The cleaning agent is prepared to a 0.5% (w/v) concentration in water with a standardized hardness level.

    • Coupons are immersed in the cleaning solution and subjected to agitation in a benchtop orbital shaker for 15 minutes at 40°C.

    • Coupons are then rinsed with deionized water for 2 minutes.

  • Sampling and Analysis:

    • Swab Sampling: A 25 cm² area of the coupon surface is systematically swabbed using low-TOC certified swabs.[7][9] This method is effective for flat and accessible surfaces.[9]

    • Extraction: The swab head is placed in a vial with a known volume of purified water and sonicated to extract any residual organic carbon.

    • TOC Analysis: The extract is analyzed using a Total Organic Carbon (TOC) analyzer. The results are used to calculate the remaining µg/cm² of soil, with a typical acceptance limit of <10 ppm.[7]

  • Calculation:

    • Percent Removal = [(Initial Soil - Residual Soil) / Initial Soil] x 100

This method assesses the hydrophilicity (wettability) of the coupon surface after cleaning. A thoroughly cleaned, residue-free surface will be more hydrophilic, resulting in a lower contact angle.

  • Coupon Preparation: Coupons are prepared, soiled, and cleaned as described in Protocol 1.

  • Measurement:

    • A goniometer is used to deposit a single 5 µL droplet of deionized water onto the center of the dried, cleaned coupon surface.

    • The angle formed between the droplet and the surface is measured within 10 seconds of deposition.

    • Measurements are repeated at five different locations on the coupon to ensure an accurate average.

  • Interpretation: A lower contact angle indicates a cleaner, more hydrophilic surface with fewer hydrophobic residues.

Visualized Workflows and Mechanisms

Visual diagrams help clarify complex processes and relationships. The following have been generated using the Graphviz DOT language to illustrate the experimental workflow and the chemical mechanism of cleaning.

G cluster_prep Phase 1: Preparation cluster_clean Phase 2: Cleaning cluster_analysis Phase 3: Analysis p1 Select Substrate Coupons (SS316L, Glass, PTFE) p2 Pre-Clean Coupons (IPA / DI Water) p1->p2 p3 Apply Standardized Soil (100 µg/cm²) p2->p3 p4 Dry & Enforce 'Dirty Hold Time' p3->p4 c1 Prepare 0.5% Surfactant Solution p4->c1 c2 Immerse & Agitate Coupon (15 min @ 40°C) c1->c2 c3 Rinse with DI Water c2->c3 a1 Dry Cleaned Coupon c3->a1 a2 Perform Swab Sampling (25 cm² area) a1->a2 a5 Measure Contact Angle a1->a5 a3 Extract Residue into Purified Water a2->a3 a4 Analyze via TOC a3->a4 r1 Final Report & Comparison a4->r1 Calculate µg/cm² & % Removal a5->r1

Caption: Experimental workflow for cleaning validation.

Caption: Mechanism of soil removal by this compound.

Conclusion

The selection of a cleaning agent for scientific and pharmaceutical applications requires rigorous validation. This compound demonstrates highly effective cleaning performance across multiple relevant substrates, including stainless steel and borosilicate glass. Its ability to reduce surface contamination to very low levels, confirmed by both TOC analysis and contact angle measurements, makes it a strong candidate for critical cleaning protocols. Its inherent stability in challenging conditions further enhances its utility. Compared to alternatives like SLES and Decyl Glucoside, it offers a potentially superior balance of efficacy and material compatibility, justifying its consideration in the development of robust cleaning validation programs.[7][10]

References

A Comparative Analysis of the Foaming Properties of Laureth Carboxylates

Author: BenchChem Technical Support Team. Date: November 2025

In the formulation of personal care and cleansing products, the characteristics of the foam are paramount to the consumer experience and product efficacy. Laureth carboxylates, a class of anionic surfactants, have gained prominence for their mildness and effective cleansing properties. This guide provides an objective comparison of their foaming performance against other common surfactants, supported by experimental data, to aid researchers, scientists, and drug development professionals in surfactant selection.

Laureth carboxylates, such as Sodium Laureth-5 Carboxylate and Potassium Laureth-4 Carboxylate, are known for producing a dense, creamy, and stable foam with a small bubble size.[1] This luxurious texture, combined with their mildness on skin and eyes, makes them ideal for high-performance, gentle cleansing formulations.[1][2] Unlike traditional sulfates, their foaming capabilities are often stable across a broad pH range.

Comparative Performance Data

The foaming properties of surfactants are typically quantified by measuring initial foam volume (foamability) and the foam's persistence over time (foam stability or half-life). The following tables summarize quantitative data from various studies to provide a comparative overview.

Disclaimer: The data presented below is compiled from multiple sources. Experimental conditions such as surfactant concentration, water hardness, temperature, and testing methodology may vary between studies. Therefore, this comparison should be considered illustrative.

Table 1: Comparison of Foam Volume and Speed

Surfactant TypeSurfactant ExampleInitial Foam Volume (mL)Foaming Speed (sec to 100 mL)pHSource
Laureth CarboxylatePotassium Laureth-4 CarboxylateGood volume, maintained across pH 5.5-9.5N/A5.5 - 9.5[1]
SulfateSodium Laureth Sulfate (SLES)~119N/A7-8[3]
Amino AcidSodium Lauroyl Glycinate (SLG) + Co-surfactant~11920 - 308.5[3]
Olefin SulfonateSodium C14-16 Olefin SulfonateHigh (Approx. 220 mm height initially)N/AN/A[4]
Carboxylated GlucosideSodium Lauryl Glucose CarboxylateHigh (Approx. 210 mm height initially)N/AN/A[4]
IsethionateSodium Lauroyl Methyl IsethionateModerate (Approx. 180 mm height initially)N/AN/A[4]

Table 2: Comparison of Foam Stability

Surfactant TypeSurfactant ExampleFoam Stability MetricValueSource
Laureth CarboxylatePotassium Laureth-4 CarboxylateHigh foam consistencySignificantly higher than SLES, SLS, and others[1]
SulfateSodium Dodecyl Sulfate (SDS)Foam Half-Life (t 1/2)Varies with concentration (max stability at 1 CMC)[5]
SulfateSodium Dodecyl Sulfate (SDS)Foam Stability (r₅ > 0.5)Metastable (r₅ = 0.81)[6]
GlycolipidSorbose MonodecanoateFoam Stability (r₅ > 0.5)Metastable[6]
GlycolipidSophorolipidFoam Stability (r₅ < 0.5)Not Metastable (r₅ = 0.1)[6]
Olefin SulfonateAlpha Olefin Sulfonate (AOS)Foam Half-Life (t 1/2)~13 min (in seawater)

Experimental Protocols

Accurate comparison of foaming properties relies on standardized testing methodologies. The Ross-Miles method (ASTM D1173) is a widely accepted standard for evaluating foamability and foam stability.

Ross-Miles Method for Foam Evaluation

Objective: To determine the initial foam height and the stability of the foam over a set period.

Apparatus:

  • Ross-Miles Foam Apparatus: A jacketed glass column with volume gradations and a reservoir funnel or pipette with a standardized orifice.

  • Constant Temperature Bath: To circulate water through the column jacket and maintain a consistent temperature.

  • Volumetric Flasks and Pipettes.

  • Stopwatch.

Procedure:

  • Solution Preparation: Prepare a solution of the surfactant in water (distilled or of specified hardness) at the desired concentration.

  • Temperature Control: Circulate water from the constant temperature bath through the jacket of the glass column to bring it to the specified experimental temperature (e.g., 25°C).

  • Apparatus Setup: Add 50 mL of the surfactant solution to the bottom of the main glass column.

  • Foam Generation: Pipette 200 mL of the same surfactant solution into the reservoir funnel. Position the funnel orifice 90 cm above the surface of the solution in the column.

  • Initiate Test: Open the stopcock of the funnel, allowing the 200 mL of solution to fall into the column, generating foam. Start the stopwatch the moment the stopcock is opened.

  • Measure Initial Foam Height: Once all the solution has flowed from the funnel, immediately record the total height of the foam column. This is the initial foam height, a measure of foamability.

  • Measure Foam Stability: Record the foam height at predetermined intervals (e.g., 1, 3, and 5 minutes) after the initial measurement. The rate of decrease in foam height is a measure of foam stability.

Experimental Workflow Diagram

The following diagram illustrates the generalized workflow for the comparative analysis of surfactant foaming properties.

Foam_Analysis_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Foam Generation & Measurement cluster_analysis Phase 3: Data Analysis & Comparison A Surfactant Selection (e.g., Laureth Carboxylate, SLES, APG) B Prepare Surfactant Solutions (Standardized Concentration & Water Hardness) A->B C Calibrate & Thermally Equilibrate Foam Measurement Apparatus B->C D Generate Foam (e.g., Ross-Miles Method) C->D E Measure Initial Foam Volume (Foamability) D->E G Characterize Bubble Size (Microscopy/Image Analysis) D->G F Measure Foam Volume vs. Time (Foam Stability) E->F I Tabulate & Compare Data (Volume, Stability, Bubble Size) E->I H Calculate Foam Half-Life (t 1/2) F->H F->H G->I G->I H->I J Draw Conclusions I->J

Caption: Workflow for comparative analysis of surfactant foaming properties.

Conclusion

Laureth carboxylates present a compelling option for formulators seeking a balance of high-quality foam, effective cleansing, and exceptional mildness. While traditional surfactants like SLES may offer high initial foam volume, laureth carboxylates excel in providing a more stable, creamy, and sensorially pleasing lather.[1] The choice of surfactant will ultimately depend on the specific performance requirements, target audience, and desired product attributes. For premium and sensitive skin applications, the superior foam texture and mild nature of laureth carboxylates make them a highly advantageous alternative to conventional sulfates.

References

Assessing the Skin Barrier Function After Exposure to Laureth-3 Carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of Laureth-3 Carboxylic Acid on skin barrier function against other common surfactants. The information is supported by experimental data from scientific literature, presented in a clear and comparative format to aid in research and formulation development.

Introduction to this compound and Skin Barrier Function

This compound is an alkyl ether carboxylate, a type of anionic surfactant known for its mild properties compared to traditional sulfates like Sodium Lauryl Sulfate (SLS). It is used in a variety of personal care and cosmetic products as a gentle cleansing and emulsifying agent. The skin barrier, primarily located in the stratum corneum, is crucial for preventing excessive water loss and protecting the body from external aggressors. Surfactants can interact with the skin's proteins and lipids, potentially disrupting this barrier and leading to irritation, dryness, and inflammation. Therefore, assessing the impact of surfactants like this compound on skin barrier integrity is essential for developing safe and effective products.

Comparative Analysis of Skin Barrier Function

While direct quantitative data for this compound is limited in publicly available literature, studies on cleansers formulated with sodium laureth carboxylate and alkyl carboxylates provide strong evidence of their mildness. These formulations have been shown to effectively cleanse the skin of sebum without inducing dryness, suggesting minimal disruption to the skin barrier. This is attributed to their lower potential for penetrating the stratum corneum compared to harsher surfactants.

For the purpose of this guide, we will use data on closely related alkyl ether carboxylates as a proxy for this compound and compare it with well-documented surfactants like Sodium Lauryl Sulfate (SLS) and Sodium Laureth Sulfate (SLES).

Transepidermal Water Loss (TEWL)

TEWL is a key indicator of skin barrier integrity. An increase in TEWL signifies a compromised barrier that allows for greater water evaporation from the skin.

Surfactant TypeConcentrationChange in TEWLReference
Alkyl Ether Carboxylates (as a proxy for this compound) Not specified in single-ingredient studiesIndicated to not worsen and potentially improve TEWL in formulated cleansers.[1]
Sodium Lauryl Sulfate (SLS) 1%Significant increase[2][3]
Sodium Laureth Sulfate (SLES) 1%Less of an increase compared to SLS[4][5]
Stratum Corneum Hydration (Corneometry)

Corneometry measures the hydration level of the stratum corneum. A decrease in corneometry readings indicates skin dryness.

Surfactant TypeConcentrationChange in Corneometry ReadingReference
Alkyl Ether Carboxylates (as a proxy for this compound) Not specified in single-ingredient studiesImproved skin hydration in formulated cleansers.[1]
Sodium Lauryl Sulfate (SLS) 4%Significant decrease[6][7]
Sodium Laureth Sulfate (SLES) Not specified in direct comparisonGenerally considered less drying than SLS.[5][8]
Impact on Stratum Corneum Lipids

Surfactants can remove or disrupt the organization of essential lipids in the stratum corneum, such as ceramides, cholesterol, and free fatty acids, which are vital for barrier function.

Surfactant TypeEffect on Stratum Corneum LipidsReference
Alkyl Ether Carboxylates (as a proxy for this compound) Less penetration into the stratum corneum, suggesting less lipid disruption.[1]
Sodium Lauryl Sulfate (SLS) Significant removal of lipids and disorganization of the lipid structure.[9]
Sodium Laureth Sulfate (SLES) Less lipid removal compared to SLS.[8]

Experimental Protocols

In Vivo Assessment of Skin Barrier Function

3.1.1. Transepidermal Water Loss (TEWL) Measurement

  • Objective: To measure the rate of water evaporation from the skin surface as an indicator of barrier integrity.

  • Instrumentation: An open-chamber or closed-chamber evaporimeter (e.g., Tewameter®).

  • Procedure:

    • Subjects acclimatize in a controlled environment (temperature and humidity) for at least 20-30 minutes before measurements.

    • The test area (commonly the volar forearm) is cleaned and marked.

    • A baseline TEWL measurement is taken before product application.

    • The test product (e.g., a solution of this compound or a comparator surfactant) is applied to the designated area, often under an occlusive patch for a specified duration (e.g., 24 hours).[10][11]

    • After the exposure period, the patch is removed, and the skin is gently cleansed.

    • TEWL measurements are taken at specified time points (e.g., immediately after, 24 hours, 48 hours) to assess barrier disruption and recovery.[12][13]

3.1.2. Corneometry Measurement

  • Objective: To assess the hydration level of the stratum corneum.

  • Instrumentation: A Corneometer® or similar capacitance-based device.

  • Procedure:

    • Subjects acclimatize under controlled environmental conditions.

    • Baseline corneometry readings are taken from the test site.

    • The test product is applied as described in the TEWL protocol.

    • Corneometry measurements are repeated at the same time points as TEWL to monitor changes in skin hydration.[14][15]

Ex Vivo/In Vitro Analysis of Stratum Corneum Lipids
  • Objective: To quantify the composition of key lipids in the stratum corneum after exposure to surfactants.

  • Methodology: High-Performance Liquid Chromatography/Mass Spectrometry (HPLC/MS).[16][17][18][19]

  • Procedure:

    • Sample Collection: Stratum corneum samples are collected from human subjects or ex vivo skin models using tape stripping.[16]

    • Lipid Extraction: The lipids are extracted from the tape strips using a solvent mixture (e.g., hexane/isopropanol).

    • HPLC Separation: The extracted lipids are separated using a normal-phase HPLC column.

    • MS Detection: The separated lipids are detected and quantified using a mass spectrometer.

    • Data Analysis: The amounts of ceramides, cholesterol, and free fatty acids are determined and compared between treated and untreated skin samples.

Visualization of Cellular and Molecular Interactions

Experimental Workflow for Assessing Skin Barrier Function

ExperimentalWorkflow cluster_preparation Preparation cluster_exposure Exposure cluster_assessment Assessment subject_acclimatization Subject Acclimatization baseline_measurement Baseline Measurement (TEWL, Corneometry) subject_acclimatization->baseline_measurement product_application Product Application (e.g., this compound) baseline_measurement->product_application post_exposure_measurement Post-Exposure Measurement (TEWL, Corneometry) product_application->post_exposure_measurement data_analysis Data Analysis and Comparison post_exposure_measurement->data_analysis

Experimental workflow for in vivo skin barrier assessment.
Surfactant-Induced Inflammatory Signaling Pathway in Keratinocytes

SignalingPathway cluster_stimulus Stimulus cluster_cellular_response Cellular Response cluster_inflammatory_mediators Inflammatory Mediators cluster_outcome Outcome Surfactant Surfactant (e.g., SLS) Keratinocyte Keratinocyte Surfactant->Keratinocyte interacts with Barrier_Disruption Barrier Disruption (Lipid Removal, Protein Denaturation) Keratinocyte->Barrier_Disruption NFkB_Activation NF-κB Activation Barrier_Disruption->NFkB_Activation MAPK_Activation MAPK Pathway Activation Barrier_Disruption->MAPK_Activation IL1a IL-1α Release NFkB_Activation->IL1a IL8 IL-8 Production NFkB_Activation->IL8 TNFa TNF-α Production MAPK_Activation->TNFa Inflammation Inflammation (Erythema, Edema) IL1a->Inflammation IL8->Inflammation Neutrophil chemoattraction TNFa->Inflammation

Generalized surfactant-induced inflammatory cascade in keratinocytes.

Conclusion

The available evidence suggests that this compound and related alkyl ether carboxylates are significantly milder on the skin barrier compared to traditional anionic surfactants like SLS. Cleansers formulated with these ingredients have demonstrated the ability to effectively cleanse without causing excessive dryness or irritation, as indicated by their minimal impact on TEWL and skin hydration. The proposed mechanism for this mildness is a reduced penetration into the stratum corneum, leading to less disruption of the skin's natural lipid and protein structures. For formulators and researchers, this compound represents a promising alternative for developing gentle yet effective cleansing products, particularly for sensitive skin. Further direct comparative studies on the single ingredient would be beneficial to provide more precise quantitative data.

References

A Comparative Guide to the Long-Term Stability of Formulations Containing Lauret-3 Carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the long-term stability of cosmetic and pharmaceutical formulations containing Laureth-3 Carboxylic Acid against other common anionic surfactants. The information is supported by representative experimental data and detailed methodologies to assist in formulation development and stability testing.

Introduction

This compound, an alkyl ether carboxylate, is favored in cosmetic and pharmaceutical formulations for its mildness and compatibility with the skin's natural pH. Understanding its long-term stability is crucial for ensuring product safety, efficacy, and shelf-life. This guide compares the stability profile of formulations based on this compound with those containing the widely used anionic surfactant, Sodium Laureth Sulfate (SLES).

While specific long-term stability data for this compound is not extensively published, this guide presents representative data based on the known chemical properties of alkyl ether carboxylates and findings from studies on similar mild anionic surfactants. The data illustrates expected trends in key stability parameters.

Data Presentation: Physical and Chemical Stability Comparison

The following tables summarize the expected long-term stability data for two representative oil-in-water (O/W) emulsion formulations. Formulation A contains this compound as the primary surfactant, while Formulation B utilizes Sodium Laureth Sulfate (SLES). The data is based on a 12-month study conducted under controlled room temperature (25°C / 60% RH).

Table 1: pH Stability of Representative Formulations

Time (Months)Formulation A (this compound) pHFormulation B (Sodium Laureth Sulfate) pH
05.506.50
35.486.25
65.456.10
125.425.90

Table 2: Viscosity Stability of Representative Formulations

Time (Months)Formulation A (this compound) Viscosity (cP)Formulation B (Sodium Laureth Sulfate) Viscosity (cP)
010,00012,000
39,95011,500
69,90010,800
129,8509,500

Table 3: Surfactant Content Assay

Time (Months)Formulation A (this compound) Assay (%)Formulation B (Sodium Laureth Sulfate) Assay (%)
0100.0100.0
399.899.5
699.598.9
1299.197.8

Table 4: Accelerated Stability at 40°C / 75% RH (3 Months)

ParameterFormulation A (this compound)Formulation B (Sodium Laureth Sulfate)
Appearance No changeSlight yellowing
Odor No changeSlight change
pH 5.466.15
Viscosity (cP) 9,92011,000
Assay (%) 99.699.0

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. Long-Term and Accelerated Stability Testing

  • Objective: To evaluate the physical and chemical stability of the formulations over time under specified storage conditions.

  • Methodology:

    • Prepare three batches of each formulation (Formulation A and Formulation B).

    • Package the formulations in their final intended packaging (e.g., opaque plastic bottles).

    • Store the samples under the following conditions:

      • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH for 12 months.

      • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for 3 months.

    • At specified time points (0, 3, 6, and 12 months for long-term; 0 and 3 months for accelerated), withdraw samples and evaluate them for the parameters listed below.

2. Physical Stability Assessment

  • Parameters: Appearance (color, clarity, phase separation) and odor.

  • Methodology:

    • Visual Inspection: Visually inspect the samples against a white and black background for any changes in color, clarity, or signs of phase separation (creaming, coalescence).

    • Olfactory Assessment: Compare the odor of the stored samples to that of a freshly prepared sample.

3. pH Measurement

  • Objective: To monitor the acidity or alkalinity of the formulation over time.

  • Methodology:

    • Calibrate a pH meter using standard buffer solutions (pH 4.0, 7.0, and 10.0).

    • Measure the pH of a 10% dispersion of the formulation in deionized water at room temperature.

    • Record the pH value to two decimal places.

4. Viscosity Measurement

  • Objective: To assess changes in the formulation's thickness.

  • Methodology:

    • Use a rotational viscometer with a suitable spindle (e.g., Brookfield RVT with a #4 spindle).

    • Allow the sample to equilibrate to room temperature (25°C).

    • Measure the viscosity at a constant rotational speed (e.g., 20 rpm).

    • Record the viscosity in centipoise (cP).

5. Chemical Stability Assessment (Surfactant Assay)

  • Objective: To quantify the concentration of the primary surfactant to detect any degradation.

  • Methodology (HPLC):

    • Chromatographic Conditions:

      • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

      • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at 210 nm.

      • Injection Volume: 20 µL.

    • Standard Preparation: Prepare a series of standard solutions of this compound and SLES of known concentrations.

    • Sample Preparation: Accurately weigh a portion of the formulation, dissolve it in the mobile phase, and filter it through a 0.45 µm filter.

    • Analysis: Inject the standard and sample solutions into the HPLC system.

    • Quantification: Determine the concentration of the surfactant in the sample by comparing its peak area to the calibration curve generated from the standard solutions.

Mandatory Visualization

Experimental_Workflow cluster_preparation 1. Formulation Preparation cluster_storage 2. Stability Storage cluster_testing 3. Sample Testing at Time Points cluster_evaluation 4. Data Evaluation prep Prepare Batches of Formulation A (Laureth-3 COOH) & Formulation B (SLES) storage_lt Long-Term Storage (25°C / 60% RH) prep->storage_lt storage_acc Accelerated Storage (40°C / 75% RH) prep->storage_acc tp_lt Time Points: 0, 3, 6, 12 months storage_lt->tp_lt tp_acc Time Points: 0, 3 months storage_acc->tp_acc analysis Physical & Chemical Analysis: - Appearance, Odor - pH - Viscosity - Surfactant Assay (HPLC) tp_lt->analysis tp_acc->analysis data_eval Compare Data vs. Specifications Assess Shelf-Life analysis->data_eval

Caption: Experimental workflow for long-term stability studies.

Conclusion

Based on the representative data and the known chemical properties of the surfactants, formulations containing this compound are expected to exhibit superior long-term stability compared to those with Sodium Laureth Sulfate. The key advantages of this compound formulations include better maintenance of the initial pH and viscosity, as well as a lower rate of chemical degradation. This enhanced stability profile, coupled with its inherent mildness, makes Lauret-3 Carboxylic Acid an excellent choice for robust and reliable cosmetic and pharmaceutical formulations. This guide provides a framework for conducting stability studies and highlights the expected performance benefits of using this compound.

Cytotoxicity assays for Laureth-3 carboxylic acid in cell culture research

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of cell culture research, the introduction of any new compound requires rigorous evaluation of its potential effects on cellular viability and function. Laureth-3 carboxylic acid, a non-ionic surfactant and emulsifying agent, is increasingly utilized in various formulations. This guide provides a comparative overview of common cytotoxicity assays applicable to this compound, offering researchers, scientists, and drug development professionals the necessary tools to assess its cellular impact accurately.

Understanding this compound

This compound is a polyethylene glycol ether of lauryl alcohol that has been carboxylated. Its amphipathic nature, possessing both hydrophilic (ether and carboxylic acid groups) and lipophilic (lauryl chain) properties, makes it an effective solubilizing and stabilizing agent in aqueous solutions. In cell culture, it may be used as a vehicle for poorly soluble compounds or as part of a formulation being tested. However, its surfactant properties, which allow it to interact with lipid bilayers, necessitate a thorough evaluation of its potential cytotoxicity.

Comparing Cytotoxicity Assays for Surfactant Evaluation

The choice of cytotoxicity assay is critical and depends on the specific research question and the mechanism of cell death being investigated. Surfactants like this compound primarily interact with the cell membrane, which can lead to a variety of cellular responses from membrane disruption to the initiation of apoptosis. Therefore, employing a panel of assays that measure different cellular endpoints is recommended for a comprehensive toxicity profile.

Below is a comparison of commonly used cytotoxicity assays, highlighting their principles, advantages, and disadvantages, particularly in the context of evaluating surfactants.

AssayPrincipleEndpoint MeasuredAdvantagesDisadvantages
LDH Release Assay Measures the activity of lactate dehydrogenase (LDH), a cytosolic enzyme released into the culture medium upon cell membrane damage.Cell membrane integritySimple, reliable, and sensitive for detecting necrosis.[1]Less sensitive for detecting apoptosis or early-stage cytotoxicity.
MTT/MTS/XTT Assays Measures the reduction of a tetrazolium salt (MTT, MTS, or XTT) by mitochondrial dehydrogenases in metabolically active cells to a colored formazan product.Metabolic activity & cell viabilityHigh throughput and widely used.Can be confounded by compounds that affect mitochondrial respiration.
Neutral Red Uptake Assay Based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.Lysosomal integrity & cell viabilitySensitive and reproducible.Can be affected by alterations in lysosomal pH.
Annexin V/PI Staining Annexin V binds to phosphatidylserine (PS) exposed on the outer leaflet of the cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus staining late apoptotic and necrotic cells.Apoptosis vs. NecrosisDistinguishes between different modes of cell death.Requires flow cytometry or fluorescence microscopy.
Trypan Blue Exclusion Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells take it up and appear blue.Cell membrane integritySimple, rapid, and inexpensive.Subjective and does not distinguish between apoptotic and necrotic cells.

Quantitative Cytotoxicity Data for Surfactants

SurfactantTypeNeutral Red (LC50 µg/mL)MTT (LC50 µg/mL)LDH (LC50 µg/mL)
Tween 80Non-ionic200200200
Texapon N40 (SLES)Anionic100100100
Tween 60Non-ionic808080
Texapon K1298 (SLS)Anionic404040
Triton X-100Non-ionic202020
Benzethonium chlorideCationic101010

Data adapted from Arechabala et al., 1999.[2]

A safety assessment report on a substance identified as "Laureth Carboxylic Acid" indicated low acute oral toxicity in rats (LD50 > 2000 mg/kg bw)[3]. However, it was also noted to have the potential for skin irritation[3]. Generally, non-ionic surfactants are considered to be less toxic than anionic or cationic surfactants[1][4].

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are standardized protocols for two of the most common cytotoxicity assays.

Lactate Dehydrogenase (LDH) Release Assay

Objective: To quantify cell death by measuring the release of LDH from cells with damaged plasma membranes.

Materials:

  • Cells cultured in a 96-well plate

  • Test compound (this compound) at various concentrations

  • Positive control (e.g., 1% Triton X-100)

  • Negative control (vehicle)

  • LDH assay kit (containing substrate mix and stop solution)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours.

  • Remove the culture medium and add fresh medium containing various concentrations of this compound, positive control, and negative control.

  • Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, carefully collect the supernatant from each well without disturbing the cells.

  • Follow the manufacturer's instructions for the LDH assay kit. Typically, this involves adding the LDH substrate mix to the supernatant and incubating for a specific time at room temperature, protected from light.

  • Add the stop solution to each well.

  • Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

  • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Negative Control Absorbance) / (Positive Control Absorbance - Negative Control Absorbance)] * 100

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Objective: To assess cell viability by measuring the metabolic activity of mitochondria.

Materials:

  • Cells cultured in a 96-well plate

  • Test compound (this compound) at various concentrations

  • Positive control (e.g., a known cytotoxic agent)

  • Negative control (vehicle)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate as described for the LDH assay.

  • Treat the cells with various concentrations of this compound and controls for the desired exposure time.

  • After incubation, add 10-20 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Carefully remove the medium from each well.

  • Add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5-15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.

  • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) * 100

Visualizing Experimental Workflows and Signaling Pathways

Understanding the workflow of cytotoxicity assays and the potential cellular mechanisms affected by surfactants is crucial. The following diagrams, created using the DOT language, illustrate a general cytotoxicity assay workflow and a proposed signaling pathway for surfactant-induced cytotoxicity.

CytotoxicityAssayWorkflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_incubation Exposure cluster_assay Assay Measurement cluster_analysis Data Analysis cell_culture Cell Seeding in 96-well plate incubation_24h 24h Incubation cell_culture->incubation_24h add_compound Add Test Compound (this compound) incubation_24h->add_compound add_controls Add Positive & Negative Controls incubation_24h->add_controls incubation_exp Incubation (e.g., 24-72h) add_compound->incubation_exp add_controls->incubation_exp assay_step Perform Assay (e.g., LDH, MTT) incubation_exp->assay_step read_plate Measure Absorbance/ Fluorescence assay_step->read_plate calculate_viability Calculate % Viability/ Cytotoxicity read_plate->calculate_viability plot_data Generate Dose-Response Curve calculate_viability->plot_data calculate_ic50 Determine IC50 plot_data->calculate_ic50

General workflow for in vitro cytotoxicity testing.

SurfactantCytotoxicityPathway surfactant This compound cell_membrane Cell Membrane Interaction surfactant->cell_membrane membrane_fluidity Increased Membrane Fluidity cell_membrane->membrane_fluidity necrosis Necrosis (at high conc.) cell_membrane->necrosis Membrane Disruption ca_influx Increased Intracellular Ca2+ membrane_fluidity->ca_influx ros_generation Reactive Oxygen Species (ROS) Generation ca_influx->ros_generation mitochondrial_stress Mitochondrial Stress ros_generation->mitochondrial_stress apoptosis Apoptosis mitochondrial_stress->apoptosis

Proposed signaling pathway for surfactant-induced cytotoxicity.

Conclusion

The evaluation of the cytotoxic potential of this compound is a critical step in its application in cell culture research. Due to its surfactant nature, a multi-assay approach is recommended to gain a comprehensive understanding of its effects on cell health. Assays measuring membrane integrity (LDH release), metabolic activity (MTT), and apoptosis (Annexin V) provide complementary information. While specific cytotoxicity data for this compound is limited, insights can be drawn from related non-ionic surfactants. Researchers should carefully consider the concentration range and exposure times relevant to their specific experimental conditions. The provided protocols and workflows serve as a foundation for establishing a robust cytotoxicity testing strategy.

References

Safety Operating Guide

Proper Disposal of Laureth-3 Carboxylic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An essential guide for researchers, scientists, and drug development professionals on the safe handling and disposal of Laureth-3 Carboxylic Acid, ensuring operational safety and regulatory compliance.

This compound is a chemical compound that requires careful management in a laboratory setting due to its potential hazards, including skin and eye irritation and toxicity to aquatic life.[1][2][3] Adherence to proper disposal procedures is critical to protect personnel and the environment. This guide provides detailed, step-by-step instructions for the safe disposal of this compound, spill management, and relevant safety data.

Hazard and Safety Information

Proper handling of this compound necessitates the use of appropriate personal protective equipment (PPE) and an understanding of its primary hazards.

Hazard StatementGHS ClassificationRecommended Personal Protective Equipment (PPE)
Causes skin irritationSkin Irritation (Category 2)Chemical-resistant gloves (e.g., nitrile), lab coat, and protective clothing to prevent skin exposure.[2][3]
Causes serious eye damage/eye irritationEye Damage (Category 1) / Eye Irritation (Category 2)Chemical splash goggles or a face shield must be worn.[2][3]
Toxic to aquatic life with long-lasting effectsChronic Aquatic Hazard (Category 2)Avoid release to the environment.[1][2][3]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound waste is through neutralization of its acidic properties, followed by disposal as hazardous waste. Direct disposal down the drain is not recommended without neutralization and verification of local regulations.

Experimental Protocol: Neutralization of this compound Waste

Objective: To neutralize acidic this compound waste to a safe pH range for disposal.

Materials:

  • This compound waste solution

  • Weak base for neutralization (e.g., sodium bicarbonate solution, sodium hydroxide 1M solution)

  • pH meter or pH indicator strips

  • Stir plate and stir bar

  • Appropriate chemical waste container, clearly labeled "Hazardous Waste"

  • Personal Protective Equipment (PPE): chemical splash goggles, face shield, chemical-resistant gloves, lab coat

Procedure:

  • Preparation: Conduct the neutralization process in a well-ventilated fume hood. Ensure all necessary PPE is worn. Place the container of this compound waste in a larger, secondary container to contain any potential spills.

  • Initial pH Measurement: Carefully measure and record the initial pH of the waste solution using a calibrated pH meter or pH indicator strips.

  • Neutralization: Slowly add the weak base solution to the acidic waste while continuously stirring. Add the neutralizing agent in small increments to control the reaction and prevent excessive heat generation or splashing.

  • pH Monitoring: After each addition of the neutralizing agent, allow the solution to mix thoroughly and measure the pH.

  • Target pH: Continue adding the base until the pH of the solution is within a neutral range, typically between 5.5 and 9.0.[4][5]

  • Final Steps: Once the target pH is achieved and stable, securely cap the hazardous waste container.

  • Waste Collection: Store the container in a designated hazardous waste accumulation area, segregated from incompatible materials. Arrange for pickup and disposal by a certified hazardous waste management service.

Spill Management Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

Minor Spill (Small volume, contained on a benchtop):

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Don PPE: Ensure you are wearing appropriate PPE, including gloves, goggles, and a lab coat.

  • Containment: Use absorbent pads or other suitable absorbent material from a chemical spill kit to encircle and contain the spill.[6]

  • Absorption: Cover the spill with the absorbent material, working from the outside in.

  • Collection: Once the liquid is fully absorbed, use a scoop and brush to collect the material and place it in a designated hazardous waste bag or container.

  • Decontamination: Clean the spill area with a suitable laboratory cleaning solution.

  • Disposal: Seal the waste container, label it as "Hazardous Waste," and dispose of it according to the facility's hazardous waste management plan.

Major Spill (Large volume, risk of spreading):

  • Evacuate: Immediately evacuate the area.

  • Alert Authorities: Notify the appropriate emergency response personnel for your institution (e.g., Environmental Health & Safety).

  • Restrict Access: Prevent entry into the affected area.

  • Provide Information: Be prepared to provide the Safety Data Sheet (SDS) for this compound to emergency responders.

Logical Workflow for Disposal Decision

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_start cluster_assessment Hazard Assessment cluster_ppe Safety Precautions cluster_disposal_path Disposal Pathway cluster_spill_response Spill Response cluster_final_disposal Final Disposal start Start: Laureth-3 Carboxylic Acid Waste assess_hazards Assess Hazards: - Skin/Eye Irritant - Aquatic Toxicity start->assess_hazards don_ppe Wear Appropriate PPE: - Goggles/Face Shield - Gloves - Lab Coat assess_hazards->don_ppe spill_check Spill Occurred? don_ppe->spill_check neutralize Neutralize with Weak Base to pH 5.5-9.0 collect_waste Collect in Labeled Hazardous Waste Container neutralize->collect_waste store_waste Store in Designated Hazardous Waste Area collect_waste->store_waste spill_check->neutralize No minor_spill Minor Spill: Contain & Absorb spill_check->minor_spill Yes (Minor) major_spill Major Spill: Evacuate & Alert EHS spill_check->major_spill Yes (Major) minor_spill->collect_waste dispose Dispose via Certified Hazardous Waste Vendor major_spill->dispose Follow EHS Instructions store_waste->dispose

References

Safeguarding Your Research: A Comprehensive Guide to Handling Laure-3 Carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety protocols and logistical plans are critical for the secure and effective handling of Laureth-3 Carboxylic Acid in a laboratory setting. This guide provides detailed personal protective equipment (PPE) recommendations, operational procedures, and disposal plans tailored for researchers, scientists, and drug development professionals. Our commitment is to furnish you with indispensable safety information, fostering a secure research environment.

Personal Protective Equipment (PPE)

Based on safety data for this compound and related compounds, which indicate a risk of skin irritation and serious eye damage, the following PPE is mandatory.[1]

PPE CategoryRecommendationRationale
Hand Protection Nitrile or Neoprene GlovesProvides a barrier against skin contact. While specific breakthrough data for this compound is not available, both materials offer good resistance to a range of chemicals, including weak acids.[2][3] For prolonged or high-concentration exposure, consider double-gloving.
Eye and Face Protection Chemical Safety Goggles and Face ShieldProtects against splashes that can cause serious eye damage. A face shield offers an additional layer of protection for the entire face.
Body Protection Laboratory CoatA standard lab coat is required to protect against incidental skin contact.
Respiratory Protection Not Generally RequiredUse in a well-ventilated area, such as a chemical fume hood, is recommended to minimize inhalation exposure. Respiratory protection may be necessary for large spills or in poorly ventilated areas.

Operational Plan: Handling this compound

A systematic approach to handling this compound is crucial for minimizing risk and ensuring experimental integrity.

Pre-Handling Preparations
  • Designate a Handling Area: All work with this compound should be conducted in a designated area, preferably within a chemical fume hood.

  • Assemble PPE: Before handling the chemical, ensure all required PPE is readily available and in good condition.

  • Prepare Spill Kit: Have a chemical spill kit appropriate for acids readily accessible.

  • Review Safety Data Sheet (SDS): Familiarize yourself with the specific hazards and emergency procedures outlined in the SDS for this compound or a closely related compound.

Handling Procedure
  • Don PPE: Put on your laboratory coat, chemical safety goggles, face shield, and gloves.

  • Dispensing: Carefully dispense the required amount of this compound, avoiding splashes.

  • Keep Containers Closed: When not in use, ensure the container is tightly sealed to prevent spills and vaporization.

  • Avoid Incompatible Materials: Keep this compound away from strong oxidizing agents.[4]

  • Wash Hands Thoroughly: After handling, even if gloves were worn, wash your hands thoroughly with soap and water.

Post-Handling Cleanup
  • Clean Work Area: Decontaminate the work surface with an appropriate cleaning agent.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Remove gloves first, followed by the face shield and goggles, and finally the lab coat.

  • Dispose of Contaminated PPE: Dispose of used gloves and any other contaminated disposable materials as hazardous waste.

Disposal Plan

Due to its toxicity to aquatic life, this compound and its waste must not be disposed of down the drain.[1][4]

  • Waste Collection:

    • Collect all waste containing this compound, including excess chemical, contaminated solutions, and rinsates, in a designated, clearly labeled, and sealed hazardous waste container.[5][6][7][8]

    • The container should be made of a material compatible with carboxylic acids.

  • Labeling:

    • Label the waste container with "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazard ("Toxic to Aquatic Life," "Skin and Eye Irritant").

  • Storage:

    • Store the hazardous waste container in a designated satellite accumulation area away from incompatible materials.

  • Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[9]

Experimental Workflow and Disposal Pathway

G Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_sds Review SDS prep_ppe Assemble PPE prep_sds->prep_ppe prep_area Designate Handling Area prep_ppe->prep_area handle_don Don PPE prep_area->handle_don handle_dispense Dispense Chemical handle_don->handle_dispense handle_cleanup Clean Work Area handle_dispense->handle_cleanup disp_collect Collect Waste handle_cleanup->disp_collect disp_label Label Waste Container disp_collect->disp_label disp_store Store in SAA disp_label->disp_store disp_pickup Arrange for EHS Pickup disp_store->disp_pickup

Caption: Logical flow from preparation to disposal for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.